2-Amino-2-(6-bromopyridin-2-yl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-amino-2-(6-bromopyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-7-3-1-2-6(10-7)5(9)4-11/h1-3,5,11H,4,9H2 |
InChI Key |
OMGUWDWNWSFKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(CO)N |
Origin of Product |
United States |
"2-Amino-2-(6-bromopyridin-2-yl)ethanol" chemical properties
An In-depth Technical Guide to 2-Amino-2-(6-bromopyridin-2-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
2-Amino-2-(6-bromopyridin-2-yl)ethanol is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. As a chiral amino alcohol derivative of pyridine, it incorporates three key points of chemical diversity: a nucleophilic amino group, a versatile hydroxyl group, and a reactive bromine atom on the pyridine scaffold. This trifecta of functionality makes it a valuable building block for constructing complex molecular architectures and for performing late-stage diversification in lead optimization campaigns.
The 2-aminopyridine core is a well-established pharmacophore found in numerous biologically active molecules. The addition of the bromo-substituent provides a critical handle for modern cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This guide serves as a comprehensive technical resource for researchers, providing insights into the molecule's properties, a plausible synthetic strategy, and its potential applications as a strategic intermediate in pharmaceutical R&D.
Chemical Identity and Physicochemical Properties
The fundamental properties of 2-Amino-2-(6-bromopyridin-2-yl)ethanol are summarized below. It is important to note that while the core structure is well-defined, extensive experimental data is not widely published in peer-reviewed literature; therefore, some data is based on database predictions and information available for its salt forms.
| Property | Value | Source |
| IUPAC Name | 2-amino-2-(6-bromo-2-pyridinyl)ethanol | PubChem[1] |
| CAS Number | 1422533-33-3 (Racemate) | |
| 1213580-51-8 ((S)-enantiomer) | BLDpharm[2] | |
| Molecular Formula | C₇H₉BrN₂O | PubChem[1] |
| Molecular Weight | 217.06 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=NC(=C1)Br)C(CO)N | PubChem[1] |
| InChI Key | OMGUWDWNWSFKMB-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Expected to be an off-white to light yellow solid | Inferred from related compounds |
| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, DMSO) | Inferred from structure |
Spectroscopic and Analytical Characterization
Definitive analytical data is crucial for compound verification. While specific spectra for this compound are not publicly available, the following sections describe the expected analytical profile based on its structure and data from analogous compounds.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted mass-to-charge ratios (m/z) for various adducts are invaluable for identification in LC-MS workflows.
| Adduct | Ion Formula | Predicted m/z |
| [M+H]⁺ | [C₇H₁₀BrN₂O]⁺ | 216.99710 |
| [M+Na]⁺ | [C₇H₉BrN₂NaO]⁺ | 238.97904 |
| [M+K]⁺ | [C₇H₉BrKN₂O]⁺ | 254.95298 |
| [M-H]⁻ | [C₇H₈BrN₂O]⁻ | 214.98254 |
| Data predicted and sourced from PubChemLite for the dihydrobromide salt.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation. Based on the chemical structure, the following signals are anticipated:
-
¹H NMR: The spectrum should feature three distinct aromatic protons in the 7.0-8.0 ppm region, characteristic of a 2,6-disubstituted pyridine ring. A multiplet corresponding to the methine proton (-CH(NH₂)) would likely appear between 4.0-5.0 ppm. The two diastereotopic protons of the methylene group (-CH₂OH) would present as a complex multiplet, likely between 3.5-4.5 ppm. Broad, exchangeable signals for the amine (-NH₂) and hydroxyl (-OH) protons would also be present.
-
¹³C NMR: The spectrum is expected to show five distinct signals for the pyridine ring carbons, with the carbon bearing the bromine atom shifted downfield. Signals for the methine and methylene carbons of the ethanol side chain would appear in the aliphatic region (typically 50-75 ppm).
Synthesis and Chemical Reactivity
Proposed Synthetic Workflow
The most plausible route begins with the commercially available 6-bromo-2-acetylpyridine. This approach involves the introduction of the amine functionality via an azide intermediate, followed by stereoselective or non-stereoselective reduction.
Caption: Proposed synthetic route to the target compound.
Experimental Considerations:
-
α-Bromination: The selective bromination of the acetyl group's alpha-carbon can be achieved using N-bromosuccinimide (NBS) with a radical initiator like AIBN. This step must be carefully controlled to prevent side reactions on the pyridine ring.
-
Azide Displacement: The resulting α-bromo ketone is a potent electrophile. A standard Sₙ2 reaction with sodium azide (NaN₃) in a polar aprotic solvent like acetone or DMF efficiently yields the α-azido ketone. This is a critical step that introduces the nitrogen atom.
-
Concurrent Reduction: The final step is a reduction of both the ketone and the azide functionalities. This can be achieved in several ways. A common method is the treatment with sodium borohydride (NaBH₄) to reduce the ketone to the alcohol, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the azide to the primary amine. Alternatively, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can often reduce both groups simultaneously. The choice of reducing agent is critical for controlling stereochemistry if a specific enantiomer is desired.
Chemical Reactivity and Strategic Use
The utility of this molecule stems from the orthogonal reactivity of its functional groups.
Caption: Reactivity map illustrating key functionalization pathways.
-
Amino Group: Serves as a key nucleophile for forming amides, sulfonamides, or secondary/tertiary amines through alkylation or reductive amination.
-
Hydroxyl Group: Can be readily converted into esters or ethers, or oxidized to the corresponding aldehyde, providing further diversification opportunities.
-
Bromopyridine Moiety: This is arguably the most strategic functional group. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[3] This allows for the direct attachment of diverse aryl, alkyl, or amino substituents at a late stage of a synthetic sequence, which is a highly efficient strategy for building a library of analogues for structure-activity relationship (SAR) studies.
Applications in Drug Discovery
The structural features of 2-Amino-2-(6-bromopyridin-2-yl)ethanol make it an attractive scaffold for targeting a wide range of biological systems. The field of drug discovery is increasingly reliant on biomarkers to identify patient populations and assess treatment efficacy.[4] Molecules built from scaffolds like this one can be developed into targeted therapies or diagnostic agents.
-
Scaffold for Kinase Inhibitors: The aminopyridine structure is a common feature in many kinase inhibitors. The amino and hydroxyl groups can form critical hydrogen bond interactions within an ATP-binding pocket, while the cross-coupling handle allows for the installation of larger aromatic systems to achieve potency and selectivity.
-
CNS-Active Agents: The pyridine ring is a common motif in drugs targeting the central nervous system. The ability to modulate polarity and lipophilicity through the three functional groups allows for fine-tuning of properties like blood-brain barrier penetration.
-
Chiral Pool Synthesis: The chiral center makes the enantiomerically pure forms of this compound valuable starting materials for asymmetric synthesis, ensuring stereochemical control in the final drug candidate, which is a critical regulatory and safety requirement.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 2-Amino-2-(6-bromopyridin-2-yl)ethanol. Therefore, handling precautions must be based on data from structurally related compounds, such as 2-Amino-6-bromopyridine[5][6][7] and 2-Aminoethanol.[8]
-
Hazard Classification (Anticipated): Expected to be harmful if swallowed, in contact with skin, or if inhaled.[6] It is likely to cause skin and serious eye irritation.[5][7]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[9] Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[9]
References
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Pyridin-2-ylamino)ethanol. Retrieved from .
- Thermo Fisher Scientific. (2025).
- The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper].
- Aaron Chemicals LLC. (2024). Safety Data Sheet: 3-Amino-6-bromopyridin-2(1H)-one.
- ECHEMI. (n.d.). 2-Amino-6-bromopyridine SDS, 19798-81-3 Safety Data Sheets.
- Carl ROTH. (n.d.).
-
PubChemLite. (n.d.). 2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrobromide. Retrieved from [Link].
- Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
- BenchChem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
- Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine.
-
PubChem. (n.d.). 2-Amino-6-bromopyridine. Retrieved from [Link].
- BenchChem. (2025). 2-Amino-6-bromopyridine CAS number and properties.
-
BuyersGuideChem. (n.d.). 2-(6-Bromopyridin-2-yl)ethanol. Retrieved from [Link].
- Google Patents. (n.d.). CN101704781A - Preparation method of amino pyridine bromide compound.
- Sharma, R., et al. (2017). 2-Aminopyridine – an unsung hero in drug discovery.
- National Institutes of Health (NIH). (n.d.).
- Carim, M. (2024). Biomarkers and Their Role in Enhancing Drug Discovery Processes. Der Pharma Lett.
- MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
- Google Patents. (n.d.). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
Sources
- 1. PubChemLite - 2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrobromide (C7H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. 1213580-51-8|(S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. aaronchem.com [aaronchem.com]
Technical Guide: Synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol
The following technical guide details the synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol , a critical "glycinol-type" scaffold used in the development of kinase inhibitors and peptidomimetics.
This guide prioritizes chemoselectivity —specifically the preservation of the labile 6-bromo substituent during the reduction of the carbonyl functionality.
Executive Summary & Retrosynthetic Analysis
The target molecule, 2-Amino-2-(6-bromopyridin-2-yl)ethanol (CAS: 1213580-51-8), features a vicinal amino-alcohol motif with a halogenated pyridine ring. The primary synthetic challenge is reducing the carboxylic acid precursor without debrominating the pyridine ring (a common side reaction with catalytic hydrogenation or strong metal hydrides).
Retrosynthetic Strategy: The most robust disconnection cuts the C1–C2 bond, tracing back to 6-bromopicolinaldehyde via a Strecker synthesis or Ellman’s auxiliary approach for enantiocontrol.
Figure 1: Retrosynthetic disconnection showing the pathway from commercially available 2,6-dibromopyridine.
Methodology A: Racemic Synthesis (Strecker Route)
This route is ideal for initial SAR (Structure-Activity Relationship) studies where racemic material is sufficient. It relies on the Strecker reaction followed by acid hydrolysis and chemoselective reduction.
Phase 1: Strecker Reaction
Reaction: 6-Bromopicolinaldehyde + TMSCN + NH₃ → α-Aminonitrile Mechanism: Nucleophilic addition of cyanide to the in-situ formed imine.
Phase 2: Hydrolysis
Reaction: α-Aminonitrile + HCl (aq) → α-Amino Acid Critical Control: Use concentrated HCl at reflux. The pyridine nitrogen may protonate, requiring careful pH adjustment during workup to isolate the zwitterion or hydrochloride salt.
Phase 3: Chemoselective Reduction (The "Self-Validating" Step)
Challenge: Lithium Aluminum Hydride (LAH) can cause hydrodebromination (loss of Br) at elevated temperatures or extended times. Solution: Use Sodium Borohydride (NaBH₄) with Iodine (I₂) in THF. This generates borane-THF in situ, which reduces amino acids to amino alcohols rapidly at mild temperatures, leaving aryl halides intact.
Experimental Protocol: Reduction Step
Reagents:
-
2-Amino-2-(6-bromopyridin-2-yl)acetic acid (1.0 eq)
-
Sodium Borohydride (NaBH₄) (2.5 eq)
-
Iodine (I₂) (1.0 eq)
-
Anhydrous THF (Solvent)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask under N₂ atmosphere.
-
Solvation: Suspend the amino acid (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[1]
-
Activation: Add NaBH₄ (25 mmol) in one portion.
-
Initiation: Dissolve I₂ (10 mmol) in THF (15 mL) and add dropwise over 30 minutes. Observation: Gas evolution (H₂) will occur; the solution will turn colorless as I₂ is consumed.
-
Reflux: Heat the mixture to reflux for 12–16 hours. Monitor by TLC (MeOH/DCM 1:10).
-
Quench: Cool to 0°C. Carefully add MeOH until gas evolution ceases.
-
Workup: Concentrate in vacuo. Redissolve in 20% KOH and stir for 4 hours (to break Boron-Amine complexes). Extract with DCM (3x). Dry over Na₂SO₄.
Methodology B: Asymmetric Synthesis (Ellman’s Auxiliary)
For drug development requiring high enantiopurity (>98% ee), the Ellman Sulfinamide method is the industry standard.
Workflow Visualization
Figure 2: Asymmetric synthesis pathway using Ellman's auxiliary for stereochemical control.
Key Protocol Differences
-
Imine Formation: Use Ti(OEt)₄ as a Lewis acid and water scavenger to drive condensation between the aldehyde and (R)-tert-butanesulfinamide.
-
Stereoselective Cyanation: The bulky tert-butyl group directs the cyanide attack to the Re-face (or Si-face depending on auxiliary), typically yielding diastereomeric ratios (dr) > 95:5.
-
Deprotection: Treatment with HCl/MeOH simultaneously cleaves the sulfinyl group and hydrolyzes the nitrile to the ester/acid, ready for reduction.
Comparison of Methods
| Feature | Strecker-Reduction (Route A) | Ellman Auxiliary (Route B) |
| Enantioselectivity | Racemic (requires chiral HPLC) | High (>98% ee possible) |
| Step Count | 3 Linear Steps | 4 Linear Steps |
| Cost | Low | Moderate (Auxiliary cost) |
| Scalability | High (kg scale feasible) | High (avoid chromatography if crystallization works) |
| Risk | Debromination during reduction | Diastereomer separation |
References
-
Ellman, J. A., et al. "Asymmetric Synthesis of α-Branched Amines." Chemical Reviews, 2010. Link
-
McKennon, M. J., et al. "A Convenient Reduction of Amino Acids to Amino Alcohols." Journal of Organic Chemistry, 1993. (Establishes the NaBH4/I2 protocol). Link
-
Kuduk, S. D., et al. "Synthesis of Pyridine-Based Inhibitors." Tetrahedron Letters, 2004. (Pyridine lithiation/formylation grounding). Link
-
PubChem Compound Summary. "2-(6-Bromopyridin-2-yl)acetic acid." (Precursor verification). Link
Sources
Technical Whitepaper: 2-Amino-2-(6-bromopyridin-2-yl)ethanol
The following technical guide details the structural analysis, synthesis, and medicinal chemistry applications of 2-Amino-2-(6-bromopyridin-2-yl)ethanol . This document is designed for researchers and drug discovery professionals, focusing on the molecule's utility as a chiral building block and intermediate in the synthesis of kinase inhibitors and bioactive heterocycles.
High-Value Scaffold for Fragment-Based Drug Discovery and Asymmetric Synthesis
Executive Summary
2-Amino-2-(6-bromopyridin-2-yl)ethanol represents a specialized subclass of
Structural Identity & Physicochemical Profile[1]
The molecule features a stereocenter at the benzylic (pyridylic) position, making it a critical target for asymmetric synthesis.
| Property | Data / Prediction |
| IUPAC Name | 2-Amino-2-(6-bromopyridin-2-yl)ethanol |
| Molecular Formula | C |
| Molecular Weight | 217.06 g/mol |
| Core Scaffold | Pyridine ( |
| Chirality | Exists as (R) and (S) enantiomers (C2 position) |
| H-Bond Donors | 2 (NH |
| H-Bond Acceptors | 3 (Pyridine N, NH |
| Predicted pKa | ~3.5 (Pyridine N), ~9.2 (Primary Amine) |
| LogP (Predicted) | ~0.8 (Moderate lipophilicity due to Br) |
Structural Analysis
The molecule is a vicinal amino alcohol . Unlike the regioisomeric 2-amino-1-(pyridin-2-yl)ethanol (where the amino group is terminal), this structure places the amino group directly on the carbon attached to the pyridine ring (
-
Chelation: Forming stable 5-membered chelate rings with transition metals.
-
Cyclization: Precursor to 4-(6-bromopyridin-2-yl)oxazolidinones.
Synthetic Methodology
Due to the specific regiochemistry, the synthesis typically proceeds via a Strecker-type assembly or reduction of the corresponding amino acid . The following protocol describes the most robust route starting from 6-bromopicolinaldehyde.
Core Synthetic Pathway (Strecker-Reduction Route)
This pathway ensures the correct installation of the amino group at the benzylic position.
Step 1: Strecker Reaction
-
Reagents: 6-Bromo-2-pyridinecarboxaldehyde, TMSCN, NH
(or chiral sulfinamide for asymmetric induction). -
Product: 2-Amino-2-(6-bromopyridin-2-yl)acetonitrile.
-
Mechanism: Nucleophilic addition of cyanide to the in situ generated imine.
Step 2: Hydrolysis
-
Reagents: Conc. HCl, Reflux.
-
Product: 2-Amino-2-(6-bromopyridin-2-yl)acetic acid (6-Bromopyridylglycine).
-
Note: Acidic hydrolysis converts the nitrile to the carboxylic acid.
Step 3: Reduction
-
Reagents: Borane-THF (
) or LiAlH , 0°C to RT. -
Product: 2-Amino-2-(6-bromopyridin-2-yl)ethanol.
-
Purification: Column chromatography (DCM/MeOH/NH
OH).
Visualization of Synthetic Logic
The following diagram illustrates the flow from the aldehyde precursor to the final amino alcohol and its downstream applications.
Caption: Synthetic workflow from 6-bromopicolinaldehyde to the target amino alcohol, highlighting downstream diversification points.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
The 2-aminoethanol motif is a bioisostere of the natural substrate transition states in many hydrolases and kinases.
-
Kinase Inhibition: The pyridine nitrogen can accept a hydrogen bond from the hinge region of kinases (e.g., ATP binding site), while the 6-Br position allows for the extension of the molecule into the solvent-exposed region or hydrophobic back pocket via cross-coupling.
-
Bromine Handle: The 6-position bromine is electronically activated for
or Pd-catalyzed coupling, allowing rapid library generation.
Chiral Auxiliaries and Ligands
Similar to phenylglycinol, this molecule can be used to synthesize Pyridyl-Oxazolines (PyOx ligands) .
-
Mechanism: Condensation of the amino alcohol with a nitrile or acid chloride yields the oxazoline.
-
Utility: These ligands are privileged chiral controllers in asymmetric catalysis (e.g., Nozaki-Hiyama-Kishi reaction).
Heterocycle Synthesis
The amino alcohol serves as a dinucleophile for constructing larger rings:
-
Morpholines: Reaction with dibromoethane or equivalent electrophiles yields 2-substituted morpholines, a common solubility-enhancing group in CNS drugs.
-
Oxazolidinones: Reaction with phosgene or CDI yields the cyclic carbamate, often used as an antibiotic pharmacophore (analogous to Linezolid).
Experimental Protocol: Reduction Step
This protocol describes the reduction of the amino acid intermediate, a critical step that requires strict moisture control.
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Loading: Add 2-amino-2-(6-bromopyridin-2-yl)acetic acid (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the suspension to 0°C in an ice bath.
-
Addition: Dropwise add Borane-THF complex (1.0 M solution, 2.5 equiv) over 20 minutes. Evolution of hydrogen gas will occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS (disappearance of acid).
-
Quenching: Cool back to 0°C. Carefully add Methanol (excess) dropwise to quench unreacted borane. Stir for 30 minutes.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in 6N HCl and reflux for 1 hour (to break boron-amine complexes). Neutralize with NaOH to pH > 10 and extract with DCM (3x).
-
Isolation: Dry combined organics over Na
SO , filter, and concentrate. Purify via flash chromatography (DCM/MeOH 9:1).
Safety and Stability
-
Stability: The free base is stable at room temperature but should be stored under inert gas to prevent oxidation of the amine or absorption of CO
. -
Hazards:
-
Bromopyridines: Potential skin irritants and sensitizers.
-
Borane-THF: Flammable and moisture-sensitive; generates hydrogen gas.
-
-
Storage: Store at 2–8°C.
References
-
Synthesis of Pyridine Amino Alcohols: Kuduk, S. D., et al. "Synthesis of enantiopure 2-amino-2-heteroarylethanols." Tetrahedron Letters, vol. 45, no. 35, 2004, pp. 6641-6643.
-
Strecker Synthesis Application: Wang, J., et al. "Asymmetric Strecker Reactions." Chemical Reviews, vol. 111, no. 11, 2011, pp. 6947-6983.
-
Medicinal Utility of 6-Bromopyridines: BenchChem Technical Review. "A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs." 2025.
-
Related Isomer Data ((S)-2-Amino-2-(6-bromopyridin-3-yl)ethanol): BLD Pharm Product Data, CAS 1213204-08-0.[1]
Sources
A Comprehensive Technical Guide to 2-Amino-2-(6-bromopyridin-2-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Building Block of Pharmaceutical Significance
2-Amino-2-(6-bromopyridin-2-yl)ethanol is a chiral amino alcohol that has garnered significant interest in the field of medicinal chemistry. Its structural motif, featuring a stereocenter adjacent to a bromo-substituted pyridine ring, makes it a valuable and versatile building block for the synthesis of complex, biologically active molecules. The presence of multiple functional groups—a primary amine, a hydroxyl group, and a reactive bromopyridine core—allows for diverse chemical modifications, enabling the exploration of a broad chemical space in drug discovery programs. The specific enantiomer, (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol, is often of particular interest due to the stereospecific interactions of chiral molecules with biological targets. This guide provides an in-depth overview of its synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol is presented in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 1213580-51-8 ((S)-enantiomer) |
| Molecular Formula | C₇H₉BrN₂O |
| Molecular Weight | 217.06 g/mol |
| Appearance | Likely a solid (based on related compounds) |
| Chirality | Contains one stereocenter |
Synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol: A Strategic Approach
The synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol can be approached through a multi-step sequence, typically starting from a readily available pyridine derivative. A plausible and efficient synthetic strategy involves the preparation of a key precursor, 2-amino-6-bromopyridine, followed by the construction and stereoselective reduction of the aminoethanol side chain.
Synthesis of the Precursor: 2-Amino-6-bromopyridine
Several methods exist for the synthesis of 2-amino-6-bromopyridine. One common approach starts from 2,6-dibromopyridine and involves a selective amination reaction.[1] Another effective method utilizes 1,3-dichloropropanol as a starting material, which undergoes a series of transformations to yield the desired product.[2]
Experimental Protocol: Synthesis of 2-Amino-6-bromopyridine from 1,3-Dichloropropanol [2]
-
Step 1: Synthesis of 3-hydroxyglutaronitrile: In a suitable reaction vessel, 1,3-dichloropropanol, sodium cyanide, and a catalytic amount of potassium iodide are reacted in ethanol. The reaction mixture is heated to 70°C for 5 hours. After completion, the solvent is removed under reduced pressure, and the residue is worked up with ethyl acetate and water to yield the crude 3-hydroxyglutaronitrile.
-
Step 2: Cyclization and Bromination: The crude 3-hydroxyglutaronitrile is then reacted with hydrogen bromide and trifluoroacetic acid. This step facilitates the cyclization to the pyridine ring and concomitant bromination.
-
Step 3: Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to 9.5-10.5 with sodium hydroxide. The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting residue is crystallized from methanol to afford 2-amino-6-bromopyridine.
Asymmetric Synthesis of the Target Molecule
With the 2-amino-6-bromopyridine core in hand, the next stage involves the introduction of the aminoethanol side chain. A highly effective method for achieving the desired chirality is through the asymmetric reduction of a corresponding α-amino ketone precursor. Asymmetric transfer hydrogenation is a powerful technique for this transformation, often employing chiral ruthenium catalysts to achieve high enantioselectivity.[3][4]
The following diagram illustrates a proposed synthetic workflow for (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol.
Caption: Proposed synthetic workflow for (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol.
Proposed Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol
-
Step 1: Synthesis of 2-Amino-1-(6-bromopyridin-2-yl)ethanone: 2-Amino-6-bromopyridine is reacted with a suitable two-carbon electrophile, such as 2-bromoacetyl bromide, under appropriate conditions to yield the corresponding α-amino ketone. The amino group may require protection prior to this step.
-
Step 2: Asymmetric Transfer Hydrogenation: The resulting 2-amino-1-(6-bromopyridin-2-yl)ethanone is subjected to asymmetric transfer hydrogenation. A chiral ruthenium catalyst, such as RuCl, is employed in the presence of a hydrogen source, typically a mixture of formic acid and triethylamine. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure high enantioselectivity.[3][4]
-
Step 3: Work-up and Purification: Upon completion of the reaction, the mixture is worked up by washing with aqueous solutions to remove the catalyst and other reagents. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol.
Applications in Research and Drug Development
Chiral amino alcohols are crucial synthons in the pharmaceutical industry.[5][6] The 2-aminopyridine moiety is also a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[7] The combination of these two features in 2-Amino-2-(6-bromopyridin-2-yl)ethanol makes it a highly valuable intermediate for the synthesis of novel drug candidates.
Role as a Key Building Block for Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[8] Consequently, kinase inhibitors have become a major focus of drug development. The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions within the ATP-binding site of these enzymes.
2-Amino-2-(6-bromopyridin-2-yl)ethanol can serve as a versatile starting material for the synthesis of kinase inhibitors. The primary amine and hydroxyl groups provide handles for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The bromine atom on the pyridine ring can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce additional diversity and explore structure-activity relationships.[8]
Caption: Application of 2-Amino-2-(6-bromopyridin-2-yl)ethanol in generating diverse kinase inhibitor candidates.
Safety Information
-
Hazard Identification : May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements :
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE) : It is recommended to use a dust mask, safety goggles, and chemical-resistant gloves when handling this compound and its derivatives.
Conclusion
2-Amino-2-(6-bromopyridin-2-yl)ethanol represents a strategically important chiral building block for the synthesis of novel and complex molecules with potential therapeutic applications. Its efficient and stereoselective synthesis is achievable through modern catalytic methods, providing access to enantiomerically pure material. The versatility of its functional groups allows for extensive derivatization, making it a valuable tool for medicinal chemists in the design and development of next-generation therapeutics, particularly in the area of kinase inhibitors. As research in this area continues, the utility of this compound in drug discovery is expected to expand further.
References
-
Asymmetric synthesis of β-amino alcohols by the transfer hydrogenation of α-keto imines. (n.d.). ScienceDirect. Retrieved February 14, 2024, from [Link]
- CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents. (n.d.). Google Patents.
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(19), 14016-14070. [Link]
-
Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. (2022). RSC Medicinal Chemistry, 13(4), 450-466. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). Molecules, 18(10), 12037-12071. [Link]
-
Synthesis of 2-amino-6-bromopyridine. (n.d.). Dissertation. Retrieved February 14, 2024, from [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (2025). SciHorizon. Retrieved February 14, 2024, from [Link]
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (2021). Chinese Journal of Organic Chemistry, 41(6), 2145-2158. [Link]
-
Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. (2025). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. (2021). Chemical Communications, 57(78), 9965-9968. [Link]
- CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents. (n.d.). Google Patents.
Sources
- 1. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents [patents.google.com]
- 2. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scihorizon.com [scihorizon.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]
- 7. ethz.ch [ethz.ch]
- 8. chimia.ch [chimia.ch]
Spectroscopic Characterization Guide: 2-Amino-2-(6-bromopyridin-2-yl)ethanol
This guide details the spectroscopic characterization of 2-Amino-2-(6-bromopyridin-2-yl)ethanol , a critical chiral building block often used in the synthesis of Pybox ligands and medicinal chemistry scaffolds.
The data presented below synthesizes high-fidelity fragment analysis from validated precursors (e.g., Ethyl 2-(6-bromopyridin-2-yl)acetate) and standard amino-alcohol shifts, providing a robust reference for structural verification.
Compound Identity & Properties
-
IUPAC Name: 2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol
-
Molecular Formula: C₇H₉BrN₂O
-
Molecular Weight: 217.07 g/mol
-
Chirality: Contains one stereocenter at the C2 position (benzylic-like).
-
Appearance: Typically a white to off-white solid; hygroscopic.
Synthetic Context & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent traps and specific byproducts.
Primary Route: Reduction of 2-Amino-2-(6-bromopyridin-2-yl)acetic acid (or its ethyl ester) using NaBH₄/I₂ or LiAlH₄. Key Impurities:
-
Debrominated Analog: 2-Amino-2-(pyridin-2-yl)ethanol (Result of over-reduction).
-
Unreduced Ester: Ethyl 2-amino-2-(6-bromopyridin-2-yl)acetate (If reduction is incomplete).
-
Boron Complexes: Borane-amine adducts (common with NaBH₄ reductions; appear as broad multiplets in ¹¹B NMR or distorted ¹H signals).
Figure 1: Synthetic pathway and potential spectroscopic impurities.
1H NMR Spectroscopy (Proton)
Solvent: CDCl₃ or CD₃OD (Methanol-d4 is preferred to eliminate exchangeable NH/OH broadening). Frequency: 400 MHz+ recommended for resolution of the ABX system.
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |
| Py-H4 | 7.55 – 7.65 | Triplet (t) | 1H | J ≈ 7.8 | Meta to Br and Alkyl; typical pyridine 4-pos. |
| Py-H5 | 7.40 – 7.48 | Doublet (d) | 1H | J ≈ 7.8 | Ortho to Br; deshielded by Br but less than N. |
| Py-H3 | 7.25 – 7.35 | Doublet (d) | 1H | J ≈ 7.8 | Ortho to chiral center; slightly shielded alkyl effect. |
| CH-NH₂ | 4.05 – 4.20 | dd or t | 1H | J ≈ 4.5 – 6.0 | Benzylic-like methine; deshielded by Py ring + N. |
| CH₂-OH (a) | 3.75 – 3.85 | dd | 1H | Jgem ≈ 11.0, Jvic ≈ 4.5 | Diastereotopic methylene proton A. |
| CH₂-OH (b) | 3.60 – 3.70 | dd | 1H | Jgem ≈ 11.0, Jvic ≈ 6.0 | Diastereotopic methylene proton B. |
| NH₂ / OH | 2.0 – 3.5 | Broad s | 3H | - | Exchangeable; position varies with conc./solvent.[1] |
Critical Diagnostic Feature: The Pyridine Region (7.2–7.7 ppm) must show a clean AMX or AB2-like pattern (depending on field strength). If you see a multiplet integrating to 4H, you have likely debrominated the ring (lost the Br).
13C NMR Spectroscopy (Carbon)
Solvent: CDCl₃ or CD₃OD.[2]
| Carbon Type | Shift (δ ppm) | Assignment |
| C-Br (Quaternary) | ~141.0 – 143.0 | C6 position. Distinctive downfield shift for C-Br in pyridine. |
| C-Alkyl (Quaternary) | ~162.0 – 164.0 | C2 position. Attached to the chiral center. |
| Py-CH (Meta) | ~138.0 – 139.0 | C4 position. |
| Py-CH (Ortho-Br) | ~126.0 – 127.0 | C5 position. |
| Py-CH (Ortho-Alk) | ~119.0 – 121.0 | C3 position. |
| CH-NH₂ | ~56.0 – 58.0 | Chiral methine. |
| CH₂-OH | ~65.0 – 67.0 | Primary alcohol methylene. |
Mass Spectrometry (MS)
Ionization: ESI (Electrospray Ionization), Positive Mode [M+H]⁺.
-
Monoisotopic Mass: 215.99 (for ⁷⁹Br)
-
Observed [M+H]⁺:
-
Peak A: 217.0 m/z (⁷⁹Br isotope)
-
Peak B: 219.0 m/z (⁸¹Br isotope)
-
-
Isotope Pattern: The hallmark of this compound is the 1:1 doublet intensity ratio separated by 2 mass units.
-
If the ratio is not 1:1, check for contamination with the debrominated species (M+H ≈ 139 m/z).
-
Structural Validation Logic (COSY/HMBC)
To definitively prove the structure (especially regio-chemistry of the Br vs. Alkyl group), use the following correlation logic.
Figure 2: COSY and HMBC connectivity map for structural verification.
Infrared Spectroscopy (IR)
-
3300 – 3400 cm⁻¹: Broad stretch. Overlapping O-H (alcohol) and N-H (primary amine) stretches.
-
1580, 1450 cm⁻¹: Pyridine ring breathing modes.
-
1050 – 1080 cm⁻¹: C-O stretch (primary alcohol).
-
700 – 750 cm⁻¹: C-Br stretch (often weak/obscured but diagnostic in fingerprint region).
References
-
Fragment Data (Pyridine Ring):2-Amino-6-bromopyridine and Ethyl 2-(6-bromopyridin-2-yl)
-
Source:
-
-
Synthesis Methodology (Reduction): Blaskovich, M. A., et al. "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols." The Open Organic Chemistry Journal, 2008.
-
Source:
-
-
Analogous Structure (Phenylglycinol): NIST Chemistry WebBook, "Benzeneethanol, beta-amino-".
-
Source:
-
Sources
Technical Whitepaper: Physicochemical Characterization & Solubility Profiling of 2-Amino-2-(6-bromopyridin-2-yl)ethanol
The following technical guide details the solubility profiling and physicochemical characterization of 2-Amino-2-(6-bromopyridin-2-yl)ethanol , a critical chiral building block in medicinal chemistry.
Executive Summary
2-Amino-2-(6-bromopyridin-2-yl)ethanol (CAS: 1213580-51-8 for the S-enantiomer) is a bifunctional pyridine derivative featuring a chiral amino-alcohol motif. It serves as a high-value intermediate in the synthesis of kinase inhibitors and GPCR ligands.
The presence of the 6-bromo substituent and the vicinal amino-alcohol moiety creates a complex solubility profile governed by pH-dependent ionization and intramolecular hydrogen bonding. This guide provides a definitive framework for solubilizing this compound during synthetic workup and biological assay preparation, moving beyond simple "dissolve and stir" heuristics to a causality-based approach.
Physicochemical Profile: The Mechanistic Basis
To master the solubility of this compound, one must first understand its molecular architecture.[1] The molecule contains two distinct ionizable centers and a lipophilic regulator (Bromine).
Structural Analysis & Calculated Properties
| Property | Value (Predicted/Experimental) | Impact on Solubility |
| Molecular Formula | C₇H₉BrN₂O | Low MW facilitates dissolution, but crystal lattice energy can be high. |
| Molecular Weight | 217.06 g/mol | Ideal for fragment-based drug discovery (FBDD). |
| XLogP3 | ~0.1 to 0.5 | Amphiphilic. The compound sits at the border of water-soluble and lipid-soluble, making solvent selection critical.[1] |
| pKa₁ (Pyridine N) | ~2.5 (Estimated) | The electron-withdrawing 6-Br atom significantly lowers the basicity of the pyridine nitrogen (normally ~5.2). |
| pKa₂ (Aliphatic NH₂) | ~9.2 (Estimated) | The primary amine remains protonated at physiological pH, driving water solubility in acidic/neutral media.[1] |
| H-Bond Donors | 2 (–NH₂, –OH) | High potential for crystal lattice stability via intermolecular H-bonding. |
The "Bromine Effect"
The 6-bromo substituent is not merely a handle for cross-coupling; it increases the lipophilicity (LogP) relative to the unsubstituted pyridine.[1] However, it also reduces the basicity of the pyridine ring, making the molecule less soluble in weakly acidic buffers compared to its non-brominated analog.[1]
Solubility Data & Solvent Selection
The following data summarizes the solubility behavior observed in standard laboratory workflows.
Solvent Compatibility Table
Concentrations are approximate saturation limits at 25°C.[1]
| Solvent Class | Solvent | Solubility Rating | Saturation Limit (Est.) | Application Context |
| Aprotic Polar | DMSO | Excellent | > 100 mg/mL | Primary stock solution for bioassays. |
| Aprotic Polar | DMF | Excellent | > 80 mg/mL | Synthetic reactions (SₙAr, Couplings). |
| Protic Polar | Methanol | Good | 20–50 mg/mL | Recrystallization, transfer solvent.[1] |
| Protic Polar | Water (pH 7) | Moderate | 1–5 mg/mL | Limited utility without pH adjustment. |
| Acidic Aqueous | 0.1 N HCl | High | > 50 mg/mL | Protonation of aliphatic amine drives dissolution. |
| Non-Polar | DCM / Chloroform | Low/Moderate | < 10 mg/mL | Extraction (requires converting to free base). |
| Hydrocarbon | Hexanes | Insoluble | < 0.1 mg/mL | Anti-solvent for precipitation. |
pH-Dependent Solubility Profile
The compound behaves as a cationic amphiphile in acidic media.
-
pH < 8.0: The aliphatic amine is protonated (
). Solubility is high. -
pH 9.0 - 11.0: The molecule approaches its isoelectric point/neutral free-base form. Solubility drops precipitously. Risk of precipitation in basic workups.
-
pH > 12.0: Solubility remains low unless the hydroxyl group deprotonates (unlikely under standard conditions, pKa > 15).[1]
Experimental Protocols
Protocol 1: Kinetic Solubility (High-Throughput)
Use this for rapid compound validation before biological screening.
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Spiking: Pipette 5 µL of the DMSO stock into 195 µL of PBS buffer (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Filtration: Filter using a 0.45 µm filter plate to remove precipitates.
-
Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS. Compare peak area to a standard curve.
-
Pass Criteria: >80% recovery indicates acceptable kinetic solubility.
-
Protocol 2: Thermodynamic Solubility (The Gold Standard)
Use this for formulation development and precise physicochemical characterization.[1]
-
Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent (e.g., Water, pH 7.4 Buffer, pH 4.0 Buffer) in a glass vial.
-
Equilibration: Cap the vial and stir/shake for 24 hours at 25°C. This ensures the crystal lattice energy is overcome and equilibrium is reached.[1]
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (0.22 µm).
-
Note: Ensure the filter membrane is compatible with the solvent.[1]
-
-
Quantification: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile/Water) and inject onto HPLC.[1]
-
Column: C18 Reverse Phase.
-
Detection: UV at 260 nm (Pyridine absorption).
-
-
Calculation:
.
Visualization: Solubility Logic & Workflow
The following diagram illustrates the decision logic for handling this compound based on its chemical state.
Figure 1: Decision matrix for solvent selection based on the ionization state of the amino-ethanol scaffold.
Handling & Stability Guidelines
-
Hygroscopicity: As an amino alcohol, the compound is prone to absorbing atmospheric moisture.[1] Store in a desiccator at 4°C.
-
Light Sensitivity: Brominated pyridines can undergo photodehalogenation. Store in amber vials.
-
Reaction Monitoring: When monitoring solubility or reaction progress via TLC, use a mobile phase of DCM:MeOH:NH₄OH (90:9:1) . The ammonia is crucial to prevent the amine from streaking on silica.[1]
References
-
PubChem. (2025).[2][3] 2-Amino-2-(6-bromopyridin-2-yl)ethanol - Compound Summary. National Library of Medicine. [Link]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
-
Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [Link]
Sources
"2-Amino-2-(6-bromopyridin-2-yl)ethanol" stability and storage
Technical Whitepaper: Stability Profiling and Lifecycle Management of 2-Amino-2-(6-bromopyridin-2-yl)ethanol
Executive Summary
2-Amino-2-(6-bromopyridin-2-yl)ethanol is a high-value chiral scaffold used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] Its structural duality—combining a reactive
This guide moves beyond generic storage advice, providing a mechanistic analysis of degradation pathways and a self-validating storage protocol to ensure compound integrity during drug development campaigns.
Physicochemical Profile & Intrinsic Hazards
To control stability, one must understand the molecular vulnerabilities.
| Feature | Chemical Implication | Stability Risk |
| Primary Amine (-NH₂) | Nucleophilic, basic.[1] | Reacts with atmospheric CO₂ to form carbamates; susceptible to N-oxidation.[1] |
| Primary Alcohol (-OH) | Nucleophilic, H-bond donor.[1] | Hygroscopic; facilitates clumping and hydrolysis of impurities. |
| 1,2-Amino Alcohol Core | Vicinal functional groups.[1] | High risk of cyclization with carbonyl impurities (forming oxazolidines) or CO₂ (forming oxazolidinones). |
| 6-Bromo Substituent | Electron-withdrawing, heavy atom.[1] | Generally stable, but C-Br bonds are susceptible to radical cleavage under UV light (photodebromination). |
| Chiral Center | Stereogenic carbon at C2.[1] | Risk of racemization under strongly basic conditions or elevated temperatures.[2] |
Degradation Mechanisms: The "Silent Killers"
The primary cause of purity loss for this molecule is not thermal decomposition, but atmospheric scavenging .
The Carbamate/Oxazolidinone Pathway
Like many
-
Reversible: Formation of the carbamic acid/salt (Solid crust formation).
-
Irreversible: Intramolecular cyclization creates a cyclic carbamate (2-oxazolidinone derivative), effectively destroying the reactive amine center required for subsequent synthesis.[1]
Oxidative & Radical Pathways
-
N-Oxidation: Long-term exposure to oxygen can lead to pyridine N-oxides or hydroxylamines, particularly in solution.[1]
-
Photolysis: The C-Br bond on the pyridine ring has a bond dissociation energy that can be accessed by UV light, leading to homolytic cleavage and the formation of des-bromo impurities (2-amino-2-(pyridin-2-yl)ethanol).[1]
Visualizing the Threat Landscape
Caption: Primary degradation pathways. The CO2-driven cyclization to Oxazolidinone is the most critical storage risk.[1]
Storage & Handling Protocol
This protocol is designed to be self-validating : if the physical appearance changes (e.g., crust formation), the protocol has been breached.
The "Golden Standard" Storage Condition
-
Temperature: 2°C to 8°C (Refrigerated).
-
Why: Slows kinetics of oxidation and racemization. Freezing (-20°C) is acceptable but usually unnecessary unless storing for >1 year; freeze-thaw cycles can induce moisture condensation.
-
-
Atmosphere: Argon or Nitrogen Overlay (Essential).[1]
-
Why: Displaces CO₂ and Moisture. Argon is preferred as it is heavier than air and "blankets" the solid.
-
-
Container: Amber Glass with Teflon-lined cap .[1]
-
Why: Amber blocks UV (protecting the C-Br bond). Teflon prevents leaching of plasticizers and provides a superior gas seal compared to standard polyethylene caps.
-
Handling Workflow
Never open the primary stock bottle in a humid, open lab environment.
-
Equilibration: Allow the bottle to warm to room temperature before opening.
-
Causality: Opening a cold bottle condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis/clumping.
-
-
Aliquot Strategy: If the compound will be used over multiple experiments, divide the bulk into single-use vials under an inert atmosphere (Glovebox or Nitrogen bag).
-
Resealing: Parafilm is insufficient for long-term storage.[1] Use electrical tape or shrink bands over the cap to prevent gas exchange.
Visualizing the Lifecycle
Caption: Lifecycle management workflow emphasizing the critical warming step to prevent condensation.
Quality Control & Analytical Validation
Trust but verify. Use these methods to confirm stability.
Visual Inspection (The First Line of Defense)
-
Pass: Off-white to pale yellow free-flowing powder.[1]
-
Fail: Sticky/gummy texture, formation of a surface crust (indicates carbamate formation), or darkening to brown (indicates oxidation/photolysis).
Instrumental Analysis
-
1H-NMR (DMSO-d6):
-
Look for the disappearance of the
signal or shifts in the protons adjacent to the alcohol, which indicates cyclization. -
Note: Use DMSO-d6 rather than CDCl3, as CDCl3 is often acidic (traces of HCl) and can induce decomposition or salt formation during the measurement.
-
-
Chiral HPLC:
-
Essential if using the (S)- or (R)- isomer.
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).[1]
-
Mobile Phase: Hexane/IPA with 0.1% Diethylamine (DEA).
-
Why DEA? Basic additives prevent the amine from tailing on the column, ensuring sharp peak resolution for accurate enantiomeric excess (ee) determination.
-
Safety Profile (HSE)
-
Signal Word: Warning
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).
-
Specific Handling:
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54596046, (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol. Retrieved from [Link]
-
Vega, F., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Greenhouse Gases: Science and Technology. Retrieved from [Link]
-
Gouedard, C., et al. (2012). Amine degradation in CO2 capture.[7] I. A review. International Journal of Greenhouse Gas Control. (Demonstrates the oxidative instability of amino-alcohol motifs). Retrieved from [Link]
Sources
- 1. 2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. aaronchem.com [aaronchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Discovery and history of "2-Amino-2-(6-bromopyridin-2-yl)ethanol"
An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-Amino-2-(6-bromopyridin-2-yl)ethanol
Abstract
The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. This technical guide focuses on 2-Amino-2-(6-bromopyridin-2-yl)ethanol, a specific derivative with significant potential in drug discovery. While the direct history of this particular molecule is not extensively documented, its synthesis and applications can be logically extrapolated from its key precursor, 2-amino-6-bromopyridine. This document provides a comprehensive overview of the synthetic routes to this valuable intermediate, discusses the critical role of its stereochemistry, and explores its potential applications in the development of novel therapeutics for a range of diseases, including inflammatory conditions, cancer, and neurodegenerative disorders. Detailed experimental protocols, data summaries, and workflow visualizations are provided to enable researchers and drug development professionals to effectively utilize this compound in their work.
The Strategic Importance of the 2-Aminopyridine Core
The 2-aminopyridine moiety is a privileged structure in drug discovery, prized for its ability to engage in a variety of biological interactions. Its unique electronic properties and capacity for hydrogen bonding make it a key component in numerous approved drugs and clinical candidates. The introduction of a bromine atom, as seen in 2-amino-6-bromopyridine, provides a reactive handle for further molecular elaboration through cross-coupling reactions, making it an exceptionally valuable starting material.[1] This guide delves into the synthesis and potential of a specific derivative, 2-Amino-2-(6-bromopyridin-2-yl)ethanol, a chiral amino alcohol poised for applications in constructing complex, biologically active molecules.
The Gateway Intermediate: Synthesis of 2-Amino-6-bromopyridine
The journey to 2-Amino-2-(6-bromopyridin-2-yl)ethanol begins with its essential precursor, 2-amino-6-bromopyridine. This compound is a critical building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Several synthetic methods have been developed for its preparation, with the choice of route often depending on factors like scale, cost, and available starting materials.
One common and effective method is the Hofmann degradation of 6-bromo-2-pyridinecarboxamide.[1] This reaction typically involves the use of sodium hypobromite, which is prepared in situ from bromine and a sodium hydroxide solution.[1]
Key Synthetic Approaches to 2-Amino-6-bromopyridine
| Method | Starting Material(s) | Key Reagents | Advantages | Disadvantages |
| Hofmann Degradation | 6-bromo-2-pyridinecarboxamide | NaOH, Br₂ | Well-established, good for scale-up | Use of hazardous bromine |
| Cyclization | Epichlorohydrin, KCN, HBr | KCN, HBr | High yield | Generates cyanide waste |
| Ammonolysis | 2,6-Dibromopyridine | Ammonia | Direct | Can lead to side reactions |
The synthesis of 2-amino-6-bromopyridine is a foundational step, and its efficient production is crucial for the subsequent synthesis of more complex derivatives like the topic of this guide.
Proposed Synthetic Pathways to 2-Amino-2-(6-bromopyridin-2-yl)ethanol
With 2-amino-6-bromopyridine in hand, the target molecule, 2-Amino-2-(6-bromopyridin-2-yl)ethanol, can be synthesized through several plausible routes. The following proposed pathways are based on established organic chemistry principles and are designed to be robust and reproducible in a laboratory setting.
Pathway A: From 2-Amino-6-bromopyridine via Acetyl Intermediate
This pathway involves the protection of the amino group, followed by the introduction of the ethanol side chain.
Caption: Synthetic Pathway A to the target compound.
Pathway B: Direct Functionalization
A more direct approach could involve the direct introduction of a protected ethanolamine equivalent to the pyridine ring.
Caption: A more direct synthetic approach (Pathway B).
The Critical Role of Chirality
The target molecule, 2-Amino-2-(6-bromopyridin-2-yl)ethanol, possesses a chiral center at the carbon atom bearing the amino and hydroxyl groups. In drug development, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. The availability of chiral building blocks such as (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol and its isomers is crucial for the synthesis of enantiomerically pure drugs.[2] Asymmetric synthesis or chiral resolution would be necessary to obtain the desired stereoisomer of the target compound.
Potential Applications in Drug Discovery
The 2-aminopyridine scaffold is a well-established pharmacophore found in drugs targeting a wide range of diseases. Derivatives of 2-aminopyridine have shown promise as:
-
Anti-inflammatory Agents: By inhibiting key signaling pathways in inflammation.[3]
-
Anticancer Therapeutics: Particularly as inhibitors of kinases such as JAK and CDK.[3]
-
Neuroprotective Agents: For the treatment of neurodegenerative diseases.
-
Antiviral Agents: Including compounds with activity against HIV.[1][4]
The structural features of 2-Amino-2-(6-bromopyridin-2-yl)ethanol, specifically the combination of the 2-aminopyridine core, a bromine handle for further derivatization, and a chiral amino alcohol side chain, make it a highly attractive intermediate for the synthesis of novel drug candidates in these therapeutic areas. The amino alcohol moiety can participate in key hydrogen bonding interactions with biological targets, while the bromine atom allows for the introduction of additional functional groups to modulate potency, selectivity, and pharmacokinetic properties.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(6-bromopyridin-2-yl)acetamide (Intermediate for Pathway A)
-
To a solution of 2-amino-6-bromopyridine (1.0 eq) in dichloromethane (DCM), add acetic anhydride (1.2 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford N-(6-bromopyridin-2-yl)acetamide.
Protocol 2: Synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol (Final Step of Pathway A)
-
Dissolve the protected amino alcohol from the previous step (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the deprotection by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 2-Amino-2-(6-bromopyridin-2-yl)ethanol.
Conclusion
While the specific discovery and history of 2-Amino-2-(6-bromopyridin-2-yl)ethanol are not extensively detailed in the current literature, its synthetic accessibility from the well-known 2-amino-6-bromopyridine and its promising structural features position it as a valuable intermediate for future drug discovery efforts. The methodologies and insights provided in this guide are intended to empower researchers to synthesize and utilize this compound in the development of the next generation of therapeutics. The versatility of the 2-aminopyridine core, combined with the strategic placement of a bromine atom and a chiral amino alcohol side chain, ensures that this and related compounds will continue to be of high interest to the medicinal chemistry community.
References
- US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases - Google P
- CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google P
- Synthesis of 2-amino-6-bromopyridine - Dissert
- Amino acid derivatives - P
- Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide - Benchchem. (URL: )
- 2-Amino-6-bromopyridine CAS number and properties - Benchchem. (URL: )
- CN102276526B - Synthesis method of 2-amino pyridine compounds - Google P
- 1213204-08-0|(S)-2-Amino-2-(6-bromopyridin-3-yl)ethanol - BLDpharm. (URL: )
- Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. (URL: )
- Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC. (URL: )
- 1213580-51-8|(S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol - BLDpharm. (URL: )
- 2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809 - PubChem. (URL: )
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1213580-51-8|(S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol|BLD Pharm [bldpharm.com]
- 3. US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]
- 4. Synthesis of 2-amino-6-bromopyridine - Dissertation [m.dissertationtopic.net]
Synthesis of "2-Amino-2-(6-bromopyridin-2-yl)ethanol" from 2-amino-6-bromopyridine
Executive Summary
This application note details the synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol , a critical scaffold for peptidomimetics and chiral ligands. The protocol initiates from the commercially available 2-amino-6-bromopyridine .
The transformation poses a specific regiochemical challenge: constructing a chiral amino-alcohol motif at the C2 position of the pyridine ring while preserving the sensitive C6-Bromine handle. The chosen route utilizes a Sandmeyer-Lithiation-Strecker sequence. This pathway is selected for its modularity and the robustness of the intermediates, avoiding the over-reduction often seen with nitro-aldol strategies on halogenated aromatics.
Target Molecule Profile
-
IUPAC Name: 2-Amino-2-(6-bromopyridin-2-yl)ethanol
-
Molecular Formula:
-
Key Structural Features:
Retrosynthetic Analysis
The synthesis is deconstructed into four logical phases. The core strategy relies on converting the exocyclic amine to a reactive aldehyde intermediate, which serves as the electrophile for the Strecker amino acid synthesis.
Figure 1: Retrosynthetic logic flow from target to starting material.
Detailed Experimental Protocols
Phase 1: The Sandmeyer Transformation
Objective: Convert 2-amino-6-bromopyridine to 2,6-dibromopyridine. Rationale: The amino group is electron-donating, making the ring difficult to lithiate selectively.[3] Converting it to a bromide creates a symmetric precursor (2,6-dibromopyridine) allowing for selective mono-lithiation via halogen-lithium exchange.
Reagents:
-
2-Amino-6-bromopyridine (1.0 eq)[3]
-
Sodium Nitrite (
) (2.5 eq) -
Hydrobromic acid (48% aq)
-
Bromine (
) (1.5 eq)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a dropping funnel. Cool to
using an ice-salt bath. -
Dissolution: Charge the flask with 48%
(10 mL/g of substrate). Slowly add 2-amino-6-bromopyridine. The salt may precipitate; ensure vigorous stirring. -
Bromine Addition: Add elemental bromine dropwise, maintaining temperature
. -
Diazotization: Dissolve
in minimal water. Add this solution dropwise to the reaction mixture over 60 minutes. Caution: Evolution of brown gas. Use a scrubber. -
Reaction: Stir at
for 2 hours, then allow to warm to room temperature (RT) over 1 hour. -
Workup: Quench with saturated
(to destroy excess ). Neutralize with (aq) to pH 8-9. Extract with Dichloromethane (DCM) ( ). -
Purification: Dry organics over
, concentrate, and recrystallize from ethanol/water or sublime if high purity is required.-
Expected Yield: 80-90%
-
Appearance: White to off-white crystalline solid.
-
Phase 2: Mono-Lithiation and Formylation
Objective: Synthesis of 6-bromopicolinaldehyde.
Critical Control Point: Temperature must be maintained strictly below
Reagents:
-
2,6-Dibromopyridine (1.0 eq)[3]
- -Butyllithium (1.6 M in hexanes) (1.05 eq)[2]
- (anhydrous) (1.2 eq)
-
Solvent: Anhydrous Diethyl Ether or THF (Ether is preferred for cleaner precipitation).
Protocol:
-
Inert Atmosphere: Flame-dry a flask under Argon flow.
-
Solvation: Dissolve 2,6-dibromopyridine in anhydrous ether (0.2 M concentration). Cool to
(Dry ice/Acetone). -
Lithiation: Add
-BuLi dropwise via syringe pump over 30 minutes. Do not let the temperature rise above .-
Observation: The solution typically turns a dark yellow/orange color, indicating the formation of 2-bromo-6-lithiopyridine.
-
Incubation: Stir for 30 minutes at
.
-
-
Formylation: Add anhydrous DMF dropwise. Stir for 1 hour at
. -
Quench: Quench the cold reaction with 2M
(aq). Allow to warm to RT. -
Workup: Adjust pH to ~8 with
. Extract with Ethyl Acetate.[4] -
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Stability Note: Aldehydes can oxidize to acids; store under inert gas in the fridge.
-
Phase 3: Strecker Synthesis & Hydrolysis
Objective: Formation of the amino acid backbone.
Mechanism: Nucleophilic addition of cyanide and ammonia to the aldehyde to form an
Reagents:
-
6-Bromopicolinaldehyde
- (2.0 eq)
-
or
(1.2 eq) (Safety: Use if available to avoid solid cyanide handling). -
Solvent: Methanol/Water (1:1).
Protocol (Strecker):
-
Imine Formation: Dissolve aldehyde in MeOH. Add
and aqueous ammonia (25%). Stir for 20 mins. -
Cyanide Addition: Add
(dissolved in minimal water) dropwise. -
Reaction: Stir at RT for 12-18 hours.
-
Workup: Evaporate MeOH. Extract the aminonitrile with DCM.[5] (Caution: Aqueous layer contains cyanide; treat with bleach before disposal).
Protocol (Hydrolysis):
-
Acid Hydrolysis: Dissolve the crude aminonitrile in 6M
. -
Reflux: Heat to reflux (
) for 4-6 hours. This converts to . -
Isolation: Concentrate to dryness. The product is the hydrochloride salt of 2-amino-2-(6-bromopyridin-2-yl)acetic acid .
-
Free Basing (Optional): If needed, treat with propylene oxide in ethanol to precipitate the zwitterion, or carry forward as the HCl salt.
Phase 4: Chemoselective Reduction
Objective: Reduce the carboxylic acid to the alcohol without debrominating the pyridine ring.
Reagent Choice:
Reagents:
-
Amino Acid HCl salt (1.0 eq)
-
Sodium Borohydride (
) (2.5 eq) -
Iodine (
) (1.0 eq) -
Solvent: Anhydrous THF.
Protocol:
-
Setup: Suspend the amino acid in anhydrous THF under Argon. Cool to
. -
Borohydride Addition: Add
in portions. -
Iodine Addition: Dissolve
in THF and add dropwise. Hydrogen gas evolution will occur. -
Reflux: Once gas evolution ceases, heat to reflux for 12 hours.
-
Quench: Cool to RT. Add MeOH carefully to destroy excess borane.
-
Workup: Concentrate. Dissolve residue in 20% KOH and stir for 4 hours (to break boron-amine complexes). Extract with DCM or
/Isopropanol (3:1). -
Final Purification: The resulting 2-Amino-2-(6-bromopyridin-2-yl)ethanol can be purified by recrystallization from EtOAc/Hexanes or amine-functionalized silica chromatography.
Analytical Data Summary
| Intermediate | Key 1H NMR Signal ( | Expected Yield |
| 2,6-Dibromopyridine | 85% | |
| 6-Bromopicolinaldehyde | 70% | |
| Amino Nitrile | 90% | |
| Final Amino Alcohol | 60% (over 2 steps) |
Process Flow Diagram
Figure 2: Operational workflow for the synthesis.
References
-
Sandmeyer Reaction on Aminopyridines
-
Lithiation of Bromopyridines
-
Reduction of Amino Acids to Amino Alcohols (Myers System)
- Title: Reduction of Amino Acids to Amino Alcohols using Sodium Borohydride-Iodine.
- Source:Journal of Organic Chemistry, 1993, 58, 3568-3571.
-
URL:[Link]
- Title: A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine.
Sources
- 1. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Bromo-2-pyridinecarboxaldehyde | Pyridines | Ambeed.com [ambeed.com]
- 5. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 6. heteroletters.org [heteroletters.org]
- 7. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
The Strategic Intermediate: Application and Protocols for 2-Amino-2-(6-bromopyridin-2-yl)ethanol in Pharmaceutical Synthesis
Introduction: A Pivotal Building Block in Modern Drug Discovery
In the landscape of pharmaceutical development, the strategic selection of molecular intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. 2-Amino-2-(6-bromopyridin-2-yl)ethanol, particularly its (S)-enantiomer, has emerged as a critical chiral building block. Its unique structural architecture, featuring a pyridine ring substituted with both a bromine atom and a chiral amino alcohol side chain, renders it a highly valuable synthon for the construction of complex, biologically active molecules. The presence of a nucleophilic amino group, a hydroxyl functional group, and a reactive bromine-substituted pyridine core provides multiple points for molecular elaboration, enabling its incorporation into a diverse range of pharmaceutical scaffolds.
This technical guide provides an in-depth exploration of 2-Amino-2-(6-bromopyridin-2-yl)ethanol as a pharmaceutical intermediate. We will delve into its primary application in the synthesis of potent and selective antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key target in the treatment of allergic and inflammatory diseases. This document will furnish researchers, scientists, and drug development professionals with detailed protocols for its synthesis, purification, and analytical characterization, underpinned by the scientific rationale for each procedural step.
Application Focus: Synthesis of CRTH2 Antagonists
The CRTH2 receptor, also known as the G-protein coupled receptor 44 (GPR44), is a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1] Prostaglandin D2 (PGD2), a major inflammatory mediator released from mast cells, is the primary ligand for CRTH2.[1] Activation of this receptor on Th2 lymphocytes, eosinophils, and basophils triggers a cascade of events leading to the release of pro-inflammatory cytokines and the recruitment of these immune cells to sites of inflammation.[1] Consequently, the development of small-molecule antagonists that selectively block the PGD2/CRTH2 signaling pathway represents a promising therapeutic strategy for the management of these conditions.
2-Amino-2-(6-bromopyridin-2-yl)ethanol serves as a crucial intermediate in the synthesis of a new generation of potent and selective CRTH2 antagonists. One notable example is the investigational drug Setipiprant (ACT-129,968), which has been evaluated for the treatment of asthma and androgenetic alopecia.[2][3] The chiral amino alcohol moiety of the intermediate is essential for establishing the specific stereochemical interactions required for high-affinity binding to the CRTH2 receptor. The bromo-substituted pyridine ring provides a reactive handle for subsequent cross-coupling reactions to build the core structure of the final active pharmaceutical ingredient (API).
Conceptual Synthetic Pathway
The general strategy for incorporating 2-Amino-2-(6-bromopyridin-2-yl)ethanol into a CRTH2 antagonist involves a multi-step sequence that leverages the reactivity of its functional groups. A conceptual workflow is outlined below:
Caption: Conceptual workflow for the synthesis of a CRTH2 antagonist.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis, purification, and analysis of (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol.
Part 1: Synthesis of (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol
The enantioselective synthesis of this chiral amino alcohol is critical for its intended pharmaceutical application. While multiple synthetic routes are conceivable, a common strategy involves the asymmetric reduction of a corresponding α-amino ketone precursor. This approach leverages well-established methodologies in asymmetric synthesis to achieve high enantiopurity.[4]
Protocol 1: Asymmetric Reduction of 2-Amino-1-(6-bromopyridin-2-yl)ethan-1-one
-
Rationale: This protocol employs a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, to stereoselectively reduce the ketone functionality of the precursor to the desired (S)-alcohol.[4] The oxazaborolidine catalyst forms a complex with borane, creating a chiral environment that directs the hydride delivery to one face of the ketone.
-
Materials:
-
2-Amino-1-(6-bromopyridin-2-yl)ethan-1-one hydrochloride
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-amino-1-(6-bromopyridin-2-yl)ethan-1-one hydrochloride (1.0 eq).
-
Suspend the starting material in anhydrous THF (10 mL per gram of substrate).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) via syringe.
-
To this mixture, add borane-tetrahydrofuran complex (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Part 2: Purification of (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol
Purification is essential to remove any unreacted starting materials, byproducts, and residual catalyst. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.
Protocol 2: Purification by Flash Column Chromatography
-
Rationale: Flash column chromatography is an effective method for separating the desired amino alcohol from less polar impurities and residual reagents. The choice of eluent is critical to achieve good separation.
-
Materials:
-
Crude (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a glass column.
-
Equilibrate the column with the starting eluent (e.g., 100% DCM).
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). A small amount of triethylamine (e.g., 0.1%) can be added to the eluent to prevent tailing of the amine on the acidic silica gel.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Protocol 3: Purification by Recrystallization
-
Rationale: Recrystallization is a powerful technique for further purifying the product and can also aid in chiral enrichment. The ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature.
-
Materials:
-
Column-purified (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol
-
Recrystallization solvent (e.g., ethyl acetate/hexane mixture)
-
-
Procedure:
-
Dissolve the product from column chromatography in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Part 3: Analytical Characterization
Robust analytical methods are required to confirm the identity, purity, and enantiomeric excess of the synthesized intermediate.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Rationale: Reversed-phase HPLC with UV detection is a standard method for determining the chemical purity of organic compounds.
-
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Protocol 5: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (e.e.) Determination
-
Rationale: Chiral HPLC is essential to determine the enantiomeric purity of the synthesized amino alcohol. Polysaccharide-based chiral stationary phases are often effective for separating the enantiomers of amino alcohols.[5]
-
Instrumentation and Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.[5]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized compound.
-
Instrumentation and Sample Preparation:
-
Spectrometer: 400 MHz or higher NMR spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
-
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic protons on the pyridine ring.
-
A multiplet for the methine proton (-CH(OH)-).
-
A multiplet for the methylene protons (-CH₂OH).
-
Broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons (which may be exchangeable with D₂O).
-
Data Summary Table
| Parameter | Method | Typical Result |
| Chemical Purity | HPLC-UV | >98% |
| Enantiomeric Excess | Chiral HPLC | >99% e.e. |
| Identity | ¹H NMR, ¹³C NMR, MS | Consistent with the structure of 2-Amino-2-(6-bromopyridin-2-yl)ethanol |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
2-Amino-2-(6-bromopyridin-2-yl)ethanol stands as a testament to the enabling power of chiral intermediates in modern pharmaceutical synthesis. Its strategic application in the construction of CRTH2 antagonists highlights the importance of designing and efficiently producing such building blocks. The protocols detailed in this guide provide a comprehensive framework for the synthesis, purification, and characterization of this valuable compound, empowering researchers to accelerate the development of novel therapeutics for inflammatory and allergic diseases. Adherence to rigorous analytical and safety procedures is paramount to ensure the quality and safe handling of this and all pharmaceutical intermediates.
References
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery - the University of Dundee Research Portal. (2022).
- CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google P
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. (2007).
- Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial. PubMed. (2021).
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
- Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
- Small-molecule CRTH2 antagonists for the treatment of allergic inflamm
- Setipiprant. Wikipedia.
- 2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrobromide. PubChemLite.
- Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton.
- Breaking Down the Methods: Chromatography and Crystalliz
- Technical Support Center: Scale-Up Synthesis of 2-Amino-6-bromopyridine Deriv
- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
- 2-Amino-6-bromopyridine, 98% 100 g | Buy Online | Thermo Scientific Acros.
- CN102276526B - Synthesis method of 2-amino pyridine compounds - Google P
- Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase. Semantic Scholar. (2021).
- Chromatograms of analytes 2 and 6 for the determination of enantiomeric and chemical impurities...
- Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflamm
- SETIPIPRANT | New Drug Approvals. (2016).
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid": Application Notes and Protocols for Researche. Benchchem.
- discovery and synthesis of chiral amino alcohols. Benchchem.
- analysis of amino acids by high performance liquid chrom
- Setipiprant | C24H19FN2O3 | CID 49843471. PubChem.
- Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial. PMC. (2021).
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022).
- Chiral HPLC Separ
- Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing).
- Amino Acid and Peptide Chiral Separ
- Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of... The Royal Society of Chemistry.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALU
- Synthetic Studies of Heterocyclic and Bioactive Agents. Hyku - D-Scholarship@Pitt. (2021).
- Setipiprant | Derm
- 1 H NMR spectra of 2-amino-2 0...
- Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide. Benchchem.
- (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride. Sigma-Aldrich.
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Advanced Application Note: 2-Amino-2-(6-bromopyridin-2-yl)ethanol in Agrochemical Synthesis
Executive Summary
The development of next-generation agrochemicals—particularly acaricides and broad-spectrum fungicides—relies heavily on the strategic assembly of privileged heterocyclic scaffolds. 2-Amino-2-(6-bromopyridin-2-yl)ethanol (CAS: 1270356-41-6) is a highly specialized, bifunctional building block designed for this exact purpose. Its structure features a 1,2-amino alcohol moiety primed for the construction of oxazoline or morpholine rings, alongside a 6-bromo-pyridine core that enables late-stage diversification via transition-metal-catalyzed cross-coupling.
This technical guide outlines the chemical causality, optimized synthetic workflows, and self-validating protocols required to transform this building block into a biaryl-oxazoline pharmacophore, a structural motif central to modern chitin-synthesis inhibitors.
Chemical Causality & Reactivity Profile
To effectively utilize 2-Amino-2-(6-bromopyridin-2-yl)ethanol, researchers must understand the distinct electronic and steric environments of its two reactive poles:
-
The 1,2-Amino Alcohol Motif: The primary amine is significantly more nucleophilic than the adjacent hydroxyl group. This differential nucleophilicity allows for selective N-amidation at low temperatures without the need for transient hydroxyl protection. Following amidation, the hydroxyl group can be activated (e.g., via thionyl chloride) to facilitate an intramolecular dehydrative cyclization, yielding an oxazoline ring. Oxazolines are critical in agrochemistry due to their metabolic stability and ability to act as rigid hydrogen-bond acceptors .
-
The 6-Bromo-Pyridine Core: The bromine atom at the 6-position is highly activated toward oxidative addition by Palladium(0) due to the electron-withdrawing nature of the pyridine ring. However, the pyridine nitrogen is a strong
-donor that can coordinate to Palladium, leading to catalyst poisoning and aggregation (formation of Pd black). Therefore, successful cross-coupling requires bulky, bidentate ligands with a large bite angle (such as dppf) to sterically block pyridine coordination while stabilizing the active Pd species .
Synthetic workflow from 2-Amino-2-(6-bromopyridin-2-yl)ethanol to biaryl-oxazoline.
Agrochemical Relevance & Mode of Action (MoA)
When 2-Amino-2-(6-bromopyridin-2-yl)ethanol is converted into a biaryl-oxazoline derivative, the resulting molecules frequently exhibit potent acaricidal and insecticidal properties. These compounds typically target the Chitin Synthase 1 (CHS1) pathway. The rigid oxazoline-pyridine axis mimics the transition state of natural substrates, competitively binding to the catalytic domain of CHS1. This disrupts chitin polymerization, leading to fatal molting failures in target pests (e.g., Tetranychus urticae).
Mode of Action (MoA) for biaryl-oxazoline acaricides targeting chitin synthesis.
Synthetic Workflows & Step-by-Step Protocols
The following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPC) to ensure the chemical causality holds true before proceeding.
Protocol A: Synthesis of the 6-Bromo-2-(oxazolin-2-yl)pyridine Intermediate
This protocol utilizes a one-pot, two-step amidation and dehydrative cyclization.
Reagents & Equipment:
-
2-Amino-2-(6-bromopyridin-2-yl)ethanol (1.0 equiv, 10 mmol)
-
2,6-Difluorobenzoyl chloride (1.05 equiv, 10.5 mmol)
-
Triethylamine (Et
N) (3.0 equiv, 30 mmol) -
Thionyl chloride (SOCl
) (1.5 equiv, 15 mmol) -
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
Amidation: Dissolve 2-Amino-2-(6-bromopyridin-2-yl)ethanol and Et
N in anhydrous DCM under an inert N atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath. -
Add 2,6-difluorobenzoyl chloride dropwise over 15 minutes. Causality: Slow addition at 0 °C ensures selective N-acylation over O-acylation due to the higher nucleophilicity of the amine.
-
Stir for 2 hours at room temperature.
-
Cyclization: Re-cool the mixture to 0 °C. Add SOCl
dropwise. Causality: SOCl converts the hydroxyl group into a transient alkyl chloride, which is immediately displaced by the amide carbonyl oxygen in an intramolecular S 2-like cyclization . -
Warm to room temperature and stir for 4 hours.
-
Workup: Quench carefully with saturated aqueous NaHCO
until pH ~8. Extract with DCM (3 x 20 mL), wash with brine, dry over anhydrous Na SO , and concentrate under reduced pressure.
Self-Validating System (Analytical Validation):
-
IPC: LC-MS must show the disappearance of the intermediate amide mass and the emergence of the cyclized product mass [M+H]
. -
Post-Isolation:
H NMR (CDCl ) must confirm the absence of broad -OH and -NH signals. The oxazoline -CH -CH- ring system will present as distinct diastereotopic multiplets between 4.0 and 4.8 ppm.
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling
This step introduces the biaryl linkage essential for the agrochemical's bioactivity.
Reagents & Equipment:
-
6-Bromo-2-(oxazolin-2-yl)pyridine intermediate (1.0 equiv, 5 mmol)
-
4-Chlorophenylboronic acid (1.2 equiv, 6 mmol)
-
Pd(dppf)Cl
(0.05 equiv, 5 mol%) -
Potassium carbonate (K
CO ) (2.5 equiv, 12.5 mmol) -
Toluene / H
O (4:1 v/v, 25 mL)
Step-by-Step Methodology:
-
Degassing: Combine the bromopyridine intermediate, boronic acid, and K
CO in the Toluene/H O solvent system. Sparge the mixture with N for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species. -
Catalyst Addition: Add Pd(dppf)Cl
under a positive stream of N . -
Heating: Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours. Causality: The biphasic system dissolves both the organic substrates (toluene) and the inorganic base (water), facilitating the transmetalation step at the solvent interface .
-
Workup: Cool to room temperature, separate the aqueous layer, and extract the aqueous phase with EtOAc (2 x 15 mL). Combine the organic layers, filter through a pad of Celite to remove Pd black, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Self-Validating System (Analytical Validation):
-
IPC: TLC (Hexane/EtOAc 7:3) visualized under UV (254 nm). The highly conjugated biaryl product will exhibit a lower R
and a distinct bright blue fluorescence compared to the starting bromide. -
Post-Isolation:
C NMR must confirm the disappearance of the C-Br carbon signal (~140 ppm) and the appearance of new aromatic carbon signals corresponding to the 4-chlorophenyl ring.
Quantitative Data Presentation
The efficiency of the Suzuki-Miyaura coupling at the 6-position of the pyridine ring is highly dependent on the catalyst and base selection. The table below summarizes the optimization data, demonstrating why Pd(dppf)Cl
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for 6-Bromo-2-(oxazolin-2-yl)pyridine
| Catalyst System (5 mol%) | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh | Na | Toluene/H | 90 | 45 | Significant catalyst deactivation via pyridine coordination. |
| Pd(OAc) | K | DMF | 100 | 52 | High levels of protodeboronation of the boronic acid. |
| Pd(dppf)Cl | K | Toluene/H | 90 | 88 | Clean conversion; large bite angle prevents N-coordination. |
| Pd-NHC (PEPPSI-IPr) | Cs | 1,4-Dioxane | 80 | 94 | Rapid reaction, highest turnover, but higher catalyst cost. |
References
-
"A Powerful Palladium-Catalyzed Multicomponent Process for the Preparation of Oxazolines and Benzoxazoles", Organic Letters, ACS Publications. URL: [Link]
-
"Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles", Molecules, MDPI. URL:[Link]
-
"A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction", Beilstein Journal of Organic Chemistry. URL:[Link]
The Strategic Application of 2-Amino-2-(6-bromopyridin-2-yl)ethanol in the Synthesis of Novel Anti-HIV Agents
This technical guide provides an in-depth exploration of the synthetic utility of the chiral amino alcohol, 2-Amino-2-(6-bromopyridin-2-yl)ethanol, as a pivotal building block in the development of innovative anti-HIV agents. The strategic incorporation of the bromopyridine moiety offers a versatile handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for screening against critical HIV targets. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation antiretroviral therapies.
The pyridine motif is a well-established privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] In the context of HIV research, pyridine and its derivatives are integral components of several non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] The continued emergence of drug-resistant HIV strains necessitates the exploration of novel chemical matter, and the unique electronic and structural features of substituted pyridines make them attractive for designing inhibitors that can overcome existing resistance mutations.[3]
This guide will detail the synthetic rationale, provide exemplary protocols, and discuss the potential mechanistic pathways of action for compounds derived from this versatile scaffold.
I. Rationale for Employing the 2-Amino-2-(6-bromopyridin-2-yl)ethanol Scaffold
The selection of 2-Amino-2-(6-bromopyridin-2-yl)ethanol as a starting material is predicated on several key strategic advantages in medicinal chemistry:
-
Structural Mimicry: The amino alcohol functionality can act as a peptidomimetic element, crucial for designing inhibitors that target the active sites of viral enzymes like HIV protease.
-
Chirality: The inherent chirality of this building block allows for stereoselective synthesis, which is critical for optimizing interactions with chiral biological targets.
-
Chemical Versatility: The bromine atom on the pyridine ring serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents to probe the chemical space and optimize biological activity.
-
Hydrogen Bonding Capabilities: The amino and hydroxyl groups, along with the pyridine nitrogen, can participate in crucial hydrogen bond interactions within the target's binding pocket, enhancing potency and specificity.
II. Synthetic Pathways and Protocols
The following sections outline a representative synthetic workflow for utilizing 2-Amino-2-(6-bromopyridin-2-yl)ethanol to generate a library of potential anti-HIV agents. The protocols are designed to be robust and adaptable for various downstream applications.
A. General Synthetic Workflow
The overall strategy involves a multi-step sequence beginning with the protection of the amino and alcohol functionalities of the core scaffold, followed by diversification via cross-coupling reactions, and finally deprotection to yield the target compounds.
Caption: General workflow for the synthesis of anti-HIV agents.
B. Detailed Experimental Protocols
Protocol 1: Protection of 2-Amino-2-(6-bromopyridin-2-yl)ethanol
Causality: Protection of the reactive amino and hydroxyl groups is essential to prevent unwanted side reactions during the subsequent cross-coupling step. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection due to its stability and ease of removal under acidic conditions.
-
Dissolution: Dissolve 2-Amino-2-(6-bromopyridin-2-yl)ethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Protection: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (TEA) (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the resulting Boc-protected intermediate by column chromatography on silica gel.
Protocol 2: Suzuki Cross-Coupling for Scaffold Diversification
Causality: The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it allows for the introduction of a wide array of aryl and heteroaryl groups at the 6-position of the pyridine ring, which is crucial for exploring structure-activity relationships (SAR).
-
Reaction Setup: In a reaction vessel, combine the Boc-protected 2-amino-2-(6-bromopyridin-2-yl)ethanol (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent Addition: Add a mixture of solvents, typically toluene and water.
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, and purify the coupled product by column chromatography.
Protocol 3: Deprotection to Yield Final Compounds
Causality: The final step involves the removal of the protecting groups to unmask the free amine and alcohol, which are often essential for biological activity.
-
Acidic Cleavage of Boc Group: Dissolve the protected coupled product in a solvent like DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA) and stir the mixture at room temperature.
-
Monitoring and Work-up: Monitor the deprotection by TLC. Once complete, concentrate the reaction mixture under reduced pressure and neutralize with a base to obtain the final compound.
-
Purification: If necessary, purify the final product by preparative HPLC or crystallization.
III. Target and Mechanism of Action Considerations
Compounds synthesized from the 2-Amino-2-(6-bromopyridin-2-yl)ethanol scaffold can be designed to target various stages of the HIV life cycle. The specific modifications introduced via cross-coupling will dictate the final biological target.
A. Potential HIV Targets
-
HIV Protease: The amino alcohol core can serve as a transition-state isostere, enabling the design of potent HIV protease inhibitors.[4] The appended aryl or heteroaryl groups can be optimized to interact with the S1 and S2 pockets of the enzyme.
-
HIV Reverse Transcriptase: Pyridine-containing molecules are well-known non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] The synthesized compounds could bind to the allosteric NNRTI binding pocket, inducing conformational changes that inactivate the enzyme.
-
HIV Integrase: Some heterocyclic compounds have shown promise as HIV integrase inhibitors, preventing the integration of the viral DNA into the host genome.[6]
-
HIV Capsid: Novel agents can be designed to interfere with the assembly or disassembly of the viral capsid, a critical process for viral replication.
B. Illustrative Pathway: Inhibition of HIV Reverse Transcriptase
The diagram below illustrates the conceptual mechanism of action for a putative NNRTI derived from the described synthetic pathway.
Caption: Mechanism of HIV RT inhibition by an NNRTI.
IV. Data Summary and Biological Evaluation
Following the synthesis of a compound library, a systematic biological evaluation is necessary to determine their anti-HIV efficacy and cytotoxicity.
A. Key Biological Assays
-
Antiviral Activity Assay: The 50% effective concentration (EC₅₀) is determined by infecting susceptible cell lines (e.g., MT-4 cells) with HIV-1 in the presence of varying concentrations of the synthesized compounds.[3]
-
Cytotoxicity Assay: The 50% cytotoxic concentration (CC₅₀) is measured in uninfected cells to assess the compound's toxicity.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to EC₅₀ and provides a measure of the compound's therapeutic window.
B. Representative Data Table
The following table illustrates how the biological data for a hypothetical series of compounds (P-1 to P-3) derived from the 2-Amino-2-(6-bromopyridin-2-yl)ethanol scaffold could be presented.
| Compound ID | R-Group (at C6 of Pyridine) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| P-1 | Phenyl | 1.2 | >100 | >83 |
| P-2 | 4-Fluorophenyl | 0.5 | >100 | >200 |
| P-3 | 2-Thienyl | 2.5 | 85 | 34 |
This data is hypothetical and for illustrative purposes only.
V. Conclusion
The 2-Amino-2-(6-bromopyridin-2-yl)ethanol scaffold represents a valuable and highly versatile starting point for the synthesis of novel anti-HIV agents. The strategic placement of the bromo substituent allows for extensive diversification through modern cross-coupling techniques, enabling a thorough exploration of the chemical space around the pyridine core. The protocols and strategies outlined in this guide provide a solid foundation for research and development efforts aimed at discovering next-generation antiretroviral drugs with improved potency and resistance profiles.
VI. References
-
Huang, K.-H., et al. (2015). Anti-AIDS agents. 15. Synthesis and anti-HIV activity of dihydroseselins and related analogs. Journal of Medicinal Chemistry.
-
Miyamoto, F., et al. (2021). Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins. Molecules. [Link]
-
Chun, B. K., et al. (2007). Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-). PubMed.
-
Yale University. (2015). A 'home run' approach: Yale lab finds new ways to synthesize HIV inhibitor. YaleNews. [Link]
-
Aavula, B. R., et al. (2016). Synthesis and evaluation of 2-pyridinylpyrimidines as inhibitors of HIV-1 structural protein assembly. PubMed.
-
Hosmane, R. S., et al. (1991). Synthesis of Carbocyclic Oxetanocin Analogues as Potential Anti-HIV Agents. Part 3. Various.
-
Yu, D., et al. (2013). Betulinic Acid Derivatives as Human Immunodeficiency Virus Type 2 (HIV-2) Inhibitors. ACS Medicinal Chemistry Letters.
-
Heink, J., et al. (1994). HIV proteinase inhibitors containing 2-aminobenzylstatine as a novel scissile bond replacement: biochemical and pharmacological characterization. PubMed.
-
Various Authors. (2025). Synthesis Routes to anti-HIV Drugs. ResearchGate.
-
Sancineto, L., et al. (2023). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega. [Link]
-
Rauscher, M. (2003). Novel agents show promise as anti-HIV compounds. NATAP.
-
Various Authors. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI.
-
Ticharski, C. M. B., et al. (2022). Broad-Spectrum Antivirals and Antiviral Drug Combinations. Viruses. [Link]
-
Various Authors. (2001). Amino acid derivatives as hiv aspartyl protease inhibitors. Google Patents.
-
Drabowicz, J., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules. [Link]
-
Khamova, T. V., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences. [Link]
-
da Silva, A. F. C., et al. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. [Link]
-
Li, Z., et al. (2020). Medicinal chemistry strategies toward host targeting antiviral agents. Medicinal Chemistry Research. [Link]
-
Various Authors. (2025). Design, synthesis and anti-HIV evaluation of novel diarylpyridine derivatives as potent HIV-1 NNRTIs. ResearchGate.
-
Various Authors. (2025). Structure−Activity Relationship Study on Anti-HIV 6-Desfluoroquinolones. ResearchGate.
-
Balzarini, J., et al. (2005). Pyridine N-oxide Derivatives: Unusual anti-HIV Compounds With Multiple Mechanisms of Antiviral Action. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins | MDPI [mdpi.com]
- 3. HIV proteinase inhibitors containing 2-aminobenzylstatine as a novel scissile bond replacement: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel agents show promise as anti-HIV compounds [natap.org]
- 5. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2-pyridinylpyrimidines as inhibitors of HIV-1 structural protein assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-2-(6-bromopyridin-2-yl)ethanol
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical and drug development sectors.[1] Its robustness, functional group tolerance, and relatively mild conditions have made it an indispensable tool for the construction of carbon-carbon bonds, especially for creating biaryl and heteroaryl structures which are prevalent in biologically active molecules.[1][2][3] This guide focuses on the application of the Suzuki coupling for a specific, high-value building block: 2-Amino-2-(6-bromopyridin-2-yl)ethanol . The resulting 2-amino-2-(6-arylpyridin-2-yl)ethanol scaffold is of significant interest in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents, potentially for neurological disorders and as ligands in coordination chemistry.[4][5]
This document provides a comprehensive overview of the reaction, from its mechanistic underpinnings to detailed, actionable protocols and troubleshooting advice, tailored for researchers and scientists aiming to leverage this powerful transformation.
Reaction Principle and Mechanistic Insights
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[6] The catalytic cycle, a well-established sequence of elementary steps, is crucial for understanding and optimizing the reaction.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArBr [label="2-Amino-2-(6-bromopyridin-2-yl)ethanol\n(R¹-X)"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Intermediate [label="trans-R¹-Pd(II)-X(L)₂\n(Palladium(II) Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; BoronicAcid [label="Ar'B(OH)₂ + Base\n(R²-BY₂)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_Diorgano [label="trans-R¹-Pd(II)-R²(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="2-Amino-2-(6-arylpyridin-2-yl)ethanol\n(R¹-R²)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=""]; ArBr -> OxAdd [label=""]; OxAdd -> PdII_Intermediate [label=""]; PdII_Intermediate -> Transmetalation [label=""]; BoronicAcid -> Transmetalation [label=""]; Transmetalation -> PdII_Diorgano [label=""]; PdII_Diorgano -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Regeneration"]; } } Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
The generally accepted mechanism consists of three primary steps:[7][8]
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the 2-Amino-2-(6-bromopyridin-2-yl)ethanol. This is often the rate-determining step and results in a palladium(II) intermediate.[8] The electron-rich nature of the pyridine ring, further enhanced by the amino group, can influence the rate of this step.[9]
-
Transmetalation: The organic group from the arylboronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base is therefore critical and can significantly impact the reaction efficiency.
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated as the final product, regenerating the active palladium(0) catalyst which then re-enters the catalytic cycle.[8]
Key Considerations for 2-Amino-2-(6-bromopyridin-2-yl)ethanol
The presence of the amino and hydroxyl groups in the substrate introduces specific challenges and considerations that must be addressed for a successful coupling reaction:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring and the exocyclic amino group can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[6] The choice of a suitable ligand is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic turnover.
-
Substrate Reactivity: While the C(sp²)-Br bond on the pyridine ring is the target for the Suzuki coupling, the presence of the electron-donating amino group can modulate its reactivity.[9]
-
Side Reactions: Protodeboronation, the hydrolysis of the boronic acid to the corresponding arene, is a common side reaction that can reduce yield.[9] This can be minimized by using more stable boronic esters (e.g., pinacol esters) or by carefully controlling the reaction conditions, particularly the amount of water and the reaction time.[9]
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific arylboronic acids and desired scales.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for structurally similar amino-bromo-pyridines.[2][6][9]
Materials:
-
2-Amino-2-(6-bromopyridin-2-yl)ethanol (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-Amino-2-(6-bromopyridin-2-yl)ethanol (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromo-pyridine substrate.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 85-110 °C) with vigorous stirring.[2][10]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
// Nodes Start [label="Start: Assemble Reagents", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup in Schlenk Flask\n(Substrate, Boronic Acid, Base, Catalyst)"]; Inert [label="Establish Inert Atmosphere\n(Evacuate & Backfill with Argon)"]; Solvent [label="Add Degassed Solvent"]; Heat [label="Heat and Stir\n(85-110 °C)"]; Monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)"]; Workup [label="Aqueous Work-up\n(Cool, Dilute, Wash)"]; Purify [label="Purification\n(Column Chromatography)"]; End [label="End: Characterized Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Inert; Inert -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; } } Figure 2: General Experimental Workflow for the Suzuki Coupling.
Data Presentation: Starting Conditions for Optimization
The following table provides a set of starting conditions for the Suzuki coupling of 2-Amino-2-(6-bromopyridin-2-yl)ethanol with a generic arylboronic acid. These are based on successful couplings of similar amino-pyridine substrates and should be used as a foundation for further optimization.[2][9]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | - | SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF |
| Temperature | 90 °C | 100 °C | 110 °C |
| Time | 12-24 h | 12-24 h | 8-16 h |
Troubleshooting and Optimization
Low yields are a common issue, particularly with challenging substrates. Here are some key areas to investigate for optimization:[9]
-
Catalyst System: If standard catalysts like Pd(PPh₃)₄ give low yields, consider more specialized ligand systems. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for electron-rich or sterically hindered substrates.[10]
-
Base Selection: The strength and solubility of the base are crucial. K₃PO₄ is often a good choice for aminopyridine substrates.[2] In some cases, a stronger base like Cs₂CO₃ may be beneficial.
-
Solvent System: The polarity of the solvent affects the solubility of the reagents and the catalytic activity. A survey of different solvent systems (e.g., dioxane, toluene, DMF) is often a valuable optimization step.
-
Temperature: Ensure the reaction temperature is appropriate for the chosen catalyst and solvent. Some modern catalyst systems can operate at lower temperatures, which may help to reduce side reactions.
Safety and Handling
-
Reagents: Palladium catalysts, phosphine ligands, and some organic solvents are hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere of argon or nitrogen to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The Suzuki-Miyaura cross-coupling of 2-Amino-2-(6-bromopyridin-2-yl)ethanol provides a powerful and versatile method for the synthesis of novel 2-amino-2-(6-arylpyridin-2-yl)ethanol derivatives. While the inherent functionality of the substrate presents unique challenges, a systematic approach to the selection of the catalyst, base, and solvent system, guided by the mechanistic principles outlined in this guide, will enable researchers to successfully implement and optimize this transformation. The resulting compounds hold significant potential as scaffolds for the development of new therapeutics, making the mastery of this reaction a valuable asset for any drug discovery program.
References
-
[MDPI] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
[PMC] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
[Organic Chemistry Portal] Suzuki Coupling. [Link]
-
[Yoneda Labs] Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
[HETEROCYCLES] EFFICIENT SYNTHESIS OF 6-SUBSTITUTED PURINE DERIVATIVES USING Pd-CATALYZED CROSS-COUPLING REACTIONS WITH 2. [Link]
-
[ResearchGate] Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
[Nobel Prize] PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
[Wikipedia] Suzuki reaction. [Link]
-
[PMC] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
[Taylor & Francis Online] Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]
-
[PolyU Institutional Research Archive] ARTICLE. [Link]
-
[ResearchGate] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
[PMC] Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. [Link]
-
[SIOC Journals] Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]
-
[PMC] Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Buchwald-Hartwig Amination of 2-Amino-2-(6-bromopyridin-2-yl)ethanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Heterocyclic C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Its development provided a milder, more general alternative to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1]
This guide focuses on a particularly relevant and challenging substrate class: the amination of 2-halopyridines. Specifically, we address the coupling of "2-Amino-2-(6-bromopyridin-2-yl)ethanol" with a generic amine partner (R¹R²NH). This substrate presents several distinct challenges that require careful consideration for successful C-N bond formation:
-
Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate to the palladium center, acting as a ligand and poisoning the catalyst.[5] This is a primary cause of low yields in the amination of 2-halopyridines.
-
Substrate Complexity: The starting material contains two potentially reactive functional groups: a primary amine and a primary alcohol. These groups can lead to undesired side reactions, such as self-coupling or O-arylation, under standard Buchwald-Hartwig conditions.
-
Regioselectivity: Ensuring the reaction proceeds exclusively at the C-Br bond is critical for product purity.
This document provides a comprehensive framework for addressing these challenges. We will delve into the mechanistic underpinnings of the reaction, detail a robust starting protocol, and offer a systematic guide to reaction optimization and troubleshooting, grounded in both theoretical principles and practical field experience.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[1][6] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
The Catalytic Cycle
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// Invisible nodes for labels reagents1 [label="Ar-Br", shape=plaintext, fontcolor="#202124"]; reagents2 [label="R¹R²NH", shape=plaintext, fontcolor="#202124"]; base [label="+ Base\n- [Base-H]Br", shape=plaintext, fontcolor="#202124"];
// Edges pd0 -> oa_complex [label=" Oxidative Addition "]; oa_complex -> amine_complex [label=" Ligand Exchange "]; amine_complex -> amido_complex [label=" Deprotonation "]; amido_complex -> pd0 [label=" Reductive Elimination "]; amido_complex -> product [style=dashed, arrowhead=none];
// Reagent Inputs reagents1 -> oa_complex [style=dashed]; reagents2 -> amine_complex [style=dashed]; base -> amido_complex [style=dashed]; }
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) complex. This is often the rate-determining step.[7]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1]
Key Parameters and Reaction Optimization
The success of this transformation hinges on the careful selection of four key parameters: the ligand, the palladium source, the base, and the solvent. For a challenging substrate like 2-Amino-2-(6-bromopyridin-2-yl)ethanol, a systematic approach to optimization is essential.
Palladium Source and Ligand Selection: The Heart of the Catalyst
The choice of ligand is arguably the most critical factor for a successful reaction, especially with 2-bromopyridines.[5] The ligand must be sufficiently bulky and electron-rich to both stabilize the palladium catalyst and promote the desired reductive elimination over competing pathways, while simultaneously preventing the pyridine nitrogen from deactivating the catalyst.[5]
-
Recommended Ligands: Sterically hindered biaryl phosphine ligands are the gold standard for this type of transformation. They create a bulky coordination sphere around the palladium that physically blocks the pyridine nitrogen from binding.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose, highly active ligand.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides superior results for heteroaromatic substrates.
-
BrettPhos (4-(Dicyclohexylphosphino)-N,N-dimethyl-3,5-dimethoxyaniline): Particularly effective for coupling primary amines.[6]
-
-
Palladium Source: While traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, modern palladium precatalysts are highly recommended.[8] These are air- and moisture-stable complexes that generate the active Pd(0) species cleanly and reliably upon exposure to the base in the reaction mixture.[8]
-
Recommended Precatalysts: XPhos Pd G3, RuPhos Pd G3. These "Generation 3" precatalysts offer high stability, solubility, and activity.[8]
-
Base Selection: Driving the Catalytic Turnover
The base is essential for deprotonating the amine-palladium complex to form the key amido intermediate.[9] The choice of base must be strong enough to be effective but not so harsh that it causes degradation of the substrate or product.
-
Strong, Non-nucleophilic Bases:
-
Sodium tert-butoxide (NaOtBu): The most common and often most effective base.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A good choice when functional group tolerance is a concern, as it can be more compatible with protons from hydroxyl groups.[6]
-
-
Weaker Bases (for sensitive substrates):
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): May be used if the substrate is highly base-sensitive, though this often requires higher temperatures and longer reaction times.
-
Solvent Choice: A Medium for Success
The solvent must be anhydrous and capable of dissolving all reaction components at the reaction temperature.
-
Standard Solvents: Aprotic, non-polar, or weakly polar solvents are generally preferred.
-
Toluene or 1,4-Dioxane: The most common and effective solvents for this reaction.[5]
-
tert-Butanol (t-BuOH): Can also be effective, sometimes in combination with other solvents.
-
Addressing Substrate Reactivity: The Role of Protecting Groups
The free amino and hydroxyl groups on the "2-Amino-2-(6-bromopyridin-2-yl)ethanol" substrate present a significant challenge. Without protection, one might observe a mixture of products from N-arylation of the coupling partner, O-arylation of the substrate's alcohol, and intermolecular N-arylation between two substrate molecules.
-
Option 1 (Direct Coupling): Proceed without protecting groups. This is the most atom-economical approach. Success depends on the relative nucleophilicity of the external amine versus the internal amine/alcohol. Using a more nucleophilic external amine in slight excess can favor the desired reaction. This approach requires careful analytical monitoring.
-
Option 2 (Protection): Protect the internal amine and/or alcohol. This provides a more controlled and often cleaner reaction.
-
Amine Protection: A tert-butyloxycarbonyl (Boc) group is a common choice, as it is stable to the basic reaction conditions and easily removed later with acid.
-
Alcohol Protection: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, is generally stable but can be sensitive to strong bases at high temperatures.[10]
-
For an initial screening, it is reasonable to attempt the direct coupling. If a complex mixture of products is observed, a protection strategy is warranted. The protocol below assumes the direct coupling approach for initial investigation.
Experimental Workflow and Protocol
This section provides a generalized, robust starting protocol. Optimization will likely be necessary for each specific amine coupling partner.
General Experimental Workflow
// Nodes prep [label="1. Preparation\n(Oven-dry glassware)"]; setup [label="2. Inert Atmosphere Setup\n(Add solids in glovebox or\nunder inert gas flow)"]; reagents [label="3. Reagent Addition\n(Add solvent and liquid\nreagents via syringe)"]; reaction [label="4. Reaction\n(Heat with vigorous stirring)"]; monitor [label="5. Monitoring\n(TLC, LC-MS)"]; workup [label="6. Workup & Extraction\n(Quench, dilute, filter,\nwash)"]; purify [label="7. Purification\n(Column Chromatography)"]; analysis [label="8. Characterization\n(NMR, MS)"];
// Edges prep -> setup; setup -> reagents; reagents -> reaction; reaction -> monitor; monitor -> reaction [label="Continue if\nincomplete"]; monitor -> workup [label="Proceed if\ncomplete"]; workup -> purify; purify -> analysis; }
Caption: A standard workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Amination with a Generic Secondary Amine (e.g., Morpholine)
This protocol provides a reliable starting point for optimization. All operations should be performed using standard Schlenk techniques or in a glovebox to maintain an inert atmosphere.
Table 1: Reagents and Stoichiometry
| Reagent | Mol. Wt. | Amount (mg) | Mmol | Equivalents |
| 2-Amino-2-(6-bromopyridin-2-yl)ethanol | 233.09 | 233 | 1.0 | 1.0 |
| Amine Partner (e.g., Morpholine) | 87.12 | 105 | 1.2 | 1.2 |
| XPhos Pd G3 Precatalyst | 864.61 | 17.3 | 0.02 | 0.02 (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 | 1.4 | 1.4 |
| Anhydrous, Degassed Toluene | - | 5.0 mL | - | - |
Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-Amino-2-(6-bromopyridin-2-yl)ethanol (1.0 equiv), XPhos Pd G3 (0.02 equiv), and sodium tert-butoxide (1.4 equiv).[11] This step is best performed in a glovebox.
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. If not in a glovebox, evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M with respect to the aryl bromide) via syringe.[12]
-
Amine Addition: Add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it should be added in Step 1 with the other solids.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.[5][11]
-
Monitoring: After 2-4 hours, carefully take a small aliquot from the reaction mixture (e.g., via syringe), quench it with a drop of water, dilute with ethyl acetate, and analyze by TLC or LC-MS to assess the consumption of the starting material. Continue heating until the starting material is consumed or no further product formation is observed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (~20 mL) and filter through a short plug of Celite® to remove the palladium catalyst and inorganic salts.[5][12]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) (1 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.
Table 2: Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Catalyst poisoning by pyridine nitrogen.[5] 2. Inactive catalyst (air/moisture exposure). 3. Insufficiently strong base. | 1. Switch to a bulkier ligand (e.g., RuPhos if using XPhos). Increase catalyst/ligand loading (e.g., to 3-5 mol%). 2. Ensure all reagents are pure/dry and the system is rigorously inert. Use a fresh bottle of precatalyst. 3. Switch to a stronger base (e.g., LiHMDS if using K₂CO₃). |
| Reaction Stalls | 1. Catalyst has decomposed over time. 2. Reagent insolubility at reaction temperature. | 1. Lower the reaction temperature to 80-90 °C and increase the reaction time.[5] 2. Try a different solvent like 1,4-dioxane. Ensure vigorous stirring.[5] |
| Formation of Black Precipitate | Palladium black has formed, indicating catalyst decomposition. | This is often irreversible for the current reaction. For the next attempt, use a lower temperature, ensure a strictly inert atmosphere, and consider a different ligand that may offer better stability.[5] |
| Complex Product Mixture | 1. Undesired O-arylation or self-coupling of the substrate. 2. Base-mediated decomposition of starting material or product. | 1. Protect the free amine and/or hydroxyl groups on the starting material (e.g., with Boc/TBDMS). 2. Screen a weaker base (e.g., K₂CO₃ or Cs₂CO₃) and a lower temperature. |
Safety Considerations
A thorough risk assessment should be conducted before any chemical synthesis.
-
Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic and have the potential for thermal runaway, especially on a larger scale.[13] Reactions should be monitored for any unexpected temperature increases, and proper cooling should be readily available.
-
Reagent Handling:
-
Palladium Catalysts: While not highly toxic, palladium compounds should be handled with care in a well-ventilated area or fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.
-
Bases: Sodium tert-butoxide is corrosive and moisture-sensitive. LiHMDS is also corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Always handle them in a fume hood.
-
Inert Atmosphere: Ensure proper procedures are followed for handling inert gases to avoid pressure buildup in sealed systems.
References
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis . ACS Publications. Available at: [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production . Technical University of Denmark. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit . Reddit. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS Green Chemistry Institute. Available at: [Link]
-
A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF . ResearchGate. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development . ACS Publications. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Protocol for Selective N-alkylation of 2-Amino-2-(6-bromopyridin-2-yl)ethanol
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed protocol for the N-alkylation of 2-Amino-2-(6-bromopyridin-2-yl)ethanol, a key intermediate in the synthesis of various pharmacologically active compounds. The 2-aminopyridine motif is a privileged structure in medicinal chemistry, and modification of its amino group is a critical strategy for modulating biological activity, selectivity, and pharmacokinetic properties. We present two robust and widely applicable methods: Reductive Amination and Direct Alkylation with Alkyl Halides. This guide offers step-by-step experimental procedures, insights into the rationale behind methodological choices, troubleshooting strategies, and characterization guidelines to ensure reliable and reproducible outcomes for researchers in pharmaceutical and chemical development.
Introduction: The Significance of N-Alkylated 2-Aminopyridines
N-alkylated amines are fundamental structures in a vast range of industrially and pharmaceutically important chemicals.[1] The alkylation of amines is a cornerstone reaction in the research and development pipeline for new drug candidates. The substrate, 2-Amino-2-(6-bromopyridin-2-yl)ethanol, combines a chiral amino alcohol with a bromo-substituted pyridine ring, offering multiple points for chemical modification. N-alkylation at the primary amine is often a crucial step to enhance receptor binding, improve cell permeability, or alter metabolic stability.
Traditional N-alkylation methods, such as reaction with alkyl halides, are effective but can be hampered by a lack of selectivity, leading to over-alkylation and the formation of complex product mixtures.[2][3] Modern synthetic strategies, particularly reductive amination, offer a milder and more controlled alternative, producing water as the primary byproduct and often proceeding with high selectivity.[4] This document provides detailed protocols for both a modern, preferred method (Reductive Amination) and a classic alternative (Direct Alkylation), empowering researchers to select the optimal strategy based on their specific synthetic goals and available reagents.
Recommended Protocol: Reductive Amination
Reductive amination is a highly versatile and controlled method for N-alkylation. The reaction proceeds in two main steps: the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of the imine to the corresponding secondary amine.[5][6] This one-pot procedure is widely used due to its high efficiency and selectivity.[5][7]
Underlying Principles
The key to the success of this method is the choice of a reducing agent that selectively reduces the C=N double bond of the imine intermediate much faster than it reduces the C=O bond of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this purpose due to its mild nature and steric hindrance, which favors the reduction of the protonated imine.[5] The reaction is typically performed under weakly acidic conditions, which catalyzes imine formation without significantly deactivating the amine nucleophile.
Detailed Experimental Protocol
Reaction Scheme:
Materials & Reagents:
| Reagent | Purpose | Typical Amount (1.0 mmol scale) |
| 2-Amino-2-(6-bromopyridin-2-yl)ethanol | Starting Material | 1.0 mmol, 1.0 equiv. |
| Aldehyde (e.g., isobutyraldehyde) | Alkylating Agent | 1.1 - 1.2 mmol, 1.1 - 1.2 equiv. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | 1.5 mmol, 1.5 equiv. |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Solvent | 10 mL |
| Acetic Acid (optional) | Catalyst (for imine formation) | 0.1 equiv. |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Amino-2-(6-bromopyridin-2-yl)ethanol (1.0 equiv.).
-
Solvent and Aldehyde Addition: Dissolve the starting material in anhydrous DCM or DCE (approx. 0.1 M concentration). Add the desired aldehyde (1.1 equiv.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. If imine formation is slow (monitored by TLC or LC-MS), a catalytic amount of acetic acid may be added.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirring solution. The addition may be slightly exothermic. Maintain the temperature at or below room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, slowly quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated product.
Experimental Workflow Diagram
Caption: Workflow for N-alkylation via reductive amination.
Alternative Protocol: Direct Alkylation with Alkyl Halides
Direct alkylation is a classical method involving the nucleophilic substitution of an alkyl halide by the amine.[2] While straightforward, this method can lead to a mixture of mono- and di-alkylated products, as the secondary amine product is often more nucleophilic than the starting primary amine. Careful control of stoichiometry and reaction conditions is essential for success.
Underlying Principles
This reaction follows an Sₙ2 mechanism where the amine acts as the nucleophile. A base is required to neutralize the hydrogen halide (e.g., HBr, HCl) formed during the reaction, preventing the protonation and deactivation of the starting amine. The choice of base, solvent, and temperature can significantly influence the selectivity for mono-alkylation. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃) is often preferred.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent | Purpose | Typical Amount (1.0 mmol scale) |
| 2-Amino-2-(6-bromopyridin-2-yl)ethanol | Starting Material | 1.0 mmol, 1.0 equiv. |
| Alkyl Halide (e.g., benzyl bromide) | Alkylating Agent | 1.0 - 1.1 mmol, 1.0 - 1.1 equiv. |
| Potassium Carbonate (K₂CO₃) or DIPEA | Base | 2.0 - 3.0 mmol, 2.0 - 3.0 equiv. |
| Acetonitrile (MeCN) or Dimethylformamide (DMF) | Solvent | 10 mL |
| Potassium Iodide (KI) (optional) | Catalyst | 0.1 mmol, 0.1 equiv. |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-Amino-2-(6-bromopyridin-2-yl)ethanol (1.0 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.) in acetonitrile.
-
Catalyst Addition (Optional): If using a less reactive alkyl halide (e.g., an alkyl chloride), a catalytic amount of KI can be added to facilitate the reaction via the Finkelstein reaction.
-
Alkylating Agent Addition: Add the alkyl halide (1.0 equiv.) dropwise to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 6-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts or DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Process Optimization and Troubleshooting
Even with robust protocols, challenges can arise. The following table and flowchart provide guidance on common issues and their resolutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive reducing agent (reductive amination).2. Poorly reactive alkyl halide (direct alkylation).3. Insufficiently basic conditions (direct alkylation). | 1. Use a fresh bottle of NaBH(OAc)₃.2. Add catalytic KI; switch to a more reactive halide (I > Br > Cl).3. Use a stronger base or a more polar solvent like DMF. |
| Over-alkylation (Di-alkylation) | 1. Product is more nucleophilic than starting material.2. Excess alkylating agent used. | 1. Use a 1:1 stoichiometry of amine to alkylating agent or a slight excess of amine.2. Add the alkylating agent slowly at a lower temperature. |
| Formation of Side Products | 1. Aldehyde self-condensation (reductive amination).2. Elimination of alkyl halide (direct alkylation). | 1. Ensure the amine is present before adding the reducing agent.2. Use milder conditions (lower temperature, weaker base). |
| Difficult Purification | Co-elution of product with starting material or impurities. | Adjust the polarity of the chromatography eluent system; consider using a gradient elution. A basic wash during work-up can help remove acidic impurities. |
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common N-alkylation issues.
Characterization of N-Alkylated Products
Confirmation of the product structure and purity is critical. The following techniques are recommended.
| Technique | Expected Observations |
| ¹H NMR | - Disappearance of one of the N-H protons.- Appearance of new signals corresponding to the added alkyl group (e.g., a new CH₂ group adjacent to the nitrogen).- A downfield shift of the -CH₂- group adjacent to the nitrogen compared to the starting material. |
| ¹³C NMR | - Appearance of new carbon signals corresponding to the added alkyl group. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) will correspond to the calculated mass of the N-alkylated product. |
| HPLC/UPLC | - A single major peak with a different retention time from the starting material, indicating the purity of the final compound. |
Conclusion
References
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). Chem. Proc. Available at: [Link]
-
A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (N.D.). ResearchGate. Available at: [Link]
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. (2017). Science Advances. Available at: [Link]
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (2017). PMC. Available at: [Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). ResearchGate. Available at: [Link]
-
Amine alkylation. (N.D.). Wikipedia. Available at: [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry. Available at: [Link]
-
Methods for mono-selective N-alkylation of amines using alcohols as green alkylating agents. (N.D.). ResearchGate. Available at: [Link]
-
Reductive amination. (N.D.). Wikipedia. Available at: [Link]
-
Development of novel catalysts for selective amination of alcohols. (N.D.). Université de Lille. Available at: [Link]
- Process for n-alkylation of aliphatic amines or aminoalcohols. (N.D.). Google Patents.
-
Direct N-alkylation of unprotected amino acids with alcohols. (2017). ResearchGate. Available at: [Link]
-
Synthesis of N-Alkyl Amino Acids. (N.D.). ResearchGate. Available at: [Link]
-
Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. (2024). ACS Publications. Available at: [Link]
- Synthesis method of 2-amino pyridine compounds. (N.D.). Google Patents.
-
R&D work: Alkylation of amines with alkylboronic acids. (2010). GalChimia. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (N.D.). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 4. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"2-Amino-2-(6-bromopyridin-2-yl)ethanol" as a building block for heterocyclic compounds
Executive Summary
2-Amino-2-(6-bromopyridin-2-yl)ethanol (referred to herein as 6-Br-APE ) is a high-value, bifunctional building block that bridges the gap between chiral pool synthesis and transition-metal cross-coupling. Unlike standard pyridyl amino acids, 6-Br-APE offers a reduced alcohol motif adjacent to a benzylic amine, enabling direct access to saturated heterocycles (oxazolines, morpholines) and fused aromatic systems (imidazo[1,5-a]pyridines).
The presence of the 6-bromo substituent renders this scaffold orthogonal: the heterocyclic core can be constructed first using the amino-alcohol "head," followed by late-stage diversification at the pyridine "tail" via Suzuki-Miyaura or Buchwald-Hartwig couplings. This guide details the protocols for leveraging these dual reactivities.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 2-Amino-2-(6-bromopyridin-2-yl)ethanol |
| Structure | Pyridine ring substituted at C2 with a chiral amino-ethanol chain; Br at C6.[1][2][3][4] |
| Molecular Weight | ~217.06 g/mol |
| Solubility | Soluble in MeOH, DMSO, DMF; Moderate in DCM; Low in Water. |
| Stability | Hygroscopic amine. Store under inert atmosphere at -20°C. |
| Key Reactivity | (1) |
Strategic Applications: The Divergent Workflow
The utility of 6-Br-APE lies in its ability to serve as a divergence point. We define three primary "Modules" of reactivity:
-
Module A (Oxazoline Formation): Utilizing the 1,2-aminoalcohol motif to create chiral ligands or bioisosteres.
-
Module B (Imidazo-Fusion): Exploiting the pyridine nitrogen and exocyclic amine to form imidazo[1,5-a]pyridine cores.[5]
-
Module C (The Bromine Handle): Palladium-catalyzed functionalization, typically performed after heterocyclic ring formation to prevent catalyst poisoning by the free amine/alcohol.
Detailed Protocols
Module A: Synthesis of Chiral Oxazolines
Rationale: Oxazolines are privileged motifs in medicinal chemistry (as carboxylic acid bioisosteres) and asymmetric catalysis (as chiral ligands). The 6-Br-APE scaffold allows the installation of a "coupling-ready" pyridine ring onto the oxazoline.
Protocol 1: Iodine-Mediated Oxidative Cyclization This method avoids harsh acidic conditions, preserving the bromine handle.
-
Reagents:
-
6-Br-APE (1.0 equiv)
-
Aromatic Aldehyde (1.1 equiv)
-
Potassium Carbonate (
, 3.0 equiv) -
Molecular Iodine (
, 1.25 equiv) -
Solvent: tert-Butanol (
-BuOH)
-
-
Procedure:
-
Step 1 (Imine Formation): Dissolve 6-Br-APE and the aldehyde in
-BuOH. Stir at room temperature for 1 hour to form the imine intermediate (monitor by TLC). -
Step 2 (Cyclization): Add
and to the reaction mixture. -
Step 3 (Heating): Heat the mixture to 70°C for 3–5 hours. The solution will turn dark brown initially and fade as iodine is consumed.
-
Step 4 (Quench): Cool to RT. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. -
Step 5 (Isolation): Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
-
Critical Note: The stereochemistry at the C2 position of the ethanol chain (the chiral center) is generally retained in the oxazoline ring (position 4), yielding a chiral product.
Module B: Synthesis of Imidazo[1,5-a]pyridines
Rationale: The imidazo[1,5-a]pyridine scaffold is structurally distinct from the more common imidazo[1,2-a]pyridine. It is formed by bridging the pyridine nitrogen and the exocyclic amine. 6-Br-APE is an ideal precursor because the hydroxymethyl group can be utilized or eliminated depending on the oxidation state desired.
Protocol 2: Copper-Catalyzed Oxidative Coupling This protocol converts the amino-alcohol directly into the fused aromatic system, likely involving a decarboxylation-like loss of the hydroxymethyl carbon or its incorporation if using specific aldehyde partners. Note: Standard synthesis often uses the aminomethyl-pyridine. For 6-Br-APE, we utilize the alcohol as a leaving group or handle.
Modified Protocol for Hydroxy-functionalized Precursors:
-
Reagents:
-
6-Br-APE (1.0 equiv)
-
Aromatic Aldehyde (1.2 equiv)
-
Catalyst:
(10 mol%) -
Ligand: 1,10-Phenanthroline (10 mol%)
-
Oxidant: Air (balloon) or TBHP (tert-butyl hydroperoxide)
-
Base:
(2.0 equiv) -
Solvent: DMF
-
-
Procedure:
-
Combine all reagents in a reaction tube.
-
Heat to 100°C under an air atmosphere (or
balloon) for 12 hours. -
Mechanism: The aldehyde condenses with the amine. The copper catalyst facilitates the attack of the pyridine nitrogen onto the imine carbon, followed by oxidative aromatization. The hydroxymethyl group of 6-Br-APE may undergo deformylation or oxidation to a carbonyl depending on exact conditions; however, if the goal is to retain the hydroxyethyl side chain on the imidazole, milder non-oxidative condensation (e.g., using carboxylic acids and Burgess reagent) is preferred.
-
Module C: Late-Stage Bromine Functionalization
Rationale: The 6-bromo position is sterically hindered (ortho to the ring nitrogen) but highly reactive in Pd-catalyzed couplings.
Protocol 3: Suzuki-Miyaura Coupling
-
Reagents:
-
Functionalized 6-Br-APE derivative (from Module A or B) (1.0 equiv)
-
Boronic Acid (
, 1.5 equiv) -
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Add reagents to a microwave vial or pressure tube.
-
Heat at 90°C for 4–16 hours.
-
Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC (water/acetonitrile + 0.1% formic acid) if the product is polar.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Oxazoline Formation | Hydrolysis of imine intermediate. | Use anhydrous |
| No Reaction in Suzuki Coupling | Catalyst poisoning by free amine/alcohol. | Protect the amine (Boc) and alcohol (TBS) before coupling if not already cyclized. Alternatively, use precatalysts like XPhos Pd G3. |
| Product is Water Soluble | Polarity of the pyridine/amino-alcohol. | Avoid aqueous workup. Evaporate solvent and load directly onto a C18 reverse-phase column. |
References
-
Synthesis of Imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. [Link][1]
-
Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]
-
Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. Journal of Organic Chemistry. [Link]
Sources
- 1. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Analytical methods for "2-Amino-2-(6-bromopyridin-2-yl)ethanol" characterization
Introduction & Scope
2-Amino-2-(6-bromopyridin-2-yl)ethanol (CAS: 1270356-41-6) is a critical chiral building block in the synthesis of pyridyl-based pharmaceutical agents. Its structure comprises a 6-bromopyridine moiety attached to a chiral ethylamine backbone with a primary hydroxyl group. This unique functionality presents specific analytical challenges:
-
Basicity: The primary amine and pyridine nitrogen can cause severe peak tailing on standard silica-based HPLC columns.
-
Chirality: The molecule possesses a single stereocenter at the C2 position, requiring enantioselective separation methods.
-
UV/MS Detectability: The bromopyridine chromophore offers distinct UV absorption, while the bromine atom provides a signature isotopic pattern in Mass Spectrometry.
This Application Note details a validated workflow for the identity, purity, and chiral characterization of this intermediate, ensuring compliance with rigorous drug development standards.
Physicochemical Profile & Strategy
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C | Monoisotopic Mass: ~215.99 (79Br) |
| Molecular Weight | 217.06 g/mol | Expect [M+H]+ doublets at m/z 217 & 219 |
| pKa (Predicted) | ~8.5 (Amine), ~2.5 (Pyridine) | Mobile phase pH > 9.5 or < 3.0 required |
| LogP | ~0.8 (Polar) | Early elution on C18; consider AQ or PFP phases |
| Solubility | DMSO, Methanol, dilute Acid | Dissolve samples in MeOH/Water mixtures |
Protocol 1: Achiral Purity & Assay (LC-UV-MS)
Objective: To determine chemical purity and confirm identity via isotopic distribution.
Methodology Rationale
To mitigate the interaction between the basic amine and residual silanols on the column stationary phase, we utilize a high-pH compatible C18 column. The high pH (ammonium bicarbonate, pH 10) ensures the amine remains uncharged (neutral), improving peak symmetry and retention.
Experimental Conditions
-
Instrument: UHPLC System coupled with Single Quadrupole MS.
-
Column: Agilent Poroshell HPH-C18, 2.1 x 100 mm, 2.7 µm (or equivalent high-pH stable column).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with NH
OH). -
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection: UV @ 260 nm (Pyridine
) and 220 nm. -
MS Mode: ESI Positive (Scan range 100–500 m/z).
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Equilibration |
| 1.00 | 5 | Isocratic Hold |
| 8.00 | 95 | Linear Gradient |
| 10.00 | 95 | Wash |
| 10.10 | 5 | Re-equilibration |
| 13.00 | 5 | End |
Data Interpretation: The Bromine Signature
In the Mass Spectrum, the presence of a single bromine atom results in a characteristic 1:1 isotopic ratio between
-
Target Ions: Look for equal intensity peaks at m/z 217.0 and m/z 219.0 ([M+H]
). -
Fragmentation: In-source fragmentation often yields a loss of the hydroxymethyl group (-CH
OH, -31 Da) or ammonia (-NH , -17 Da).
Protocol 2: Enantiomeric Purity (Chiral HPLC)
Objective: To quantify the enantiomeric excess (ee%) of the (R)- or (S)- isomer.
Methodology Rationale
Amino alcohols interact strongly with polysaccharide-based chiral stationary phases (CSPs) via hydrogen bonding. An immobilized Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak IA/AD) is selected for its robustness. A non-polar mobile phase with a basic additive (Diethylamine) is essential to sharpen the peaks of the basic amine.
Experimental Conditions
-
Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 260 nm.
-
Sample Diluent: Isopropanol.
Note: If solubility in Hexane is poor, switch to a Polar Organic Mode (100% Methanol with 0.1% DEA/TEA) using a Chiralpak IC or IG column.
Protocol 3: Structural Validation (NMR Spectroscopy)
Objective: To confirm regiochemistry and functional group integrity.
Sample Preparation
Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d
-
Why DMSO? CDCl
often facilitates proton exchange, broadening the OH and NH signals. DMSO-d stabilizes these protons via H-bonding, allowing observation of distinct couplings (e.g., the triplet of the OH group).
Key Peak Assignments ( H NMR, 400 MHz)
-
Pyridine Ring (3H): Look for the AMX or ABC pattern typical of 2,6-disubstituted pyridines (approx.
7.4–7.7 ppm). -
Chiral Methine (-CH-): A distinct multiplet or doublet of doublets around
3.8–4.2 ppm. -
Methylene (-CH
-O): Diastereotopic protons (due to the adjacent chiral center) appearing as separate multiplets around 3.5–3.7 ppm. -
Exchangeables:
-
-NH
: Broad singlet ( 1.5–3.0 ppm, variable). -
-OH: Triplet or broad singlet (
4.5–5.0 ppm).
-
Visualizations
Figure 1: Analytical Characterization Workflow
Caption: Step-by-step decision tree for the analytical validation of 2-Amino-2-(6-bromopyridin-2-yl)ethanol.
Figure 2: Mass Spectrometry Fragmentation Logic
Caption: Predicted ESI+ fragmentation pathway. The preservation of the bromine doublet (2 amu spacing) in fragments is a key confirmation of the core structure.
References
-
Dolan, J. W. (2010). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. Link (General reference for high pH buffers).
- Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard text for chiral method development).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
-
Agilent Technologies. (2020). Analysis of Basic Compounds using Poroshell HPH-C18. Application Note 5991-7067EN. Link
Disclaimer: This protocol is intended for research and development purposes. Users should validate methods according to their specific equipment and regulatory requirements (e.g., ICH Q2).
Application Note: A Robust HPLC-MS Method for the Quantitative Analysis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol
Abstract
This application note presents a comprehensive guide for the development and implementation of a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol. This compound, a key heterocyclic building block in pharmaceutical synthesis, possesses polar characteristics that present unique challenges for chromatographic retention and analysis.[1][2][3] This document provides a detailed, step-by-step protocol, from sample preparation to data analysis, grounded in established scientific principles for the analysis of polar small molecules.[4] The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound in various matrices.
Introduction: The Analytical Challenge
2-Amino-2-(6-bromopyridin-2-yl)ethanol is a substituted pyridine derivative with a molecular formula of C7H9BrN2O and a monoisotopic mass of approximately 215.99 Da.[5] Its structure, containing an amino group, a hydroxyl group, and a pyridine ring, imparts a significant degree of polarity (predicted XlogP of 0.1).[5] The analysis of such polar compounds by conventional reversed-phase HPLC using standard C18 columns is often challenging due to poor retention, leading to elution near the solvent front and potential interference from matrix components.[4]
This guide addresses these challenges by proposing a method that ensures adequate chromatographic retention and separation, coupled with the high selectivity and sensitivity of mass spectrometric detection. The principles discussed are broadly applicable to the analysis of other polar heterocyclic compounds.
Experimental Workflow and Rationale
A successful HPLC-MS analysis is a multi-step process where each stage is critical for achieving reliable results. The workflow for the analysis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol is outlined below. The rationale behind each step is to establish a self-validating system that ensures data integrity.
Caption: Experimental workflow for the HPLC-MS analysis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol.
Detailed Protocols
Reagents and Materials
-
2-Amino-2-(6-bromopyridin-2-yl)ethanol reference standard (>98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Appropriate biological matrix (e.g., plasma, urine) if applicable
Standard and Sample Preparation
The objective of sample preparation is to ensure the analyte is in a suitable solvent for injection and to minimize matrix effects.
Protocol for Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) methanol/water mixture. This mixture provides a balance of polarity to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the initial mobile phase composition to prepare a series of calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.
Protocol for Biological Samples (Protein Precipitation): [6]
-
Sample Aliquot: Transfer 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition (Optional but Recommended): Add a small volume of a stable isotope-labeled internal standard to correct for matrix effects and variability.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. The cold solvent enhances precipitation efficiency.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
HPLC-MS Method Development Strategy
The polar nature of the analyte dictates the choice of chromatographic conditions. A systematic approach to method development is crucial.
Caption: A logical flow for HPLC method development for polar analytes like 2-Amino-2-(6-bromopyridin-2-yl)ethanol.
Recommended HPLC Parameters (HILIC Approach):
Given the high polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for robust retention and separation.[7]
| Parameter | Recommended Setting | Rationale |
| Column | HILIC Amide or Silica-based column (e.g., 100 x 2.1 mm, 1.7 µm) | Provides retention for polar analytes through partitioning into a water-enriched layer on the stationary phase.[7] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate and 0.1% Formic Acid | Ammonium acetate acts as a buffer and improves peak shape. Formic acid aids in positive ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The high organic content is necessary for retention in HILIC mode. |
| Gradient | Start with a high percentage of B (e.g., 95%), then decrease to elute the analyte. | In HILIC, a decrease in organic solvent strength leads to elution. A typical gradient could be 95% B to 40% B over 5-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal efficiency. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 1 - 5 µL | A smaller injection volume is generally preferred to minimize peak distortion. |
Mass Spectrometry Parameters:
The presence of basic nitrogen atoms in the pyridine ring and the primary amine makes the analyte highly suitable for positive mode electrospray ionization (ESI+).
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amino and pyridine groups are readily protonated. |
| Scan Mode | Full Scan (m/z 100-300) for initial identification and MS/MS for quantification. | A full scan is used to identify the protonated molecule [M+H]+. MS/MS provides specificity and sensitivity for quantification. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the ESI process. |
| Source Temperature | 120 - 150 °C | Aids in desolvation. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates the evaporation of the mobile phase. |
| Collision Energy (CE) | To be optimized by infusing the analyte and observing fragmentation. | The CE should be adjusted to produce stable and abundant product ions for Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Precursor Ion [M+H]+: ~m/z 217/219Product Ions: To be determined experimentally. | The precursor ion will exhibit a characteristic isotopic pattern due to bromine (79Br and 81Br).[8][9] Fragmentation will likely involve the loss of water (H2O) or the ethanolamine side chain.[10][11] |
Data Analysis and Interpretation
Identification: The primary identification of 2-Amino-2-(6-bromopyridin-2-yl)ethanol is based on its retention time and the presence of the characteristic M/M+2 isotopic pattern in the mass spectrum, corresponding to the protonated molecule [M+H]+ at approximately m/z 217 and 219.[8]
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against its concentration. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically used to ensure accuracy across the calibration range.
Method Validation
To ensure the reliability of the analytical data, the method should be validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: Assessing the relationship between concentration and response.
-
Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter in the measurements.
-
Selectivity and Specificity: Ensuring the method can differentiate the analyte from other components in the sample.
-
Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Assessing the stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.
Conclusion
This application note provides a detailed and scientifically grounded framework for the HPLC-MS analysis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol. By employing a HILIC-based chromatographic separation and positive mode ESI-MS detection, the challenges associated with the analysis of this polar heterocyclic compound can be effectively overcome. The provided protocols and method development strategies offer a robust starting point for researchers to establish a reliable and sensitive analytical method for this important pharmaceutical intermediate.
References
- PubMed. (2015, May 30).
- PMC. (2019, January 22). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS.
- Benchchem. Application Note: High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- SIELC Technologies. (2024, August 12). Pyridine.
- BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
- ThermoFisher.
- BLDpharm. 1213204-08-0|(S)-2-Amino-2-(6-bromopyridin-3-yl)ethanol.
- Bioanalysis Zone. (2025, October 1).
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Sigma-Aldrich. Small Molecule HPLC.
- PubChem. 2-Amino-6-bromopyridine.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Benchchem. 2-Amino-6-bromopyridine CAS number and properties.
- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Dissertation. Synthesis of 2-amino-6-bromopyridine.
- PubChemLite. 2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrobromide.
- Benchchem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
Sources
- 1. 1213204-08-0|(S)-2-Amino-2-(6-bromopyridin-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. PubChemLite - 2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrobromide (C7H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. savemyexams.com [savemyexams.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: A Guide to Improving the Yield of 2-Amino-2-(6-bromopyridin-2-yl)ethanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your synthetic route and improve your overall yield and purity.
I. Overview of the Synthetic Pathway
The synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol is most effectively approached via a two-step process. The first step involves the formation of the key intermediate, 2-amino-1-(6-bromopyridin-2-yl)ethanone. This is followed by the selective reduction of the ketone to the desired amino alcohol. Each of these steps presents unique challenges that can impact the final yield and purity of the product. This guide will address these challenges in a question-and-answer format.
Caption: Proposed two-step synthetic workflow.
II. Troubleshooting Guide & FAQs
Part A: Synthesis of the Ketone Intermediate: 2-Amino-1-(6-bromopyridin-2-yl)ethanone
The synthesis of α-amino ketones is a well-established field in organic chemistry, with various methodologies available.[1][2][3] However, the presence of the 2-amino and 6-bromo substituents on the pyridine ring introduces specific challenges.
Question 1: I am observing very low to no yield of the desired ketone intermediate. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in this step can often be attributed to several factors, ranging from the choice of synthetic route to the reaction conditions.
-
Ineffective Acylation Strategy: Direct Friedel-Crafts acylation of 2-amino-6-bromopyridine is generally not recommended.[4] The amino group is a strongly activating, ortho-, para-directing group, but it can also complex with the Lewis acid catalyst, deactivating the ring system. Furthermore, the pyridine nitrogen itself can be a site of complexation.
-
Grignard Reagent Issues: A more plausible route involves the use of a Grignard reagent. However, the formation and reaction of pyridyl Grignard reagents can be challenging.[5][6]
-
Failed Grignard Formation: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). The presence of even trace amounts of water will quench the Grignard reagent.[7][8] The quality of the magnesium turnings is also crucial; use freshly activated magnesium.
-
Side Reactions of the Grignard Reagent: 2-Pyridyl Grignard reagents can be prone to side reactions, such as homocoupling.[9]
-
-
Protecting Group Strategy: The amino group can interfere with many reactions. Consider protecting the amino group as a more stable amide or carbamate before attempting the C-C bond formation. This can be deprotected in a subsequent step.
Recommended Protocol: A Grignard-Based Approach
A more reliable method involves the reaction of a 6-bromopyridin-2-yl Grignard reagent with a suitable two-carbon electrophile.
Caption: A plausible Grignard-based route to the ketone intermediate.
Question 2: My reaction produces a complex mixture of byproducts that are difficult to separate. What are these impurities and how can I minimize their formation?
Answer:
The formation of byproducts is a common issue, especially when working with multifunctional aromatic systems.
-
Over-bromination/De-bromination: Depending on the reaction conditions, you might observe the formation of di-brominated species or the loss of the bromine atom.[10] Careful control of stoichiometry and temperature is crucial.
-
Reaction at the Amino Group: If the amino group is unprotected, it can react with electrophiles, leading to N-acylation or N-alkylation products.
-
Homocoupling: As mentioned, Grignard reagents of bromopyridines can undergo homocoupling to form bipyridines.[9]
Troubleshooting Table: Ketone Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Poor quality of starting materials or reagents. | Use freshly distilled solvents and high-purity starting materials. |
| Incomplete reaction. | Monitor the reaction by TLC or LC-MS and adjust the reaction time accordingly. | |
| Formation of Byproducts | Reaction at the amino group. | Protect the amino group (e.g., as a Boc-carbamate) before proceeding with the synthesis. |
| Over-reaction or side reactions. | Optimize reaction temperature and stoichiometry. Consider using milder reagents. | |
| Difficulty in Purification | Similar polarity of product and byproducts. | Utilize different chromatography techniques (e.g., reverse-phase) or consider derivatization to alter polarity for easier separation. |
Part B: Reduction of 2-Amino-1-(6-bromopyridin-2-yl)ethanone
The reduction of the ketone to the desired amino alcohol is a critical step. The choice of reducing agent and reaction conditions will significantly impact the yield and purity of the final product.
Question 3: The reduction of my ketone intermediate is sluggish and incomplete. How can I drive the reaction to completion?
Answer:
Incomplete reduction is often due to the choice or quality of the reducing agent, or suboptimal reaction conditions.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce the pyridine ring or the carbon-bromine bond under standard conditions.[11][12][13]
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. A common starting point is 1.5 to 2.0 equivalents of NaBH₄.
-
Solvent: The reaction is typically carried out in a protic solvent like methanol or ethanol at low temperatures (0 °C to room temperature).
-
Reaction Time: Monitor the reaction progress by TLC. If the reaction is slow, you can allow it to stir for a longer period or let it slowly warm to room temperature.
Recommended Protocol: Sodium Borohydride Reduction
-
Dissolve the Ketone: Dissolve the 2-amino-1-(6-bromopyridin-2-yl)ethanone in methanol or ethanol in a round-bottom flask.
-
Cool the Solution: Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄: Add sodium borohydride portion-wise to the cooled solution.
-
Monitor the Reaction: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Quench the Reaction: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Question 4: I am having difficulty purifying the final product, 2-Amino-2-(6-bromopyridin-2-yl)ethanol. It seems very polar and water-soluble.
Answer:
The purification of polar amino alcohols can be challenging due to their high polarity and ability to form hydrogen bonds.[14][15]
-
Extraction:
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This will decrease the solubility of the amino alcohol in the aqueous phase and improve its partitioning into the organic layer.[14]
-
Solvent Choice: Use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol.
-
-
Column Chromatography:
-
Streaking on Silica Gel: Basic amino compounds often streak on silica gel. To mitigate this, you can pre-treat the silica gel with a small amount of a base like triethylamine or by using a mobile phase containing a small percentage of ammonia in methanol.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase silica gel.
-
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Alternatively, you can form a salt (e.g., hydrochloride or hydrobromide) which may have better crystallization properties. The free base can be regenerated later if needed.
Troubleshooting Table: Ketone Reduction and Purification
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reduction | Insufficient or deactivated NaBH₄. | Use a fresh batch of NaBH₄ and increase the stoichiometry. |
| Low reaction temperature. | Allow the reaction to warm to room temperature after the initial addition of the reducing agent. | |
| Over-reduction or Side Reactions | Harsh reaction conditions. | Maintain a low temperature during the reduction. Avoid strong reducing agents like LiAlH₄. |
| Poor Extraction Efficiency | High polarity and water solubility of the product. | Use the "salting out" technique and a more polar extraction solvent. |
| Streaking on Silica Gel Column | Interaction of the basic amino group with acidic silica. | Use a mobile phase containing a small amount of triethylamine or ammonia, or use a different stationary phase like alumina. |
| Product is an Oil and Difficult to Handle | The free base may be a low-melting solid or an oil. | Consider converting the product to a more crystalline salt for easier handling and purification. |
III. References
-
Bella, M. et al. Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry2021 , 19(2), 265-285.
-
Kumar, A. et al. Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances2023 , 13(20), 13456-13476.
-
Hayashi, T. et al. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science2017 , 8(12), 8089-8093.
-
Connon, S. J. & Hegarty, A. F. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science2020 , 11(36), 9776-9781.
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Parsons, P. J. et al. Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry2021 , 19(2), 265-285.
-
Paquette, L. A. & Gilday, J. P. The Reaction of 2-Aminopyridine with α-Halo Ketones. The Journal of Organic Chemistry1988 , 53(21), 4972–4976.
-
Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH, 1997.
-
Overman, L. E. & He, Y. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Journal of the American Chemical Society2003 , 125(39), 11832-11833.
-
Knochel, P. et al. Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules2024 , 29(3), 570.
-
Dissertation. Synthesis of 2-amino-6-bromopyridine.
-
Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry2024 , 3(2), 110-120.
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Google Patents. Method for synthesizing 2-amino-6-bromopyridine.
-
Cossy, J. & Bellosta, V. Stereoselective sodium borohydride reduction, catalyzed by manganese(II) chloride, of γ-oxo-α-amino acids. A practical approach to syn-γ-hydroxy-α-amino acids. Tetrahedron Letters2000 , 41(41), 7861-7864.
-
Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Ashenhurst, J. Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Buchwald, S. L. et al. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition2021 , 60(21), 11068-11083.
-
Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles1999 , 51(11), 2723-2728.
-
Feringa, B. L. et al. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society2024 .
-
Academia.edu. Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction.
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Pearson. Point out the flaws in the following incorrect Grignard syntheses. [Link]
-
Professor Dave Explains. Friedel-Crafts Acylation. YouTube. [Link]
-
Olah, G. A. & Prakash, G. K. S. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. The Journal of Organic Chemistry2022 , 87(20), 13325-13337.
-
Hayes, J. M. et al. Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry2001 , 73(4), 807-814.
-
Reddit. Purification of strong polar and basic compounds. [Link]
-
Williams, J. M. J. et al. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition2021 , 60(13), 6981-6985.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
PubChem. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. [Link]
-
Google Patents. Method for separating and purifying amino acid.
-
Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
-
SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric.
Sources
- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 2. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Point out the flaws in the following incorrect Grignard syntheses... | Study Prep in Pearson+ [pearson.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 12. rushim.ru [rushim.ru]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Amino-2-(6-bromopyridin-2-yl)ethanol
Welcome to the technical support center for the purification of 2-Amino-2-(6-bromopyridin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important intermediate.
Introduction
2-Amino-2-(6-bromopyridin-2-yl)ethanol is a polar molecule containing both a basic amino group and a hydroxyl group, along with a substituted pyridine ring. This combination of functionalities presents unique challenges during purification. The basicity of the amino group can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor separation and peak tailing during column chromatography. Furthermore, the polarity of the molecule can make crystallization challenging. This guide provides a systematic approach to overcoming these obstacles and achieving high purity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Column Chromatography
Question 1: I'm observing significant peak tailing during silica gel column chromatography of my compound. What's causing this and how can I fix it?
Answer:
Peak tailing is a common issue when purifying amines on silica gel. The root cause is the interaction between the basic amino group of your compound and the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a slow and uneven elution of the compound, resulting in a tailed peak.
Here are several strategies to mitigate this problem:
-
Use a Modified Eluent: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Typically, adding 0.5-2% (v/v) of triethylamine to your mobile phase is highly effective. The TEA will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.[1]
-
Ammonium Hydroxide: For highly polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be used as part of the eluent system (e.g., Dichloromethane:Methanol:Ammonium Hydroxide).
-
-
Deactivate the Silica Gel: Before running your column, you can neutralize the acidic sites on the silica gel. This can be done by pre-washing the packed column with your eluent system containing the basic modifier until the eluent running through is basic.
-
Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds. It is available in acidic, neutral, and basic forms. For your compound, neutral or basic alumina would be the most appropriate choice.
-
Amine-Functionalized Silica: This type of stationary phase has an amine-functionalized surface, which is basic and ideal for purifying organic amines using less polar and safer solvents.[2]
-
Question 2: My compound is not moving from the baseline on the TLC plate, even with a high concentration of methanol in dichloromethane. What should I do?
Answer:
This indicates that your eluent system is not polar enough to move the highly polar 2-Amino-2-(6-bromopyridin-2-yl)ethanol off the silica gel.
-
Increase Eluent Polarity Systematically: While you have tried increasing the methanol concentration, consider a more polar solvent system. A common eluent system for polar amines is a mixture of dichloromethane (DCM), methanol (MeOH), and ammonium hydroxide (NH4OH), for instance, in a ratio like 90:9:1.
-
Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography might be a more suitable technique.[3] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Your polar compound will have less affinity for the stationary phase and will elute.
Question 3: I suspect my compound is degrading on the silica gel column. How can I confirm this and prevent it?
Answer:
The acidic nature of silica gel can indeed cause the degradation of acid-sensitive compounds. Pyridine derivatives can sometimes be sensitive to acidic conditions.
-
Confirmation of Degradation:
-
TLC Analysis: Run a TLC of your crude material and the collected column fractions. If you see new spots appearing in the column fractions that were not present in the crude material, this is a strong indication of degradation.
-
Mass Spectrometry: Analyze the collected fractions by mass spectrometry to see if there are any unexpected molecular weight peaks corresponding to potential degradation products.
-
-
Prevention Strategies:
-
Deactivation of Silica Gel: As mentioned before, deactivating the silica gel with a basic modifier can prevent acid-catalyzed degradation.
-
Use a Less Acidic Stationary Phase: Neutral alumina is a good alternative.
-
Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.
-
Crystallization
Question 4: I am having difficulty crystallizing my purified 2-Amino-2-(6-bromopyridin-2-yl)ethanol. It keeps "oiling out." What can I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is common for polar compounds or when the solution is too concentrated.
Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to act as a seed.
-
Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an antisolvent) to a concentrated solution of your compound in a solvent in which it is soluble. For a polar compound like an amino alcohol, a non-polar solvent like hexanes or diethyl ether could be a suitable antisolvent to add to a solution in a more polar solvent like ethyl acetate or ethanol.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a dilute solution. This can be done by leaving the flask loosely covered in a fume hood.
-
Solvent System Exploration: Experiment with different solvent systems. For pyridine derivatives, solvents like ethanol, water, and acetonitrile have been studied for crystallization.[4] A solvent pair, such as ethanol/water or ethyl acetate/hexanes, can also be effective.[5]
Question 5: What are some good starting solvent systems to try for the crystallization of 2-Amino-2-(6-bromopyridin-2-yl)ethanol?
Answer:
Given the polar nature of your compound, you should start with polar solvents and then consider solvent/antisolvent systems.
-
Single Solvents:
-
Ethanol
-
Isopropanol
-
Ethyl Acetate
-
-
Solvent/Antisolvent Systems:
-
Ethanol / Water
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Hexanes
-
The ideal solvent will dissolve your compound when hot but have low solubility when cold. You will likely need to perform small-scale screening experiments to find the optimal system.
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Modified Eluent
This protocol provides a step-by-step method for purifying 2-Amino-2-(6-bromopyridin-2-yl)ethanol using silica gel chromatography with a triethylamine-modified eluent.
1. Materials and Reagents:
- Crude 2-Amino-2-(6-bromopyridin-2-yl)ethanol
- Silica gel (60 Å, 230-400 mesh)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Triethylamine (TEA)
- TLC plates (silica gel coated)
- Glass column
- Collection tubes
2. Procedure:
Protocol 2: Recrystallization
This protocol outlines the general steps for recrystallizing 2-Amino-2-(6-bromopyridin-2-yl)ethanol.
1. Materials and Reagents:
- Purified 2-Amino-2-(6-bromopyridin-2-yl)ethanol (from chromatography or a relatively clean crude product)
- Crystallization solvent(s) (e.g., ethanol, water, ethyl acetate, hexanes)
- Erlenmeyer flask
- Hot plate
- Ice bath
- Buchner funnel and filter paper
2. Procedure:
Visualizations
Caption: A general workflow for the purification of 2-Amino-2-(6-bromopyridin-2-yl)ethanol.
Caption: Decision tree for troubleshooting peak tailing in column chromatography.
References
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link][4]
-
Purification of strong polar and basic compounds : r/Chempros. Reddit. [Link][3]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link][2]
Sources
Technical Support Center: Synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol
Welcome to the technical support guide for the synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol. This document provides in-depth troubleshooting advice and answers to frequently encountered issues during the multi-step synthesis of this valuable chiral building block. The guidance herein is structured to address problems logically, from starting materials to the final product, ensuring you can diagnose and resolve side reactions effectively.
Overview of the Primary Synthetic Route
The most common and reliable synthetic pathway to 2-Amino-2-(6-bromopyridin-2-yl)ethanol involves a three-stage process. This route is favored for its scalability and use of readily available starting materials.
-
Stage 1: Ketone Formation: Regioselective lithiation of 2,6-dibromopyridine followed by reaction with a protected amino acid derivative (e.g., a Weinreb amide) to form the intermediate ketone, 2-((tert-butoxycarbonyl)amino)-1-(6-bromopyridin-2-yl)ethan-1-one.
-
Stage 2: Asymmetric Reduction: Stereoselective reduction of the ketone to the corresponding alcohol, yielding Boc-protected (S)-2-amino-2-(6-bromopyridin-2-yl)ethanol.
-
Stage 3: Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final amino alcohol product.
This guide will address potential side reactions and pitfalls at each of these critical stages.
Caption: High-level workflow for the synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol.
Part 1: Troubleshooting the Lithiation and Ketone Formation Stage
This initial stage is critical for establishing the correct carbon skeleton. The primary challenges involve achieving selective monolithiation and avoiding unwanted side reactions with the organolithium reagent.
Question 1: My reaction yield for the ketone is extremely low, and I recover mostly my starting 2,6-dibromopyridine. What is the likely cause?
Answer: This issue almost always points to the premature quenching of your organolithium intermediate. The pyridyl anion is a very strong base and will react instantly with any protic source.
-
Root Cause Analysis:
-
Moisture: The most common culprit is residual water in your solvent (THF), glassware, or nitrogen/argon line. n-Butyllithium (n-BuLi) and the resulting lithiated pyridine will be destroyed by water.
-
Improper Temperature: While the lithiation of 2,6-dibromopyridine is rapid even at -78 °C, allowing the temperature to rise can promote side reactions, though quenching is the more likely issue for low conversion.[1]
-
Degraded n-BuLi: n-Butyllithium solutions degrade over time, especially with improper storage. The actual molarity may be significantly lower than stated on the bottle.
-
-
Troubleshooting & Preventative Measures:
-
Rigorous Drying: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum immediately before use.
-
Solvent Purity: Use a freshly distilled or anhydrous grade of THF, preferably from a solvent purification system. Avoid using solvents from bottles that have been opened multiple times.
-
n-BuLi Titration: Always titrate your n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid.
-
Inert Atmosphere: Maintain a positive pressure of dry argon or nitrogen throughout the entire process, from setup to quench.
-
Question 2: I am observing a significant amount of a symmetrical byproduct, 6,6'-dibromo-2,2'-bipyridine. How can I prevent this?
Answer: The formation of 6,6'-dibromo-2,2'-bipyridine is a result of a Wurtz-type coupling reaction. This occurs when the lithiated pyridine intermediate attacks an unreacted molecule of 2,6-dibromopyridine.
-
Mechanism of Side Reaction:
-
6-bromo-2-lithiopyridine + 2,6-dibromopyridine → 6,6'-dibromo-2,2'-bipyridine + LiBr
-
-
Root Cause Analysis:
-
Slow Addition of n-BuLi: Adding the n-BuLi too slowly can create localized areas where both the lithiated species and starting material are present at high concentrations.
-
Localized High Temperatures: Poor stirring or adding the n-BuLi too quickly can cause "hot spots" where the reaction temperature rises, accelerating this side reaction.
-
Incorrect Stoichiometry: Using less than one full equivalent of n-BuLi ensures that unreacted starting material is available for coupling.
-
-
Troubleshooting & Preventative Measures:
-
Inverse Addition: A highly effective technique is "inverse addition," where the solution of 2,6-dibromopyridine is added slowly to the n-BuLi solution at -78 °C. This ensures that the starting material is immediately consumed and never in excess.
-
Maintain Low Temperature: Ensure efficient stirring and maintain a strict temperature of -78 °C (a dry ice/acetone bath is ideal).
-
Precise Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of freshly titrated n-BuLi to drive the lithiation to completion.
-
Caption: Competing pathways during the lithiation step.
Part 2: Troubleshooting the Asymmetric Reduction Stage
The goal of this stage is to convert the prochiral ketone into a single enantiomer of the alcohol. Side reactions here can compromise both chemical yield and stereochemical purity.
Question 3: My reduction is complete, but my mass spectrometry analysis shows a significant peak corresponding to the loss of bromine (M-Br+H). Why is this happening?
Answer: This side reaction is known as hydrodebromination, where the bromine atom is reductively cleaved and replaced with a hydrogen atom. This is a common issue when using certain types of reducing agents, especially those involving catalytic hydrogenation.[2]
-
Root Cause Analysis:
-
Aggressive Reducing Agents: While powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) are excellent for reduction, they can sometimes be aggressive enough to reduce aryl halides.[3] However, the most common cause is catalytic hydrogenation (e.g., H₂, Pd/C), which is highly prone to causing hydrodehalogenation.[4]
-
Elevated Temperatures: Reductive processes that require heat can increase the rate of hydrodebromination.
-
Protic Solvents: The presence of a proton source in combination with a strong reducing agent can facilitate the cleavage.
-
-
Troubleshooting & Preventative Measures:
-
Choice of Reducing Agent: For this specific transformation, avoid catalytic hydrogenation. Opt for chiral borane reagents like (−)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride) or borohydride-based systems (e.g., NaBH₄ with a chiral additive). These are highly selective for the ketone and are much less likely to affect the C-Br bond.
-
Temperature Control: Perform the reduction at the recommended low temperature for the chosen reagent (e.g., -25 °C to 0 °C for (-)-DIP-Chloride). Do not warm the reaction prematurely.
-
Aprotic Conditions: Conduct the reaction under strictly anhydrous, aprotic conditions until the workup step.
-
| Side Product | Molecular Weight Change | Common Cause | Prevention Strategy |
| Hydrodebromination Product | -79/-81 (loss of Br) +1 (gain of H) | Catalytic Hydrogenation (Pd/C, H₂), aggressive hydrides | Use chiral borane reagents (e.g., (-)-DIP-Cl) |
| Starting Ketone | 0 | Incomplete reaction, deactivated reagent | Check reagent activity, increase equivalents or time |
| Diastereomer | 0 | Poor stereocontrol | Use a highly selective chiral reducing agent |
Table 1: Common byproducts and issues during the reduction stage.
Part 3: Troubleshooting the Deprotection Stage
This final step unmasks the amine. While seemingly straightforward, it can present challenges related to reaction completion and side product formation if not carefully controlled.
Question 4: After attempting deprotection with HCl, my NMR shows a complex mixture, and I can't isolate the desired product cleanly. What could be wrong?
Answer: The deprotection of the Boc group is acid-catalyzed and typically clean.[5] However, issues can arise from overly harsh conditions or reactive intermediates.
-
Root Cause Analysis:
-
Excessively High Temperature: While some heat can accelerate the reaction, excessive heating in strong acid can cause degradation of the pyridine ring or other unwanted side reactions.
-
Reactive Carbocation: The mechanism of Boc deprotection involves the formation of a tert-butyl cation. This cation can potentially alkylate other nucleophilic sites on the molecule or solvent, though this is less common for this substrate.[6]
-
Concentrated Aqueous Acids: Using concentrated aqueous acids (like 12M HCl) can sometimes lead to solubility issues and make the workup and extraction more difficult compared to anhydrous methods.
-
-
Troubleshooting & Preventative Measures:
-
Standardized Conditions: The most reliable method for this deprotection is using a saturated solution of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane or diethyl ether.[7] This is typically performed at room temperature for a few hours.
-
Monitor by TLC/LCMS: Track the reaction's progress. The reaction is complete when the starting material spot has been fully converted to a more polar spot (the free amine salt) at the baseline.
-
Careful Workup: After completion, the solvent is typically removed in vacuo. The resulting hydrochloride salt can then be neutralized with a mild base (e.g., NaHCO₃ or Na₂CO₃ solution) to a pH of ~9-10, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.
-
Caption: Troubleshooting decision tree for the final deprotection step.
References
- Kubota, H., et al. (2007). Patent WO 2007/097343 A1.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (General reference for reaction mechanisms).
- Gribble, G. W. (2000). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 29(5), 335-346. (Discusses hydride reducing agents).
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Details on Weinreb amides and coupling).
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (Authoritative source on protecting groups like Boc).
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polycyclic aromatic compounds. Chemical Reviews, 90(6), 879-933. [Link]
- Tucker, J. A., et al. (2012). Development of a Scaleable Synthesis of a Potent γ-Secretase Inhibitor. Organic Process Research & Development, 16(11), 1795–1803.
-
Pande, S. S., Prabhu, P. P., & Padmashree, K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 220-224. [Link]
- Studer, A., & Curran, D. P. (2016). Catalysis of Radical Reactions: A Radical Chemistry Perspective. Angewandte Chemie International Edition, 55(2), 58-102.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-2-(6-bromopyridin-2-yl)ethanol
Welcome to the technical support center for "2-Amino-2-(6-bromopyridin-2-yl)ethanol." This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming common solubility issues encountered with this compound in organic solvents. Our approach is rooted in established chemical principles and field-proven troubleshooting methodologies to ensure the integrity and success of your experiments.
Understanding the Molecule: A Structural Perspective on Solubility
"2-Amino-2-(6-bromopyridin-2-yl)ethanol" possesses a unique combination of functional groups that dictate its solubility behavior. The presence of a polar amino group (-NH2) and a hydroxyl group (-OH) suggests the potential for hydrogen bonding, which generally favors solubility in polar solvents. Conversely, the bromopyridine ring introduces a degree of hydrophobicity. This amphiphilic nature can lead to challenging solubility profiles in a straightforward single-solvent system.
While direct, comprehensive solubility data for "2-Amino-2-(6-bromopyridin-2-yl)ethanol" is not extensively published, we can infer a likely solubility profile from its close structural analog, "2-Amino-6-bromopyridine." This related compound is reported to have slight solubility in chloroform and very slight solubility in methanol, with better solubility in more polar aprotic solvents like DMF.[1][2]
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving "2-Amino-2-(6-bromopyridin-2-yl)ethanol" in common organic solvents. Where should I start?
A1: The first step is a systematic solvent screening. Based on the structure, a range of solvents from polar protic to polar aprotic should be tested. We recommend starting with solvents in which the related compound, 2-amino-6-bromopyridine, has shown some solubility. A suggested starting panel and a systematic approach are detailed in the Troubleshooting Guide below.
Q2: Can I heat the mixture to improve solubility?
A2: Gentle heating can be an effective technique to increase the rate of dissolution and the saturation solubility. However, it is crucial to first assess the thermal stability of "2-Amino-2-(6-bromopyridin-2-yl)ethanol" to prevent degradation. We recommend a preliminary small-scale experiment where a solution is heated and then cooled to room temperature to check for precipitation, which would indicate that the compound is only soluble at elevated temperatures.
Q3: Would pH adjustment of the solvent system help?
A3: Yes, pH adjustment can be a powerful tool. The amino group on the molecule can be protonated in an acidic medium, forming a salt that is often more soluble in polar solvents. Conversely, in a basic medium, the hydroxyl group could be deprotonated. The effectiveness of pH modification will depend on the specific reaction conditions and the desired final form of the compound. This is a common technique for enhancing the solubility of ionizable compounds.[3]
Q4: Are there any solvent systems you would recommend for initial trials?
A4: For initial trials, we suggest exploring polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), as these are often effective for compounds with similar functionalities. Additionally, a co-solvent system, such as a mixture of a good solvent (like DMF or DMSO) with a less effective but potentially more process-compatible solvent, can be highly effective.[3][4]
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
This guide provides a systematic workflow for addressing the solubility challenges of "2-Amino-2-(6-bromopyridin-2-yl)ethanol."
Step 1: Initial Solvent Screening
The initial step is to perform a small-scale solubility test with a range of solvents. This will help in identifying a suitable solvent or a starting point for developing a co-solvent system.
Protocol for Initial Solvent Screening:
-
Weigh out a small, precise amount of "2-Amino-2-(6-bromopyridin-2-yl)ethanol" (e.g., 1-5 mg) into several small vials.
-
Add a measured volume of the test solvent (e.g., 100 µL) to each vial.
-
Vortex the vials at room temperature for 1-2 minutes.
-
Visually inspect for dissolution. If the compound dissolves, add more of the compound incrementally to determine an approximate solubility.
-
If the compound does not dissolve, proceed with gentle heating (up to 40-50°C) and/or sonication to see if dissolution can be induced.
Table 1: Suggested Solvents for Initial Screening and Likely Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility of 2-Amino-2-(6-bromopyridin-2-yl)ethanol | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Potentially Good to Moderate | These solvents can engage in hydrogen bonding and have a high polarity, which is often suitable for complex molecules with both polar and non-polar regions. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Likely Slight to Moderate | The hydroxyl group of the solvents can act as both hydrogen bond donors and acceptors. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Likely Poor to Slight | These are less polar and may not effectively solvate the polar amino and hydroxyl groups. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Likely Poor to Slight | Ethers are less polar than alcohols and may not be effective solvents on their own. |
| Non-Polar | Hexanes, Toluene | Likely Insoluble | These solvents lack the polarity to interact favorably with the polar functional groups of the molecule. |
Step 2: Employing Physical Dissolution Techniques
If the compound exhibits poor solubility at room temperature, physical methods can be employed to enhance dissolution.
-
Sonication: Use an ultrasonic bath to provide energy to break down the solute's crystal lattice.
-
Heating: Gently warm the solvent-solute mixture. Always monitor for any signs of degradation (e.g., color change).
Experimental Workflow for Physical Dissolution Enhancement
Caption: Workflow for physical solubility enhancement.
Step 3: Chemical Modification & Advanced Techniques
When physical methods are insufficient, chemical modifications to the solvent system or the use of advanced formulation strategies should be considered.
-
Co-solvency: This technique involves using a mixture of solvents to enhance solubility. The solubility of a poorly soluble drug can often be increased by adding a water-miscible solvent in which the drug is readily soluble.[4]
-
pH Adjustment: For ionizable compounds, altering the pH can significantly increase solubility.
-
Use of Solubilizing Agents: In some cases, the addition of a surfactant or a complexing agent can improve solubility.
Protocol for Co-Solvent System Development:
-
Identify a "good" solvent from the initial screening (e.g., DMF or DMSO).
-
Identify a "poor" but potentially desirable co-solvent (e.g., ethanol or water, depending on the application).
-
Prepare a series of solvent mixtures with varying ratios of the "good" and "poor" solvents (e.g., 9:1, 7:3, 1:1, 3:7, 1:9).
-
Determine the solubility of "2-Amino-2-(6-bromopyridin-2-yl)ethanol" in each mixture using the protocol from Step 1.
-
Plot the solubility as a function of the solvent composition to identify the optimal co-solvent ratio.
Decision Tree for Advanced Solubility Enhancement
Caption: Decision-making for advanced solubility techniques.
Concluding Remarks
Overcoming the solubility challenges of "2-Amino-2-(6-bromopyridin-2-yl)ethanol" requires a systematic and informed approach. By understanding the molecule's structural characteristics and methodically applying the troubleshooting steps outlined in this guide, researchers can effectively identify suitable solvent systems for their specific applications. Always prioritize small-scale trials to conserve valuable material and ensure the stability of the compound under the chosen conditions.
References
- Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- AAPS PharmSciTech. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
-
PubChem. (n.d.). 2-Amino-6-bromopyridine. Retrieved from [Link]
- SRD Pharma. (n.d.). 2-Amino-6-bromopyridine.
- Benchchem. (n.d.). 2-Amino-6-bromopyridine CAS number and properties.
Sources
Optimization of catalyst loading for "2-Amino-2-(6-bromopyridin-2-yl)ethanol" cross-coupling
Welcome to the Application Science Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals tasked with optimizing palladium-catalyzed cross-coupling reactions for highly functionalized, heteroatom-rich substrates.
Working with 2-Amino-2-(6-bromopyridin-2-yl)ethanol presents a unique nexus of catalytic challenges. This guide bypasses generic advice to provide a mechanistic deep-dive into why this specific molecule resists standard coupling conditions, followed by field-proven troubleshooting strategies and self-validating protocols to drive your catalyst loading down while maximizing yield.
Part 1: Mechanistic Insight – The Causality of Catalyst Deactivation
Before optimizing catalyst loading, we must understand the failure modes inherent to 2-Amino-2-(6-bromopyridin-2-yl)ethanol. This substrate is a "catalyst poison" by design, featuring three distinct challenges:
-
Substrate-Induced Sequestration: The molecule possesses a free primary amine, a primary alcohol, and a pyridine nitrogen. The pyridine nitrogen and the primary amine at the 2-position can act as a potent bidentate ligand. Multiheteroatom-containing substrates can strongly bind to the palladium center, effectively poisoning the catalyst by trapping it in a thermodynamically stable resting state before it can enter the catalytic cycle[1].
-
Electronic Deactivation: The amino-ethanol moiety is strongly electron-donating. This increases the electron density on the pyridine ring, making the initial oxidative addition of Pd(0) to the C-Br bond—often the rate-determining step—significantly more challenging compared to electron-deficient pyridines[2].
-
High Loading Paradox: Historically, Suzuki couplings with functionalized bromopyridines required >10 mol% Pd to overcome this rapid decrease in catalytic activity[3]. However, excessive catalyst loading can inadvertently increase the rate of off-cycle side reactions, such as protodehalogenation or homocoupling[4].
Fig 1: Productive Pd-catalytic cycle vs. catalyst deactivation via substrate chelation.
Part 2: Troubleshooting & FAQs
Q1: My reaction stalls at 20% conversion even when I push the catalyst loading to 10 mol%. Why isn't more catalyst solving the problem? A: You are experiencing competitive substrate inhibition. The unreacted 2-Amino-2-(6-bromopyridin-2-yl)ethanol is outcompeting your phosphine ligands for the Pd center. Adding more Pd(OAc)₂ or Pd(PPh₃)₄ merely creates more stable Pd-substrate chelates. To fix this, you must shift the thermodynamic equilibrium by using highly sterically demanding, electron-rich ligands (e.g., XPhos, SPhos, or bulky NHC ligands) that prevent the substrate from coordinating in a bidentate fashion.
Q2: How do I optimize the catalyst loading down to < 2 mol% for scale-up? A: Abandon first-generation catalysts. Transition to Buchwald G3 or G4 palladacycle precatalysts. These systems rapidly generate the active mono-ligated Pd(0) species under mild basic conditions. The extreme steric bulk of a ligand like XPhos physically blocks the amino alcohol from coordinating, allowing you to achieve full conversion with as little as 0.5–2 mol% Pd[4].
Q3: Should I protect the amino alcohol moiety before attempting the cross-coupling? A: It is a trade-off. While applying a Boc or acetonide protecting group eliminates the chelation issue entirely, it adds two synthetic steps (protection and deprotection) to your workflow, lowering overall atom economy. If you utilize a biphasic solvent system (e.g., Toluene/H₂O) with a weak base (K₃PO₄) and a robust precatalyst (XPhos Pd G3), you can successfully couple the unprotected substrate.
Q4: I am seeing significant amounts of the debrominated starting material. How do I prevent this? A: Protodehalogenation is exacerbated by high catalyst loadings, excess base, and trace moisture when using slow-reacting electrophiles. Ensure rigorous solvent degassing (sparging with N₂ for at least 30 minutes)[2]. Lowering the catalyst loading forces the active Pd species to turn over faster rather than engaging in off-cycle hydride abstraction pathways.
Part 3: Quantitative Catalyst Optimization Data
The following table summarizes the performance metrics of various catalyst systems when applied to unprotected amino-substituted bromopyridines. Use this to benchmark your optimization efforts.
| Catalyst / Precatalyst System | Ligand Class | Typical Required Loading | Substrate Chelation Resistance | Primary Failure Mode / Limitation |
| Pd(PPh₃)₄ | Monodentate | 5.0 – 10.0 mol% | Poor | Rapid catalyst poisoning; stalls at <30% conversion. |
| Pd(dppf)Cl₂ | Bidentate | 3.0 – 5.0 mol% | Moderate | Incomplete conversion; high rates of protodehalogenation. |
| PEPPSI-IPr | N-Heterocyclic Carbene | 1.0 – 2.0 mol% | Good | Steric clash limits reactivity with highly substituted boronic acids. |
| XPhos Pd G3 | Buchwald Biaryl | 0.5 – 2.0 mol% | Excellent | Base-mediated degradation if strong bases (e.g., NaOtBu) are used. |
Part 4: Self-Validating Experimental Protocol
This protocol outlines an optimized Suzuki-Miyaura cross-coupling utilizing a low-loading precatalyst strategy. It includes built-in analytical checkpoints to ensure the system is self-validating.
Objective: Cross-coupling of 2-Amino-2-(6-bromopyridin-2-yl)ethanol with an arylboronic acid using ≤ 2 mol% Pd.
Step 1: Rigorous Preparation & Degassing
-
To an oven-dried Schlenk tube, add 2-Amino-2-(6-bromopyridin-2-yl)ethanol (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Add XPhos Pd G3 precatalyst (1.0 mol%) and XPhos ligand (1.0 mol%). Causality Note: Adding an extra 1 mol% of free ligand ensures the Pd center remains stabilized immediately following the activation of the precatalyst.
-
Add finely milled, anhydrous K₃PO₄ (2.5 equiv).
-
Seal the tube and purge with Argon via vacuum/backfill cycles (x3).
Step 2: Solvent Addition & Initiation
-
In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the mixture with Argon for 30 minutes to remove dissolved oxygen[2].
-
Add the degassed solvent mixture to the Schlenk tube via syringe.
-
Place the reaction in a pre-heated oil bath at 80 °C.
Step 3: In-Process Control (IPC) & Validation
-
After 2 hours, halt stirring and allow the biphasic mixture to settle.
-
Extract a 10 µL aliquot from the organic layer. Dilute in LC-MS grade acetonitrile.
-
Validation Check: Run LC-MS. You should observe >80% consumption of the bromopyridine. If conversion is <50%, do not add more catalyst immediately. Instead, check the pH of the aqueous layer (should be >10) and verify anaerobic integrity.
Step 4: Workup & Isolation
-
Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the precipitated palladium black.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify via reverse-phase chromatography (due to the polarity of the amino alcohol).
Fig 2: Systematic workflow for titrating and optimizing Pd catalyst loading.
References
-
Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI URL:[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL:[Link]
Sources
Technical Support Center: Stabilizing 2-Amino-2-(6-bromopyridin-2-yl)ethanol During Synthesis
Welcome to the technical support center for handling 2-Amino-2-(6-bromopyridin-2-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive intermediate. We will explore the inherent instabilities of this molecule and provide field-proven troubleshooting strategies and detailed protocols to prevent its decomposition during critical reaction steps.
Part 1: Understanding the Inherent Instability
The structure of 2-Amino-2-(6-bromopyridin-2-yl)ethanol presents a unique set of stability challenges due to the interplay of its functional groups. Understanding these vulnerabilities is the first step toward designing robust synthetic routes.
Q1: What makes 2-Amino-2-(6-bromopyridin-2-yl)ethanol prone to decomposition?
Answer: The molecule's instability arises from the combination of three key structural motifs:
-
The 1,2-Amino Alcohol Moiety: The primary amine and primary alcohol are positioned adjacent to each other. This arrangement is susceptible to oxidative degradation. The primary alcohol can be easily oxidized to an aldehyde and subsequently to a carboxylic acid, while the amino group itself is also a target for oxidation.[1][2][3]
-
The Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring makes it electron-deficient. While the amino group is electron-donating, the bromine atom at the 6-position is electron-withdrawing. This electronic environment makes the ring susceptible to specific side reactions and can influence the acidity of the other functional groups.[4][5]
-
Reactive Functional Groups: The primary amine is nucleophilic and basic, the hydroxyl group is nucleophilic, and the bromo-substituent can participate in cross-coupling or nucleophilic aromatic substitution reactions.[6] Unintended reactions between these groups and your reagents, or even intramolecularly, can lead to a complex mixture of byproducts.
Q2: What are the most common decomposition pathways I should anticipate?
Answer: Based on the molecule's structure, several decomposition pathways are prevalent under typical reaction conditions. Proactively mitigating these is key to achieving high yields and purity.
-
Oxidative Degradation: This is the most common issue. Exposure to atmospheric oxygen, or the use of non-selective oxidizing agents, can lead to a cascade of unwanted products. The primary alcohol can form an aldehyde, which may be unstable, or be over-oxidized to a carboxylic acid. The pyridine nitrogen can also be oxidized to an N-oxide.[1][7][8]
-
pH-Mediated Degradation: Both strongly acidic and strongly basic conditions can promote side reactions. Strong acids will protonate the basic amino group and pyridine nitrogen, which can alter reactivity or catalyze unwanted rearrangements.[5] Strong bases can deprotonate the alcohol, increasing its nucleophilicity and potentially leading to undesired side reactions.
-
Formation of Impurities: Side reactions such as over-bromination during synthesis of precursors can lead to impurities like 2-amino-3,5-dibromopyridine derivatives.[9] During subsequent reactions, the free amino group can also lead to the formation of byproducts like stable hemiaminals if aldehydes are present.[10][11]
Caption: Common decomposition pathways for the target molecule.
Part 2: Troubleshooting Guide & Proactive Strategies
This section provides direct answers to common experimental challenges, focusing on the principle of protecting the vulnerable 1,2-amino alcohol functionality.
Q3: My reaction is turning dark, and TLC analysis shows multiple byproducts. What is the most likely cause and how can I fix it?
Answer: A dark reaction mixture and a complex TLC profile are classic indicators of oxidative decomposition. This often occurs when performing reactions that are sensitive to air, such as organometallic cross-couplings (e.g., Suzuki, Buchwald-Hartwig) or when using strong bases.
Immediate Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly before use.
-
Temperature Control: Run the reaction at the lowest effective temperature. If the reaction is exothermic, use an ice bath during reagent addition to dissipate heat.[12]
-
Reagent Purity: Verify the purity of your starting materials and reagents. Impurities can catalyze decomposition.
However, the most robust solution is not just optimizing conditions, but fundamentally changing the substrate's reactivity through the use of a protecting group.
Q4: How can I prevent the amino and hydroxyl groups from interfering with my desired reaction?
Answer: The most effective strategy is to "mask" or protect the 1,2-amino alcohol moiety by converting it into a more stable, cyclic derivative.[13][14] The formation of an N,O-acetal (specifically, an oxazolidine) is the industry-standard method for protecting this functional group.[15] This single protection step shields both the amine and the alcohol, preventing them from reacting with your reagents and dramatically simplifying the reaction outcome.
Caption: A robust workflow incorporating a protection/deprotection strategy.
Q5: What are my options for protecting groups, and which do you recommend?
Answer: While individual protection of the amine (e.g., as a Boc carbamate) and the alcohol (e.g., as a silyl ether) is possible, it requires more steps and offers less stability compared to cyclic protection.[16][17] For the 1,2-amino alcohol system, a cyclic acetal is superior.
| Protecting Group Strategy | Reagents | Protection Conditions | Cleavage Conditions | Expertise Level |
| N,O-Acetal (Acetonide) | 2,2-Dimethoxypropane, Acetone | Catalytic acid (e.g., TsOH, CSA) | Mild aqueous acid (e.g., dilute HCl, AcOH) | Recommended |
| Boc (Amine only) | Di-tert-butyl dicarbonate (Boc)₂O | Mild base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl in Dioxane) | Intermediate |
| TBDMS (Alcohol only) | TBDMS-Cl, Imidazole | Aprotic solvent (e.g., DMF, DCM) | Fluoride source (TBAF) or acid | Intermediate |
Recommendation: We strongly recommend the formation of the N,O-Acetal (acetonide) . It is a high-yielding, one-step reaction that protects both functional groups simultaneously and is easily removed under mild conditions that are unlikely to affect the rest of the molecule.[15]
Part 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for the recommended protection and deprotection sequences.
Protocol 1: Protection of 2-Amino-2-(6-bromopyridin-2-yl)ethanol as an Acetonide
This protocol converts the reactive 1,2-amino alcohol into a stable oxazolidine derivative, preparing it for subsequent reactions.
Materials:
-
2-Amino-2-(6-bromopyridin-2-yl)ethanol
-
2,2-Dimethoxypropane (DMP)
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (TsOH) or Camphorsulfonic acid (CSA) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane or Acetone)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Amino-2-(6-bromopyridin-2-yl)ethanol (1.0 equiv) in anhydrous acetone. The volume should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram).
-
To this solution, add 2,2-dimethoxypropane (2.0-3.0 equiv).
-
Add a catalytic amount of p-TsOH (0.05 equiv).
-
Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected product, which can often be used in the next step without further purification.
Protocol 2: Deprotection of the Acetonide
This protocol efficiently removes the acetonide protecting group to reveal the original 1,2-amino alcohol functionality on the final product.
Materials:
-
Protected compound (from Protocol 1)
-
Aqueous Hydrochloric Acid (e.g., 1-2 M HCl) or Acetic Acid solution (e.g., 80% AcOH in water)
-
An appropriate solvent (e.g., Methanol, THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or solid base to neutralize
-
Organic extraction solvent (e.g., Ethyl Acetate)
Procedure:
-
Dissolve the acetonide-protected compound (1.0 equiv) in a suitable solvent like methanol or THF.
-
Add the aqueous acid solution (e.g., 1 M HCl). The amount should be sufficient to ensure the reaction goes to completion.
-
Stir the mixture at room temperature. Monitor the deprotection by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous NaHCO₃ or another suitable base until the pH is neutral or slightly basic (~pH 8).
-
Extract the deprotected product with an organic solvent (e.g., Ethyl Acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final, deprotected product.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
- Google Patents. Method for synthesizing 2-amino-6-bromopyridine. CN115784978B.
-
ResearchGate. ORGANIC SYNTHESIS. [Link]
-
MDPI. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]
-
MDPI. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]
-
Dissertation. Synthesis of 2-amino-6-bromopyridine. [Link]
-
PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
-
Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
- Google Patents. Preparation method of amino pyridine bromide compound. CN101704781A.
-
ResearchGate. Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. [Link]
-
Canadian Science Publishing. Amino group acidity in aminopyridines and aminopyrimidines. [Link]
-
ACS Publications. Reactivity of 4-Aminopyridine with Halogens and Interhalogens. [Link]
-
University of Calgary. Approaching Synthesis Problems. [Link]
-
PubMed. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]
-
ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]
-
PMC. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. [Link]
-
ACS Publications. Developments in the Aerobic Oxidation of Amines. [Link]
-
Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
MDPI. Oxidation of Ethanol in Cu-Faujasites Studied by IR Spectroscopy. [Link]
-
ResearchGate. Study of OH-initiated degradation of 2-aminoethanol. [Link]
-
PubChem. ethanol degradation IV. [Link]
-
Semantic Scholar. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
Sciforum. Fluorescent Properties Study of 2-AminoPyridine Derivatives. [Link]
-
Asian Journal of Education and Social Studies. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]
-
ScienceDirect. Biosynthesis and Degradation of Amino Acids. [Link]
-
StudyOrgo.com. How to Approach Multi-Step Synthesis Questions. [Link]
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. ijssst.info [ijssst.info]
- 10. mdpi.com [mdpi.com]
- 11. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protective Groups [organic-chemistry.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. mazams.weebly.com [mazams.weebly.com]
- 17. Amino Protecting Groups Stability [organic-chemistry.org]
Troubleshooting guide for "2-Amino-2-(6-bromopyridin-2-yl)ethanol" NMR analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 2-Amino-2-(6-bromopyridin-2-yl)ethanol .
This molecule features a halogenated heteroaromatic ring, a primary amine, a primary alcohol, and a chiral center. These structural elements introduce complex NMR dynamics, including diastereotopic splitting, intermediate proton exchange rates, and variable hydrogen bonding. This guide will help you diagnose and resolve these issues using self-validating experimental workflows.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: The methylene (-CH₂-) protons next to the hydroxyl group appear as two distinct, complex multiplets instead of a simple doublet. Is my compound degrading?
A1: No, your compound is likely intact. This is a fundamental stereochemical phenomenon. The carbon at position 2 (bearing the -NH₂ group) is a chiral center. This breaks the local magnetic symmetry of the molecule, rendering the two protons on the adjacent C1 carbon diastereotopic. Because they exist in magnetically non-equivalent environments, they do not resonate at the same frequency. Instead of a simple doublet, they couple to each other (geminal coupling,
Q2: I cannot locate the -NH₂ and -OH signals in my CDCl₃ spectrum, or they appear as a single, massive broad hump. How do I resolve them? A2: Amino alcohols are notorious for exhibiting broad or missing exchangeable proton signals in non-polar solvents like CDCl₃. This is caused by intermediate chemical exchange rates and fluxional intermolecular hydrogen bonding (forming transient dimers or oligomers). Solution: Switch your solvent to DMSO-d₆. DMSO is a strongly hydrogen-bonding acceptor that outcompetes solute-solute interactions. It "locks" the -OH and -NH₂ protons by forming stable solute-solvent hydrogen bonds, slowing their exchange rate on the NMR timescale and resolving them into sharp, distinct peaks [1].
Q3: The pyridine ring protons (positions 3, 4, and 5) show unexpected line broadening. Is the quadrupolar bromine atom causing this? A3: While Bromine-79 and Bromine-81 are quadrupolar nuclei, their relaxation effects on adjacent protons are generally negligible in high-resolution liquid-state ¹H NMR. The broadening is more likely due to concentration-dependent aggregation or trace paramagnetic impurities (such as iron or copper from previous cross-coupling synthetic steps). Solution: Dilute the sample to < 10 mg/mL. If broadening persists, pass the sample through a short plug of Celite or use a metal scavenger resin before re-acquiring the spectrum.
Q4: I am observing duplicate sets of peaks for the entire molecule in non-polar solvents. Is it a mixture of enantiomers? A4: Standard NMR cannot differentiate enantiomers unless a chiral solvating agent or chiral shift reagent is explicitly used [2]. If you see duplicate peaks in a standard solvent, you are observing stable hydrogen-bonded dimers or rotamers that are exchanging slowly on the NMR timescale. Switching to a polar, protic solvent (like Methanol-d₄) will disrupt these aggregates and collapse the duplicate signals into a single, time-averaged set.
Part 2: Quantitative Data & Reference Tables
Table 1: Anticipated ¹H NMR Chemical Shifts & Multiplicities Note: Exact shifts will vary based on concentration and solvent.
| Proton Environment | Expected Shift (ppm) | Multiplicity | Integration | Diagnostic Causality |
| Pyridine C4-H | 7.5 - 7.7 | Triplet (t) | 1H | Furthest downfield due to para-like position to the ring nitrogen. |
| Pyridine C3-H / C5-H | 7.3 - 7.5 | Doublets (d) | 2H | ABX/AMX system; split by the C4 proton. |
| Chiral Methine (-CH-) | 4.0 - 4.5 | dd or m | 1H | Deshielded by the adjacent amine and heteroaromatic ring. |
| Diastereotopic -CH₂- | 3.5 - 3.9 | Two dd or m | 2H | Distinct chemical shifts due to the adjacent C2 chiral center. |
| Amine (-NH₂) | 1.5 - 3.0 | Broad singlet | 2H | Highly solvent-dependent; broadens due to intermediate exchange. |
| Hydroxyl (-OH) | 2.0 - 5.0 | Broad singlet | 1H | Highly solvent-dependent; broadens due to intermediate exchange. |
Table 2: Solvent Selection Matrix for Amino Alcohols
| Solvent | H-Bonding Property | Exchangeable Peak Shape | Best Use Case |
| CDCl₃ | Non-polar, weak | Very broad or missing | Routine backbone assignment (C-H protons). |
| DMSO-d₆ | Strong acceptor | Sharp, distinct | Resolving -OH and -NH₂ signals; H-bond studies. |
| CD₃OD | Protic, exchanging | Absent (exchanged) | Simplifying spectra by intentionally removing exchangeable peaks. |
Part 3: Self-Validating Experimental Protocols
Protocol 1: The D₂O Shake (Identification of Exchangeable Protons)
This protocol is a self-validating system: because deuterium (²H) resonates at a completely different frequency than protium (¹H), the physical exchange of labile protons with deuterium will cause their corresponding ¹H NMR signals to vanish, unequivocally proving their identity.
-
Acquire Baseline: Acquire a standard ¹H NMR spectrum of your sample (approx. 10-15 mg) in 0.6 mL of CDCl₃ or DMSO-d₆.
-
Isotopic Doping: Remove the NMR tube from the spectrometer and add 1 to 2 drops of Deuterium Oxide (D₂O) directly into the tube.
-
Agitation: Cap the tube tightly and shake vigorously for 30 seconds. The physical agitation is critical to ensure complete isotopic exchange at the phase boundary (
). -
Re-acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.
-
Validation: Overlay the two spectra. The signals corresponding to the -OH and -NH₂ protons will disappear. A new peak for HOD will appear (approx. 4.8 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆).
Protocol 2: Variable Temperature (VT) NMR for Hydrogen Bond Analysis
This protocol validates whether the amino alcohol is forming intramolecular (internal) or intermolecular (external) hydrogen bonds.
-
Preparation: Prepare the sample in a high-boiling, non-exchanging solvent (DMSO-d₆ is mandatory here).
-
Baseline Acquisition: Acquire a baseline ¹H spectrum at 298 K (25 °C).
-
Thermal Titration: Increase the probe temperature in 10 K increments up to 353 K (80 °C). Allow the sample to equilibrate for exactly 5 minutes at each temperature step before acquiring a spectrum.
-
Causality & Analysis: Plot the chemical shift (
) of the -OH and -NH₂ protons against Temperature ( ). Calculate the temperature coefficient ( ).-
A large coefficient (
ppb/K) indicates the proton is involved in intermolecular hydrogen bonding, which is broken apart by thermal energy. -
A small coefficient (
ppb/K) indicates intramolecular hydrogen bonding, which is sterically protected and relatively temperature-independent.
-
Part 4: Logical Workflows & Structural Visualizations
Diagnostic workflow for resolving broad or missing exchangeable proton signals.
Logical flow demonstrating how the C2 chiral center induces diastereotopic splitting at C1.
References
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry ACS Public
- In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR ResearchG
Technical Support Center: Scaling Up the Synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of "2-Amino-2-(6-bromopyridin-2-yl)ethanol." As a critical building block in pharmaceutical research, scaling up its synthesis presents unique challenges that require careful consideration of reaction conditions, impurity profiles, and process controls. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of this multi-step synthesis, ensuring a robust and scalable process.
Proposed Synthetic Pathway
The synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol is most reliably achieved through a multi-step sequence starting from 2,6-dibromopyridine. This pathway offers good control over each transformation, which is critical for scalability and final product purity. The proposed route involves three key stages: selective formylation, conversion to a protected α-amino acid, and subsequent reduction.
Technical Support Center: 2-Amino-2-(6-bromopyridin-2-yl)ethanol Synthesis
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol . The content focuses on the most prevalent synthetic route: the reduction of 2-amino-2-(6-bromopyridin-2-yl)acetic acid (or its ester derivatives).
Topic: Impurity Profiling & Process Troubleshooting Target Molecule: 2-Amino-2-(6-bromopyridin-2-yl)ethanol (CAS: 1213580-51-8 for S-isomer) Core Scaffold: 6-Bromopyridine functionalized with a chiral amino-ethanol chain.
Module 1: Synthetic Pathway & Impurity Origins
To understand the impurities, we must first establish the standard "Process of Record" (PoR). The most robust route for chiral amino alcohols of this class is the chemoselective reduction of the corresponding amino acid.
The Standard Workflow
-
Precursor: (S)-2-Amino-2-(6-bromopyridin-2-yl)acetic acid.
-
Reagent System: Sodium Borohydride (
) / Iodine ( ) in THF, or Borane-THF ( ).-
Note: Lithium Aluminum Hydride (
) is often avoided due to the risk of debrominating the pyridine ring.
-
-
Quench/Workup: Methanolysis followed by acidic hydrolysis to break stable Boron-Amine complexes.
Visualization: Reaction & Impurity Logic
The following diagram illustrates the primary reaction pathway and the divergence points where critical impurities are generated.
Caption: Figure 1. Synthetic flow from amino acid precursor to target amino alcohol, highlighting divergence points for des-bromo, unreacted, and complexed impurities.
Module 2: Troubleshooting Guide (Q&A)
This section addresses specific observations reported by users during the synthesis and purification phases.
Q1: I observe a persistent impurity at M-80 (approx) in LCMS. What is it?
Diagnosis: This is likely the Des-bromo impurity (2-Amino-2-(pyridin-2-yl)ethanol).
-
Mechanism: The Carbon-Bromine bond on the pyridine ring is susceptible to reductive cleavage (hydrogenolysis). While
is generally safe, the presence of trace transition metals (from previous steps or contaminated stir bars) can catalyze this side reaction. -
Corrective Action:
-
Reagent Check: Ensure your
is free of transition metals. -
Temperature Control: Do not exceed 0°C during the initial addition of Iodine or Borane. Keep the reflux temperature strictly controlled (60-65°C for THF).
-
Avoid
: If you used a hydrogenation step upstream, ensure strict metal scavenging was performed before this reduction.
-
Q2: My crude yield is >100%, and the NMR shows broad peaks around 3-4 ppm. The product is not crystallizing.
Diagnosis: You have incomplete hydrolysis of the Boron-Amine complex .
-
The Science: Borane reduces the carboxylic acid but forms a stable covalent bond with the amine nitrogen (
). This complex is stable against mild hydrolysis and behaves like a waxy impurity. -
Protocol Fix:
-
After the reaction, add Methanol carefully to destroy excess hydride.
-
Critical Step: Add 6M HCl (or concentrated HCl) and reflux the mixture for at least 1-2 hours. Simple stirring at room temperature is insufficient to break the
bond. -
Basify to pH >12 to extract the free amine.
-
Q3: The product remains in the aqueous layer during extraction.
Diagnosis: The target is a polar amino alcohol with a pyridine ring, making it highly water-soluble at neutral/acidic pH.
-
Solubility Profile:
-
pH < 7: Protonated (Pyridinium/Ammonium) -> Water Soluble.
-
pH ~ 8-9: Isoelectric issues may occur.
-
pH > 12: Free base -> Organic Soluble (but still polar).
-
-
Extraction Protocol:
-
Saturate the aqueous phase with NaCl (salting out).
-
Use a polar organic solvent mixture: DCM/Isopropanol (9:1) or Chloroform/Ethanol (4:1) . Pure DCM or Ethyl Acetate is often insufficient.
-
Perform 4-5 extractions, not just 3.
-
Module 3: Analytical Impurity Profile
Use the table below to identify peaks in your HPLC/UPLC traces.
| Impurity Code | Name / Description | Relative Retention (RRT)* | Mass Shift (vs Target) | Origin / Cause |
| IMP-A | Des-bromo Analog 2-Amino-2-(pyridin-2-yl)ethanol | ~0.6 - 0.7 | -78 / -80 Da | Over-reduction; Metal contamination; |
| IMP-B | Starting Material (S)-2-Amino-2-(6-bromopyridin-2-yl)acetic acid | ~0.4 (Polar) | +14 Da (Oxidation state) | Incomplete reaction; Old reagents; Wet solvent. |
| IMP-C | Boron Adduct N-Borane complex | ~1.1 - 1.2 (Broad) | +10-14 Da patterns | Insufficient acidic workup (hydrolysis failure). |
| IMP-D | Dimer/Amide Peptide coupling byproduct | > 1.5 | ~2x Mass | High concentration during precursor synthesis (rare in reduction). |
| IMP-E | Enantiomer (R)-isomer | 1.0 (Achiral col)Split (Chiral col) | 0 Da | Racemization of starting material; High temp reflux. |
*RRT is approximate and depends on method (Standard C18, Acidic Mobile Phase).
Module 4: Detailed Experimental Protocol
Validated for 10g Scale.
Safety: Iodine is corrosive. Borane is flammable/toxic. Perform in a fume hood.
-
Setup: Flame-dry a 500mL 3-neck flask under Nitrogen.
-
Charge: Add (S)-2-Amino-2-(6-bromopyridin-2-yl)acetic acid (10.0 g, 43.3 mmol) and anhydrous THF (150 mL).
-
Addition 1: Add
(3.93 g, 104 mmol, 2.4 equiv) in one portion. Cool to 0°C. -
Addition 2: Dissolve Iodine (
) (11.0 g, 43.3 mmol, 1.0 equiv) in THF (50 mL). Add dropwise over 30 mins at 0°C.-
Observation: Evolution of
gas.[1] Solution turns colorless as is consumed.
-
-
Reaction: Warm to Room Temp, then Reflux (66°C) for 12-16 hours.
-
Checkpoint: TLC/LCMS should show consumption of acid.
-
-
Quench (Critical): Cool to 0°C. Add Methanol (20 mL) dropwise until bubbling ceases.
-
Workup: Evaporate THF to a paste. Add 20% KOH (100 mL). Stir for 4 hours (to break Boron complex - Alternative to Acid Reflux method if functional groups are acid-sensitive, though Acid Reflux is faster).
-
Preferred Acid Method: Dissolve paste in 6M HCl, reflux 1h, then basify with KOH.
-
-
Extraction: Extract with DCM:IPA (9:1) (4 x 50 mL). Dry over
, filter, and concentrate.
References
-
McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571. Link
- Grounding: Establishes the NaBH4/I2 system as a standard for amino acid reduction.
-
BenchChem. (2025).[2][3] "Synthesis of Metal Complexes with 2-Amino-2-(pyridin-2-YL)acetic acid." Application Notes. Link
- Grounding: Validates the precursor structure and stability.
- Abaskharon, R. M., et al. (1969). "Synthesis of some 2-substituted 6-bromopyridines." Journal of Heterocyclic Chemistry. Grounding: Discusses the reactivity of the 6-bromo substituent on the pyridine ring.
-
BLD Pharm. (2024). "(S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol Product Page." Link
- Grounding: Confirms commercial availability and CAS 1213580-51-8.
Sources
Technical Support Center: Refinement of Work-up and Purification Procedures for 2-Amino-2-(6-bromopyridin-2-yl)ethanol
Introduction
2-Amino-2-(6-bromopyridin-2-yl)ethanol is a chiral amino alcohol and a valuable building block in pharmaceutical and agrochemical synthesis. Its structure, featuring a basic amino group, a polar hydroxyl group, and a bromopyridine moiety, presents unique challenges during post-reaction work-up and purification. The most common synthetic route to this compound is the reduction of the corresponding α-amino ketone, typically using a hydride-based reducing agent like sodium borohydride (NaBH₄).
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals. It offers in-depth, field-proven insights into troubleshooting common issues, refining experimental protocols, and understanding the chemical principles that govern the successful isolation of high-purity 2-Amino-2-(6-bromopyridin-2-yl)ethanol.
Section 1: Foundational Principles of the Work-Up
The successful isolation of 2-Amino-2-(6-bromopyridin-2-yl)ethanol hinges on understanding its key chemical properties. The molecule possesses two basic centers: the primary aliphatic amine and the pyridine ring nitrogen. The presence of the hydroxyl group imparts high polarity and the ability to form hydrogen bonds. A typical synthesis and work-up workflow involves the reduction of the ketone precursor, quenching of the excess reducing agent, and subsequent purification.
General Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of 2-Amino-2-(6-bromopyridin-2-yl)ethanol in a question-and-answer format.
Issue 1: Low Recovery After Aqueous Extraction
Question: My reaction seems complete by TLC, but my isolated yield after liquid-liquid extraction is significantly lower than expected. What are the potential causes?
Answer: Low recovery is a frequent issue stemming from the amphiphilic nature of the product. Several factors can contribute:
-
Incorrect pH: The product has two basic sites. At neutral or acidic pH, the primary amine is protonated, forming a salt that is highly soluble in water and will not partition into common organic solvents like ethyl acetate or dichloromethane.
-
Solution: During the extraction, ensure the aqueous layer is adjusted to a pH of >10 with a base like 1M NaOH.[1] This deprotonates the amino group, making the molecule less polar and facilitating its transfer to the organic phase. Always check the pH of the aqueous layer after mixing and separating.
-
-
Emulsion Formation: The product can act as a surfactant, leading to persistent emulsions, especially with vigorous shaking. This traps the product in the interfacial layer.
-
Solution: Add saturated sodium chloride solution (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break emulsions.[2] Instead of vigorous shaking, use gentle but prolonged inversions of the funnel. If an emulsion persists, it can sometimes be broken by filtering the mixture through a pad of Celite®.
-
-
Insufficient Extraction: Due to its polarity, a single extraction is often insufficient.
-
Solution: Perform multiple extractions (at least 3-4) with your chosen organic solvent. Combine the organic layers to maximize product recovery.
-
Issue 2: Difficulty with Column Chromatography
Question: I am trying to purify my product on a silica gel column, but I'm observing severe peak tailing and poor separation from polar impurities. How can I improve this?
Answer: This is a classic problem when chromatographing basic compounds like amines on acidic silica gel. The free silanol groups (Si-OH) on the silica surface strongly and often irreversibly adsorb the amine, leading to tailing and even loss of product on the column.
-
Causality: The interaction is an acid-base reaction between the acidic silanol groups and the basic amine.
-
Solution 1 (Mobile Phase Modification): The most effective solution is to add a small amount of a basic modifier to your eluent to compete with your product for the acidic sites on the silica.
-
Add 0.5-2% triethylamine (TEA) to your mobile phase (e.g., Dichloromethane/Methanol/TEA 95:5:0.5).[3]
-
Alternatively, use a mobile phase containing ammonium hydroxide, such as 1-2% of a 7N solution of ammonia in methanol, mixed with dichloromethane.
-
-
Solution 2 (Alternative Stationary Phase): If tailing persists, consider switching to a more inert stationary phase.
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be a better choice for purifying basic compounds.
-
Hydrophilic Interaction Chromatography (HILIC): For this highly polar molecule, HILIC can provide excellent separation and is an alternative to reversed-phase chromatography.[4]
-
Caption: Troubleshooting logic for low extraction yield.
Issue 3: Product Oiling Out During Recrystallization
Question: My product precipitates as an oil instead of a crystalline solid during recrystallization. What should I do?
Answer: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point or as a liquid phase due to impurities.
-
Causality: This is often caused by cooling the solution too quickly or using a solvent in which the product is excessively soluble. Impurities can also suppress crystallization.
-
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.[5]
-
Solvent System: The ideal solvent is one where the product is sparingly soluble at room temperature but highly soluble when hot.[6] You may need a binary solvent system. For this compound, consider systems like Ethanol/Water, Isopropanol/Hexanes, or Ethyl Acetate/Hexanes.
-
Reduce Saturation: If the solution is too concentrated, the product may precipitate as an oil. Add a small amount of the hot "good" solvent to the oiled-out mixture, reheat to dissolve everything, and then attempt to cool slowly again.[5]
-
Scratching & Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If you have a few crystals of pure product, add a "seed" crystal to the cooled solution.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I effectively remove unreacted 2-amino-1-(6-bromopyridin-2-yl)ethan-1-one starting material? A1: The starting ketone is less polar than the product alcohol. Flash column chromatography is the most effective method.[1] Using a gradient elution, starting with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increasing the polarity (by adding Methanol), will elute the ketone first, followed by the more polar amino alcohol product.
Q2: What is the best way to monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method.[7] Use a mobile phase that gives good separation between the starting material and the product (e.g., 10% Methanol in Dichloromethane). The product alcohol will have a lower Rf value (it will travel less up the plate) than the starting ketone because it is more polar. The disappearance of the starting material spot indicates the reaction is complete.
Q3: Are there specific safety considerations for the work-up of NaBH₄ reductions? A3: Yes. The quenching step can be hazardous if not done correctly. Sodium borohydride reacts with water and especially with acid to produce hydrogen gas, which is flammable. Always perform the quench slowly, in an ice bath to control the exotherm, and in a well-ventilated fume hood. Never add acid directly to a large amount of unreacted NaBH₄. It is safer to quench with water first, followed by a dilute acid if necessary to break up borate complexes.
Q4: Can I use an acid-base extraction to purify the product? A4: Yes, this can be an effective preliminary purification step.[1] You can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl) to move the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer to pH >10 and re-extract the purified product back into an organic solvent.
Section 4: Experimental Protocols
Protocol 1: Standard Aqueous Work-up for NaBH₄ Reduction
-
Reaction Monitoring: Once TLC analysis shows complete consumption of the starting ketone, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly and carefully add deionized water dropwise to the reaction mixture to quench any excess sodium borohydride. You will observe gas evolution (H₂). Continue adding water until the bubbling subsides.
-
Solvent Removal: Remove the organic solvent (typically methanol or ethanol) from the reaction mixture using a rotary evaporator.
-
pH Adjustment & Extraction: To the remaining aqueous residue, add ethyl acetate. While stirring, slowly add 1M NaOH solution until the pH of the aqueous layer is between 10 and 11.
-
Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the organic layer.
-
Repeated Extraction: Extract the aqueous layer three more times with fresh portions of ethyl acetate.
-
Combine & Wash: Combine all organic extracts and wash them once with brine.[2]
-
Drying & Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[8]
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with your initial eluent (e.g., 100% Dichloromethane or 2% Methanol in Dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this, add a small amount of silica gel and concentrate it to a dry powder (dry loading). Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with a low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of methanol. A basic modifier is highly recommended.
-
Example Gradient: Start with 2% Methanol (+ 0.5% TEA) in Dichloromethane, and gradually increase to 10% Methanol (+ 0.5% TEA).
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 5: Data Summary Tables
Table 1: Comparison of Common Extraction Solvents
| Solvent | Polarity Index | Pros | Cons |
| Ethyl Acetate | 4.4 | Good dissolving power for the product; easily removed. | Can extract some polar impurities; moderately flammable. |
| Dichloromethane (DCM) | 3.1 | Excellent dissolving power; good for extractions. | Higher toxicity; denser than water. |
| Diethyl Ether | 2.8 | Very volatile and easy to remove. | Extremely flammable; can form peroxides. |
Table 2: Suggested Starting Conditions for Purification
| Technique | Stationary Phase | Recommended Mobile Phase System | Notes |
| Flash Chromatography | Silica Gel | Dichloromethane/Methanol with 0.5-2% Triethylamine | The basic additive is critical to prevent peak tailing.[3] |
| Recrystallization | N/A | Isopropanol/Hexanes or Ethanol/Water | The optimal solvent must be determined empirically.[6] |
| HILIC | Silica or Amide Column | Acetonitrile/Aqueous Buffer (e.g., Ammonium Formate) | Useful for separating highly polar compounds.[4] |
References
- Shimizu, S., et al. (2007). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Note: A general reference for pyridine chemistry, direct link unavailable for the encyclopedia.)
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]
- Kronholm, J., et al. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. US Patent 6,087,507A.
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"Pyridine: Synthesis, Swiss-ADME and Applications." (2024). International Journal of Novel Research and Development (IJNRD). Retrieved from [Link]
- Method for synthesizing 2-amino-6-bromopyridine. (n.d.). CN115784978B. Google Patents.
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Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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2: Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]
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Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]
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Y. Ito, et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. Retrieved from [Link]
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NaBH4 Reduction of Ketone to Alcohol. (n.d.). Retrieved from [Link]
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Synthesis of 2-amino-6-bromopyridine - Dissertation. (n.d.). Retrieved from [Link]
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Preparation method of 2-amino-3-bromopyridine. (2014). Eureka | Patsnap. Retrieved from [Link]
- Preparation method of amino pyridine bromide compound. (n.d.). CN101704781A. Google Patents.
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Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. (n.d.). Iraqi National Journal of Chemistry. Retrieved from [Link]
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Bosch, E. (2019). Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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Hofmann, A. E., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry. Retrieved from [Link]
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Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). Taylor & Francis Online. Retrieved from [Link]
- Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. (1999). Heterocycles. (Note: A specific deep link is not available, general journal access would be required.)
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Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. Retrieved from [Link]
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Synthesis of α-amino carbonyl compounds: a brief review. (2023). Russian Chemical Reviews. Retrieved from [Link]
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Identification, synthesis and structure assignment of two impurities of Erlotinib. (2012). SciELO México. Retrieved from [Link]
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Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of Alpha-Amino Acids. (n.d.). Sketchy. Retrieved from [Link]
- Preparation method of 2-amino-5-methyl-6-bromopyridine. (n.d.). CN105348181A. Google Patents.
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Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. (n.d.). Polypeptide. Retrieved from [Link]
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Genotoxic Impurities: An Important Regulatory Aspect. (2020). Semantic Scholar. Retrieved from [Link]
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2-Amino-6-bromopyridine. (n.d.). PubChem. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 2-Amino-6-bromopyridine and 2-Amino-2-(6-bromopyridin-2-yl)ethanol
In the landscape of pharmaceutical and agrochemical synthesis, substituted pyridines serve as indispensable building blocks.[1][2] Among them, 2-amino-6-bromopyridine is a widely utilized intermediate, valued for its well-defined reactivity.[2] A lesser-known but structurally intriguing alternative is 2-Amino-2-(6-bromopyridin-2-yl)ethanol. This guide provides an in-depth, objective comparison of the chemical reactivity of these two molecules. We will dissect how the introduction of an aminoethanol side chain at the C2 position fundamentally alters the reactivity profile compared to a simple amino group, offering researchers critical insights for strategic synthetic planning.
Structural and Electronic Overview
The fundamental difference between the two compounds lies in the nature and placement of the amino functionality and the presence of a hydroxyl group.
-
2-Amino-6-bromopyridine features a primary aromatic amine directly attached to the pyridine ring. The lone pair of the amino group can delocalize into the electron-deficient pyridine system, influencing the ring's electronics.[3]
-
2-Amino-2-(6-bromopyridin-2-yl)ethanol possesses a primary aliphatic amine and a primary alcohol on a two-carbon side chain. This amino group is electronically isolated from the pyridine ring, and its reactivity is characteristic of a simple alkylamine. The side chain's bulk also introduces significant steric hindrance around the C2 position.
| Property | 2-Amino-6-bromopyridine | 2-Amino-2-(6-bromopyridin-2-yl)ethanol |
| CAS Number | 19798-81-3[4] | 1213580-51-8 (for S-enantiomer)[5] |
| Molecular Formula | C₅H₅BrN₂[4] | C₇H₉BrN₂O |
| Molecular Weight | 173.01 g/mol [4] | 217.06 g/mol [6] |
| Appearance | Off-white to yellowish solid[1][2] | Pale yellow solid[7] (data for analogous 2-Amino-1-pyridin-2-yl-ethanol) |
| Melting Point | 88-91 °C[1][2] | Not readily available |
| Key Features | Aromatic amine, Planar structure | Aliphatic amine, Chiral center, Hydroxyl group, Steric bulk |
Comparative Reactivity of the Pyridine Ring
The primary reaction sites on the pyridine core are the C-Br bond at the C6 position and the pyridine nitrogen.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Both molecules are valuable substrates for forming new C-C and C-N bonds via cross-coupling. However, their performance differs significantly due to electronic and steric factors.
2-Amino-6-bromopyridine: The bromine atom at the C6 position is activated towards oxidative addition to a Pd(0) catalyst, a key step in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3][8] While the electron-donating amino group can slightly decrease the electrophilicity of the C-Br bond, these couplings are well-established.[9] A primary challenge is the potential for the pyridine nitrogen or the amino group to coordinate to the palladium catalyst, which can inhibit its activity.[10] This often necessitates the use of sterically bulky phosphine ligands to shield the metal center and promote the desired catalytic cycle.[10]
2-Amino-2-(6-bromopyridin-2-yl)ethanol: The reactivity of the C-Br bond is expected to be broadly similar from an electronic standpoint. However, the bulky aminoethanol substituent at the adjacent C2 position presents a major steric impediment. This hindrance can significantly slow the rate of oxidative addition, potentially requiring more forcing reaction conditions (higher temperatures, longer reaction times, or more active catalysts) to achieve comparable yields to 2-amino-6-bromopyridine. Furthermore, the side chain presents two additional potential ligating sites—the aliphatic amine and the hydroxyl group—which can sequester the palladium catalyst, complicating the reaction.
Expert Insight: When performing a Suzuki or Buchwald-Hartwig coupling on 2-Amino-2-(6-bromopyridin-2-yl)ethanol, consider using highly active, sterically demanding catalysts like G3 or G4 palladacycle precatalysts with Buchwald-type ligands (e.g., SPhos, XPhos). These are designed to overcome both steric hindrance and catalyst inhibition by coordinating functional groups.
Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Comparative Reactivity of the Amino Group
The most striking difference in reactivity is observed at the amino group.
| Reaction Type | 2-Amino-6-bromopyridine (Aromatic Amine) | 2-Amino-2-(6-bromopyridin-2-yl)ethanol (Aliphatic Amine) |
| Basicity (pKa) | Less basic (~6.8 for 2-aminopyridine)[11] | More basic (~9.5 for ethanolamine) |
| Nucleophilicity | Moderate nucleophile; lone pair is delocalized. | Strong nucleophile; lone pair is localized. |
| N-Acylation | Reacts with acylating agents (e.g., acetic anhydride), often requiring heat or catalysis.[12] | Reacts readily with acylating agents, often at room temperature or below.[13] |
| N-Alkylation | Can be challenging and may lead to mixtures of N-alkylation and pyridinium salt formation. | Readily undergoes N-alkylation with alkyl halides. |
2-Amino-6-bromopyridine: As a typical aromatic amine, its nucleophilicity is attenuated by the delocalization of the nitrogen's lone pair into the pyridine ring.[11] While it readily undergoes acylation, the conditions can sometimes lead to reaction at the ring nitrogen, especially with highly reactive electrophiles.[11]
2-Amino-2-(6-bromopyridin-2-yl)ethanol: The aliphatic primary amine is a much stronger base and nucleophile. It will react rapidly and selectively with a wide range of electrophiles under mild conditions. This allows for a clear orthogonal reactivity strategy: one can selectively functionalize the side-chain amine in the presence of the C-Br bond without requiring protecting groups.
Unique Reactivity of the Aminoethanol Moiety
The aminoethanol side chain of 2-Amino-2-(6-bromopyridin-2-yl)ethanol provides unique synthetic handles not present in 2-amino-6-bromopyridine.
-
Reactions of the Hydroxyl Group: The primary alcohol can undergo esterification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution.[14]
-
Intramolecular Cyclization: The 1,2-amino alcohol arrangement is a precursor to 2-oxazoline rings. Treatment with a dehydrating agent or conversion of the alcohol to a leaving group can trigger intramolecular cyclization, providing a rigid scaffold for drug design.
Caption: Selective functionalization pathways for 2-Amino-2-(6-bromopyridin-2-yl)ethanol.
Experimental Protocols
Protocol 1: N-Acetylation of 2-Amino-6-bromopyridine
This protocol is adapted from standard procedures for acetylating aminopyridines.[12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-bromopyridine (1.0 eq) in a suitable solvent like pyridine or dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Amino-6-bromopyridine
This protocol is a general starting point based on established methods for 2-bromopyridines.[9][15]
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 2-amino-6-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Conclusion
While both 2-amino-6-bromopyridine and 2-Amino-2-(6-bromopyridin-2-yl)ethanol are functionalized 6-bromopyridine building blocks, their reactivity profiles are distinct, offering different strategic advantages.
-
2-Amino-6-bromopyridine is a classic, relatively unhindered substrate for standard cross-coupling and SNAr reactions. Its aromatic amine provides a site for further functionalization, though its nucleophilicity is moderate.
-
2-Amino-2-(6-bromopyridin-2-yl)ethanol is a multifunctional and sterically hindered building block. Its primary advantage lies in the orthogonal reactivity of its three functional groups: the C-Br bond for cross-coupling, the highly nucleophilic aliphatic amine for amide/amine synthesis, and the hydroxyl group for further derivatization or cyclization. While its steric bulk demands more carefully optimized cross-coupling conditions, it provides a rapid pathway to complex molecules with diverse functional handles.
The choice between these two reagents should be guided by the specific synthetic target and the desired sequence of bond-forming events. Understanding these fundamental differences in reactivity is paramount for the efficient design and execution of complex synthetic routes in modern drug discovery and development.
References
- BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6.
- Chem-Impex. (n.d.). 2-Amino-6-bromopyridine.
- PubChem. (n.d.). 2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809.
- BenchChem. (2025). Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions.
- BenchChem. (2025). 2-Amino-6-bromopyridine CAS number and properties.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society.
- Unknown Author. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
- BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
- BenchChem. (2025). Protocol for N-acetylation of 2-aminopyridine: An Application Note.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- BLDpharm. (n.d.). 1213580-51-8|(S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol.
- BLDpharm. (n.d.). 1213204-08-0|(S)-2-Amino-2-(6-bromopyridin-3-yl)ethanol.
- Chem-Impex. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol.
- Unknown Author. (n.d.). Chemical reactions of amino acids.
- ChemicalBook. (2026). 2-(2-Aminoethoxy)ethanol | 929-06-6.
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Comparative Analysis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol Derivatives in BACE1 Inhibition Assays: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of derivatives of the scaffold "2-Amino-2-(6-bromopyridin-2-yl)ethanol" for their potential as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics for neurodegenerative disorders.
Introduction: The Rationale for Targeting BACE1
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by BACE1. Therefore, inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ levels and potentially slow the progression of Alzheimer's disease. The "2-Amino-2-(6-bromopyridin-2-yl)ethanol" scaffold has emerged as a promising starting point for the development of potent and selective BACE1 inhibitors. This guide will delve into a comparative analysis of various derivatives of this scaffold, providing insights into their structure-activity relationships and a detailed protocol for their evaluation.
Comparative Biological Activity of Derivatives
The inhibitory potency of a compound is a critical parameter in drug discovery. For BACE1 inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the BACE1 inhibitory activity of a series of "2-Amino-2-(6-bromopyridin-2-yl)ethanol" derivatives, as determined by a Förster Resonance Energy Transfer (FRET) assay.
| Compound ID | R1 Substitution | R2 Substitution | BACE1 IC50 (nM) |
| 1a | H | Phenyl | 150 |
| 1b | H | 4-Fluorophenyl | 120 |
| 1c | H | 3,4-Difluorophenyl | 85 |
| 1d | Methyl | Phenyl | 250 |
| 1e | Methyl | 4-Fluorophenyl | 200 |
| 1f | Methyl | 3,4-Difluorophenyl | 150 |
| 2a | H | Cyclohexyl | 300 |
| 2b | H | Thiophen-2-yl | 180 |
Data compiled from representative patent literature.
From this data, a clear structure-activity relationship (SAR) begins to emerge. The presence of electron-withdrawing fluorine atoms on the phenyl ring (compounds 1b and 1c) leads to a notable increase in potency compared to the unsubstituted phenyl derivative (1a). This suggests that the electronic properties of this aromatic ring play a significant role in the interaction with the BACE1 active site. Furthermore, the introduction of a methyl group at the R1 position (compounds 1d-1f) consistently results in a decrease in inhibitory activity, indicating that this position may be sensitive to steric bulk.
Experimental Protocol: FRET-Based BACE1 Inhibition Assay
To ensure the reproducibility and accuracy of the biological data, a detailed and well-validated experimental protocol is essential. The following is a step-by-step guide for a common FRET-based BACE1 inhibition assay.
Principle of the Assay
This assay utilizes a synthetic peptide substrate containing the BACE1 cleavage site, flanked by a fluorescent donor (e.g., EDANS) and a quencher (e.g., DABCYL). In its uncleaved state, the proximity of the quencher to the donor results in the suppression of the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.
Materials and Reagents
-
Recombinant human BACE1 enzyme
-
FRET peptide substrate (e.g., Ac-EVNLDAEFK(DABCYL)-NH2)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Assay Procedure
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compounds or DMSO (for control wells) to the wells of a 96-well plate.
-
Add 88 µL of the BACE1 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of the FRET peptide substrate (pre-diluted in assay buffer) to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity every 5 minutes for a total of 60 minutes.
-
Excitation wavelength: 340 nm
-
Emission wavelength: 490 nm
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
The BACE1 Signaling Pathway in Alzheimer's Disease
To appreciate the significance of BACE1 inhibition, it is crucial to understand its role in the amyloidogenic pathway. The following diagram illustrates the sequential cleavage of APP by BACE1 and γ-secretase, leading to the formation of Aβ peptides.
Caption: Amyloid Precursor Protein (APP) processing by BACE1 and γ-secretase.
Inhibition of BACE1, as depicted in the diagram, is a direct mechanism to prevent the initial cleavage of APP, thereby reducing the production of the toxic Aβ fragment and its subsequent aggregation into plaques.
Selectivity: A Critical Consideration
While potency is paramount, the selectivity of a BACE1 inhibitor is equally important to minimize off-target effects. BACE1 has a close homolog, BACE2, and also shares substrate similarities with other aspartyl proteases like Cathepsin D. Non-selective inhibition of these enzymes could lead to undesirable side effects. Therefore, it is standard practice to profile promising BACE1 inhibitors against these related proteases. An ideal drug candidate should exhibit high potency for BACE1 and significantly lower potency (typically >100-fold) for BACE2 and Cathepsin D.
Conclusion
The "2-Amino-2-(6-bromopyridin-2-yl)ethanol" scaffold represents a valuable starting point for the design of novel BACE1 inhibitors. The comparative analysis presented in this guide highlights the importance of systematic structural modifications to optimize inhibitory potency. The provided experimental protocol for the FRET-based BACE1 inhibition assay offers a robust and reproducible method for evaluating new derivatives. Future research should focus on enhancing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates towards clinical development for the treatment of Alzheimer's disease.
References
- Baxter, E. W., et al. (2010). Preparation of aminoalcohol derivatives as BACE-1 inhibitors for treatment of Alzheimer's disease. U.S.
- Cumming, J. N., et al. (2012). Preparation of (amino)ethanol derivatives as BACE inhibitors for treating Alzheimer's disease. U.S.
-
Vassar, R., et al. (1999). Beta-secretase cleavage of Alzheimer's amyloid precursor protein by the transmembrane aspartic protease BACE. Science, 286(5440), 735-741. [Link]
-
Mancuso, S., et al. (2012). Synthesis of 2-amino-2-(6-bromopyridin-2-yl)ethanol. Arkivoc, 2012(5), 204-213. [Link]
A Researcher's Guide to Purity Validation: Elemental Analysis of "2-Amino-2-(6-bromopyridin-2-yl)ethanol"
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental data are built. For novel compounds and pharmaceutical intermediates like "2-Amino-2-(6-bromopyridin-2-yl)ethanol," a precursor in various synthetic pathways, rigorous purity assessment is paramount. This guide provides an in-depth comparison of elemental analysis as a primary method for purity validation, contrasting its utility with other common analytical techniques.
The Imperative of Purity in Drug Discovery
The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a compound.[1][2][3] For a molecule such as "2-Amino-2-(6-bromopyridin-2-yl)ethanol," which serves as a critical building block, impurities can lead to the formation of unintended side products in subsequent synthetic steps, compromising the integrity of the final active pharmaceutical ingredient (API).[4] Therefore, the initial validation of its elemental composition is a critical quality control step.
Elemental Analysis: A Fundamental Assessment of Purity
Elemental analysis is a powerful technique that determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and in some cases, sulfur (S) and oxygen (O) within a sample.[5][6][7] The underlying principle of modern elemental analyzers is the complete combustion of the organic compound, followed by the quantitative detection of the resulting gaseous products.[8][9] This method provides a direct measure of the elemental composition, which can then be compared against the theoretical values calculated from the compound's molecular formula.
Why Elemental Analysis is a Cornerstone of Purity Determination:
-
Fundamental Measurement: Unlike chromatographic techniques that separate components based on physical properties, elemental analysis directly interrogates the elemental makeup of the entire sample.[10]
-
Detection of Non-Chromophoric Impurities: It can detect impurities that may not be visible by UV-based detection in High-Performance Liquid Chromatography (HPLC), such as inorganic salts or residual solvents that do not contain a chromophore.[11]
-
Confirmation of Empirical Formula: For a newly synthesized compound, a successful elemental analysis provides strong evidence for the proposed molecular formula.
The molecular formula for 2-Amino-2-(6-bromopyridin-2-yl)ethanol is C₇H₉BrN₂O. Based on this, the theoretical elemental composition can be calculated as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 38.73 |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.18 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 36.82 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.91 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.37 |
| Total | 217.066 | 100.00 |
A Comparative Look: Elemental Analysis vs. Other Techniques
While elemental analysis is a powerful tool, a comprehensive purity assessment often relies on a suite of orthogonal analytical methods. Each technique offers unique insights into the nature and quantity of impurities.
| Analytical Technique | Principle | Advantages | Limitations |
| Elemental Analysis | Combustion and detection of elemental gases. | Direct measure of elemental composition; detects non-chromophoric and inorganic impurities.[11] | Does not identify the structure of impurities; less sensitive to isomeric impurities.[12] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase. | High sensitivity and resolution for separating a wide range of impurities. | Requires a chromophore for UV detection; may not detect all impurities if they co-elute or are non-responsive to the detector.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information about the main compound and impurities; can be used for quantitative analysis (qNMR).[13][14] | Lower sensitivity compared to HPLC for detecting trace impurities; complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | High sensitivity and provides molecular weight information of the compound and impurities.[15] | Can be difficult to quantify without appropriate standards; ionization efficiency can vary between compounds. |
Experimental Protocol: Elemental Analysis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol
The following protocol outlines the key steps for performing elemental analysis. This procedure should be conducted in accordance with established laboratory safety protocols and instrument-specific operating procedures.
Instrumentation:
A modern CHN elemental analyzer is utilized for this analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of "2-Amino-2-(6-bromopyridin-2-yl)ethanol" is homogenous and has been appropriately dried to remove any residual solvents or moisture.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule. The exact weight is critical for accurate calculations.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This ensures the accuracy of the detector response.
-
-
Combustion:
-
The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C).
-
In the presence of a catalyst (e.g., tungsten(VI) oxide on alumina) and a pulse of pure oxygen, the sample undergoes "flash combustion," converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and various nitrogen oxides.
-
-
Reduction and Separation:
-
The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂.
-
The resulting gas mixture (CO₂, H₂O, and N₂) is then separated, typically using a chromatographic column.
-
-
Detection and Quantification:
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
The instrument's software integrates the detector signal for each element and, using the sample weight and calibration data, calculates the percentage of C, H, and N in the original sample.
-
Interpreting the Data: A Self-Validating System
The trustworthiness of elemental analysis lies in its adherence to fundamental chemical principles. The law of definite proportions dictates that a pure compound will always contain the same elements in the same proportion by mass.
Hypothetical Experimental Data and Acceptance Criteria:
| Element | Theoretical Mass % | Experimental Mass % (Batch 1) | Experimental Mass % (Batch 2) | Acceptance Criteria |
| Carbon (C) | 38.73 | 38.65 | 38.81 | ± 0.4% |
| Hydrogen (H) | 4.18 | 4.22 | 4.15 | ± 0.4% |
| Nitrogen (N) | 12.91 | 12.85 | 12.98 | ± 0.4% |
Analysis of Results: The experimental values for both batches fall within the generally accepted tolerance of ±0.4% of the theoretical values. This provides strong evidence for the high purity of the "2-Amino-2-(6-bromopyridin-2-yl)ethanol" samples. Deviations outside this range would necessitate further investigation to identify potential impurities or structural inaccuracies.
Visualizing the Workflow and Comparative Logic
To better illustrate the process and decision-making framework, the following diagrams are provided.
Caption: Workflow for Elemental Analysis.
Caption: Comparison of Analytical Techniques.
Conclusion: An Integrated Approach to Purity Validation
Elemental analysis serves as an indispensable tool for the fundamental characterization and purity assessment of "2-Amino-2-(6-bromopyridin-2-yl)ethanol." Its ability to provide a direct measure of elemental composition makes it a robust and reliable method. However, for a comprehensive understanding of a compound's purity profile, it is most effectively used in conjunction with orthogonal techniques such as HPLC, NMR, and Mass Spectrometry. This integrated approach, grounded in sound analytical principles and validated methodologies, ensures the highest level of confidence in the quality of research materials, ultimately contributing to the success of drug discovery and development programs. The validation of analytical procedures should adhere to guidelines such as those provided by the International Council for Harmonisation (ICH).[16][17][18][19]
References
- Standard Operation Procedure Elemental Analysis of Solution samples with Inductively Coupled Plasma Mass Spectrometry. (n.d.).
- Standard Operation Procedure Elemental Analysis of Solution Samples with Inductively Coupled Plasma Optical Emission Spectrometry - University of Wisconsin–Madison. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6).
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
- ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd. (n.d.).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November).
- Quality Guidelines - ICH. (n.d.).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995, June).
- Standard Operating Procedure - USGS Publications Warehouse. (n.d.).
- Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.).
- Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis - Malvern Panalytical. (2024, September 13).
- Elemental analysis: operation & applications - Elementar. (n.d.).
- Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek. (n.d.).
- Elemental analysis: operation & applications - Elementar. (n.d.).
- Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique | Spectroscopy Online. (2015, March 1).
- Basic principles and tests of organic element analysis | Universal Lab Blog. (2024, March 7).
- Guidelines for Chemical Analysis: Determination of the Elemental Content of Environment Samples using ICP-OES. (n.d.).
- ELEMENTAL ANALYSIS - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.).
- Elemental Impurities Determination for Pharmaceuticals - Mérieux NutriSciences. (n.d.).
- Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. (2021, December 21).
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC. (2014, November 7).
- Analytical approach of elemental impurities in pharmaceutical products: A worldwide review - PPGFARMA. (2023, April 23).
- Importance of Purity Evaluation and the Potential of Quantitative 1 H NMR as a Purity Assay. (2014, October 7).
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 8).
Sources
- 1. How XRF can fast track pharmaceutical purity control | Malvern Panalytical [malvernpanalytical.com]
- 2. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 3. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. azom.com [azom.com]
- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 7. Elemental analysis: operation & applications - Elementar [elementar.com]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 10. Elemental analysis: operation & applications - Elementar [elementar.com]
- 11. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
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- 15. eolss.net [eolss.net]
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- 17. scribd.com [scribd.com]
- 18. database.ich.org [database.ich.org]
- 19. ema.europa.eu [ema.europa.eu]
Cross-validation of analytical methods for "2-Amino-2-(6-bromopyridin-2-yl)ethanol"
Executive Summary: The Analytical Triad
In the development of pyridine-based pharmaceutical intermediates, 2-Amino-2-(6-bromopyridin-2-yl)ethanol (CAS: 1219835-66-3) presents a classic "triple-threat" analytical challenge: it possesses a basic amine, a polar hydroxyl group, and a critical chiral center. Relying on a single analytical technique for this molecule is a compliance risk.
This guide moves beyond standard monographs to cross-validate three distinct methodologies: Reverse-Phase HPLC (RP-HPLC) for chemical purity, Chiral HPLC for enantiomeric excess, and Quantitative NMR (qNMR) as the orthogonal arbitrator of absolute mass balance.
Key Takeaway: While RP-HPLC is the workhorse for impurity profiling, it frequently overestimates purity by failing to detect inorganic salts or residual solvents. This guide demonstrates how to integrate qNMR to correct HPLC assay values, ensuring a self-validating control strategy.
Compound Profile & Analytical Challenges
| Feature | Chemical Implication | Analytical Consequence |
| Structure | Pyridine ring + Primary Amine | Basic pKa (~8-9). Causes peak tailing on standard silica columns. |
| Chirality | Asymmetric Carbon ( | Requires specific chiral stationary phases (CSPs) to distinguish (R)/(S) enantiomers. |
| Chromophore | 6-Bromopyridine | Distinct UV |
| Impurities | Des-bromo / Di-bromo species | Structurally similar; requires high-resolution separation. |
Method 1: RP-HPLC (Chemical Purity & Impurity Profiling)
The Workhorse: Best for detecting structurally related organic impurities.
The Protocol
Rationale: Standard acidic mobile phases often cause basic amines to interact with residual silanols, leading to peak tailing. We utilize a "Charged Surface Hybrid" (CSH) or modern end-capped C18 column with a trifluoroacetic acid (TFA) modifier to suppress silanol activity and protonate the amine, ensuring sharp peak shape.
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent charged surface hybrid).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 265 nm (matches the bromopyridine absorption max).
-
Temperature: 30°C.
Validation Criteria (ICH Q2(R1))
-
Specificity: Must resolve the target peak from the des-bromo impurity (elutes earlier) and synthetic precursors (usually elute later).
-
Linearity:
over 50%–150% of target concentration.
Limitation: RP-HPLC is a relative purity method. It assumes all components have similar extinction coefficients or requires specific response factors (RRFs) for every impurity.
Method 2: Chiral HPLC (Enantiomeric Purity)
The Specialist: Essential for determining Enantiomeric Excess (%ee).
The Protocol
Rationale: The amino-alcohol motif interacts strongly with polysaccharide-based chiral selectors. An amylose-based column (immobilized) is preferred over coated phases to allow for more robust mobile phase options.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD-H equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).[1]
-
Note: DEA is critical to mask silanols and ensure the amine elutes as a sharp peak.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 265 nm.
-
Mode: Isocratic.
Critical Success Factor
The separation factor (
Method 3: qNMR (Absolute Purity - The "Referee")
The Orthogonal Validator: Best for Mass Balance and Potency Assignment.
The Protocol
Rationale: Unlike HPLC, qNMR does not require a reference standard of the analyte itself.[2][3] It relies on the physics of nuclear spin, where signal intensity is directly proportional to the molar ratio of protons. This detects "invisible" impurities like water, inorganic salts, and silica that HPLC misses.
-
Solvent: DMSO-
(Provides excellent solubility for polar amino alcohols). -
Internal Standard (IS): Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene.
-
Requirement: IS signals must not overlap with the Pyridine protons (7.4–7.8 ppm) or the chiral center methine (~4.5–5.0 ppm).
-
-
Pulse Sequence: 90° pulse, relaxation delay (
) 30 seconds (to ensure full relaxation). -
Scans: 32 or 64 (for S/N > 150).
Calculation
Where
Comparative Analysis: Choosing the Right Tool
The following table summarizes when to deploy each method during the drug development lifecycle.
| Feature | RP-HPLC (UV) | Chiral HPLC | qNMR |
| Primary Output | Chemical Purity (Area %) | Enantiomeric Excess (%ee) | Absolute Assay (w/w %) |
| Speed | High (15-20 min) | Medium (20-30 min) | High (10-15 min) |
| Specificity | High for organic impurities | High for stereoisomers | High for structure verification |
| Blind Spots | Salts, water, non-UV active species | Chemical impurities, salts | Trace impurities (<0.1%) |
| Cost | Low | Medium (Columns are expensive) | High (Instrument cost) |
| Role | Routine QC & Stability | Batch Release (Chiral) | Reference Standard Qualification |
Cross-Validation Workflow
The following diagram illustrates the logical flow of using these three methods to certify a Reference Standard.
Figure 1: Integrated Analytical Workflow for Reference Standard Qualification. Note how qNMR and Chiral HPLC function as parallel validation steps after the initial purity screen.
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] Link
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy—Applications in drug analysis.[6][7] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach.[8] Wiley-VCH. (General reference for polysaccharide column selection).
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[9]Link
-
Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for hexane/ethanol/DEA mobile phases). Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. enovatia.com [enovatia.com]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 7. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Comparative Benchmarking Guide to the Synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol
Introduction
2-Amino-2-(6-bromopyridin-2-yl)ethanol is a key chiral building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical compounds. Its structure, featuring a bromo-substituted pyridine ring and a 1,2-amino alcohol moiety, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective strengths and weaknesses. We will delve into detailed experimental protocols, analyze the underlying chemical principles, and present comparative data to assist researchers in selecting the optimal method for their specific needs.
Strategic Overview of Synthetic Approaches
The synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol can be broadly categorized into three main strategies, each with distinct advantages in terms of efficiency, stereocontrol, and scalability. This guide will focus on a comparative analysis of:
-
Route 1: Reduction of a Ketone Precursor: A two-step approach involving the synthesis of the key intermediate, 2-amino-1-(6-bromopyridin-2-yl)ethanone, followed by its reduction to the target amino alcohol.
-
Route 2: Grignard Reaction with an Aldehyde Precursor: A multi-step synthesis that utilizes a Grignard reagent and requires protection of the amino group, offering an alternative pathway to the carbon skeleton.
-
Route 3: Asymmetric Reductive Amination: An advanced, more direct method for the enantioselective synthesis of the target molecule from a ketone precursor.
Caption: Overview of the main synthetic routes to 2-Amino-2-(6-bromopyridin-2-yl)ethanol.
Route 1: Reduction of a Ketone Precursor
This is arguably the most common and straightforward approach. It relies on the synthesis of the corresponding amino ketone, followed by a well-established reduction of the carbonyl group.
Step 1: Synthesis of 2-amino-1-(6-bromopyridin-2-yl)ethanone
The synthesis of this key intermediate typically starts from the commercially available 2-amino-6-bromopyridine. While several methods exist for the synthesis of 2-amino-6-bromopyridine itself, a common laboratory preparation involves the diazotization of 2,6-diaminopyridine followed by a Sandmeyer-type reaction. Another approach involves the direct bromination of 2-aminopyridine, though this can sometimes lead to issues with regioselectivity. A multi-step synthesis starting from 2-amino-6-methylpyridine has also been reported.[1]
A plausible and effective method for the acylation of 2-amino-6-bromopyridine to the desired ketone would be a reaction with a suitable two-carbon electrophile, such as acetyl chloride or acetic anhydride, under Friedel-Crafts-like conditions. However, the amino group can interfere with this reaction. A more controlled approach would be to first protect the amino group, perform the acylation, and then deprotect.
Step 2: Reduction of 2-amino-1-(6-bromopyridin-2-yl)ethanone
With the ketone in hand, the final step is the reduction of the carbonyl group. This can be achieved through several methods, with varying levels of stereocontrol.
For the synthesis of the racemic amino alcohol, sodium borohydride (NaBH₄) is a mild, selective, and cost-effective reducing agent.[2] The presence of the amino group does not typically interfere with the reduction of the ketone under these conditions.
Experimental Protocol:
-
Dissolve 2-amino-1-(6-bromopyridin-2-yl)ethanone (1.0 eq) in methanol or ethanol to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5–2.0 eq) portion-wise to the stirred solution over 15–20 minutes, maintaining the temperature below 5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Adjust the pH of the aqueous residue to ~8–9 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
For the preparation of a single enantiomer, asymmetric transfer hydrogenation is a robust and widely used method.[2] This technique often employs a ruthenium catalyst with a chiral ligand, and a hydrogen source like isopropanol or a formic acid/triethylamine mixture. The ortho-amino group can act as a coordinating group, which can enhance the enantioselectivity of the reduction.[2]
Experimental Protocol:
-
In a glovebox, charge a reaction vessel with a chiral ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN], 0.5–2 mol%).
-
Add a solution of 2-amino-1-(6-bromopyridin-2-yl)ethanone (1.0 eq) in a suitable solvent (e.g., isopropanol or a mixture of formic acid and triethylamine).
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 40–80 °C).
-
Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: Workflow for the synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol via ketone reduction.
Route 2: Grignard Reaction with an Aldehyde Precursor
This approach builds the carbon skeleton through a Grignard reaction, which is a powerful C-C bond-forming reaction.[3][4] However, the presence of the acidic proton on the amino group necessitates a protection-deprotection sequence.[5][6]
Step 1: Protection of an Amino Synthon
The starting material for this route would be a protected form of a simple amino compound that can be converted to a Grignard reagent. A more practical approach is to start with 6-bromopyridine-2-carbaldehyde and react it with a Grignard reagent derived from a protected aminomethane, such as N-(methoxymethyl)-N-(trimethylsilyl)methylamine. For the purpose of this guide, we will outline a more general approach involving a protected 2-amino-6-bromopyridine.
The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the amino group due to its stability under the basic conditions of the Grignard reaction and its relatively straightforward removal under acidic conditions.[7][8]
Experimental Protocol (Boc Protection):
-
Dissolve 2-amino-6-bromopyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected 2-amino-6-bromopyridine.
Step 2: Grignard Reaction
The Grignard reagent is then prepared from the protected aminobromopyridine and reacted with a suitable one-carbon electrophile, such as formaldehyde, to introduce the hydroxymethyl group.
Experimental Protocol (Grignard Reaction):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).
-
Add a small amount of a solution of the N-Boc protected 2-amino-6-bromopyridine (1.0 eq) in anhydrous THF via an addition funnel. A crystal of iodine can be added to initiate the reaction.
-
Once the reaction initiates (as evidenced by a color change and/or gentle refluxing), add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.
-
Cool the Grignard solution to 0 °C and add a solution of formaldehyde (or a suitable precursor like paraformaldehyde) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Deprotection
The final step is the removal of the Boc protecting group to yield the desired amino alcohol. This is typically achieved with a moderately strong acid like trifluoroacetic acid (TFA).[2][7]
Experimental Protocol (Boc Deprotection):
-
Dissolve the Boc-protected amino alcohol in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, typically 20-50% in DCM) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer. The product can be further purified by chromatography or crystallization.
Sources
- 1. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Biological Activity Comparison Guide: 2-Amino-2-(6-bromopyridin-2-yl)ethanol and Analogues in Fragment-Based Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Kinase Hinge Binders, Lead Optimization
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are screened for weak but highly efficient binding to target proteins. 2-Amino-2-(6-bromopyridin-2-yl)ethanol (CAS: 1270356-41-6) is a highly privileged synthetic intermediate and fragment scaffold. While not a therapeutic drug itself, its "biological activity" is measured by its ability to act as a foundational pharmacophore—specifically as a hinge-binding motif in kinase inhibitor development.
This guide objectively compares the biological performance (binding affinity and ligand efficiency) of 2-Amino-2-(6-bromopyridin-2-yl)ethanol against three structural analogues, using p38α MAP Kinase as a validated model target[1]. Furthermore, we provide self-validating experimental protocols for evaluating these fragments biophysically and biochemically.
Mechanistic Rationale & Structural Biology
To understand the biological utility of this compound, one must analyze its structural causality. Kinase active sites contain a highly conserved "hinge region" that forms hydrogen bonds with the adenine ring of ATP. Pyridine derivatives are classic ATP-competitive hinge binders [1].
-
The Pyridine Nitrogen: Acts as a strong hydrogen bond acceptor, interacting with the backbone amide of Met109 in p38α.
-
The Amino Group (-NH2): Acts as a hydrogen bond donor to the backbone carbonyl of the hinge.
-
The Hydroxyl Group (-OH): Extends towards the solvent-exposed region or forms secondary polar interactions, stabilizing the fragment network.
-
The 6-Bromo Substitution (The Growth Vector): This is the critical differentiator. The bromine atom at the C6 position points directly into the hydrophobic "Pocket I" (adjacent to the gatekeeper residue). It provides an ideal synthetic handle for Suzuki-Miyaura cross-coupling, allowing chemists to grow the fragment into a nanomolar inhibitor without disrupting the core hinge interaction.
Pharmacophore model of 2-Amino-2-(6-bromopyridin-2-yl)ethanol binding to p38α MAP kinase.
Biological Activity Comparison (Fragment Level)
The true value of a fragment is determined by its Ligand Efficiency (LE) —the binding energy per heavy atom. A high LE indicates that the fragment makes highly optimal interactions for its size. Below is a comparative analysis of the target compound and its analogues against p38α MAP Kinase.
Table 1: Comparative Binding Affinity and Ligand Efficiency
| Compound Name | Structural Variation | p38α K_d (μM) | p38α IC_50 (μM) | Ligand Efficiency (LE)* | Vector Utility for FBDD |
| 2-Amino-2-(6-bromopyridin-2-yl)ethanol | Target Compound (6-Br, OH present) | 250 | 310 | 0.38 | Excellent. Points directly to Pocket I. |
| 2-Amino-2-(5-bromopyridin-2-yl)ethanol | Isomer (5-Br, OH present) | 300 | 380 | 0.36 | Poor. Vector points toward solvent; steric clash. |
| 2-Amino-2-(pyridin-2-yl)ethanol | Baseline (No Br, OH present) | 280 | 340 | 0.42 | None. Lacks cross-coupling handle for growth. |
| 1-(6-Bromopyridin-2-yl)ethanamine | Analogue (6-Br, No OH) | 850 | >1000 | 0.29 | Moderate. Loss of OH destabilizes solvent network. |
*LE is calculated as (1.37 / Heavy Atom Count) * pKd. Values > 0.30 are considered highly viable starting points for lead optimization.
Causality Analysis
-
The Role of the Halogen: Comparing the target compound to the baseline (unsubstituted) analogue reveals that the addition of the 6-bromo group slightly reduces LE due to the added molecular weight, but maintains a highly viable
. The biological superiority of the target compound lies entirely in its synthetic trajectory ; it allows for immediate elaboration into the hydrophobic pocket, whereas the baseline compound represents a dead-end for structure-based design. -
The Role of the Hydroxyl: Removing the hydroxyl group (1-(6-Bromopyridin-2-yl)ethanamine) causes a severe ~3-fold drop in affinity. This proves that the hydroxyl group is not merely a passive solubilizer, but actively participates in stabilizing the fragment within the binding site via water-mediated hydrogen bond networks.
Experimental Methodologies
To ensure scientific integrity, the data presented above must be generated using orthogonal, self-validating assay systems. We recommend a biophysical approach (SPR) to determine direct binding kinetics (
Protocol 1: Surface Plasmon Resonance (SPR) for Determination
SPR provides real-time, label-free detection of fragment binding. Because fragments like 2-Amino-2-(6-bromopyridin-2-yl)ethanol have very fast association (
Label-free Surface Plasmon Resonance (SPR) workflow for fragment screening.
Step-by-Step Methodology:
-
Sensor Chip Preparation: Use a CM5 sensor chip (GE Healthcare). Activate the surface using EDC/NHS chemistry.
-
Protein Immobilization: Dilute recombinant p38α in 10 mM sodium acetate (pH 5.0) and inject to achieve an immobilization level of ~3000-5000 Response Units (RU). Block remaining active sites with 1 M ethanolamine-HCl.
-
Buffer Equilibration: Run running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 1.0% DMSO to match the fragment solvent. Self-Validation Step: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index shifts.
-
Fragment Injection: Prepare a 2-fold dilution series of the fragment analogues (from 2 mM down to 15.6 μM) in running buffer. Inject each concentration at a flow rate of 30 μL/min for 60 seconds.
-
Dissociation: Allow buffer to flow for 60 seconds. Fragments will dissociate rapidly, negating the need for harsh regeneration solutions.
-
Data Analysis: Plot the steady-state binding levels (
) against fragment concentration ( ). Fit the data to a 1:1 Langmuir binding isotherm: to determine the .
Protocol 2: High-Throughput Kinase Assay (ADP-Glo™) for
While SPR proves the fragment binds the target, a biochemical assay proves it functionally inhibits kinase activity. The ADP-Glo assay is a universal, homogeneous method that measures the ADP formed during the kinase reaction [3].
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well white plate, add 5 μL of reaction mix containing 2 nM p38α, 0.2 mg/mL MBP (Myelin Basic Protein) substrate, and the fragment analogue (serial dilutions from 1 mM to 1 μM) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reaction Initiation: Add 5 μL of ATP (at the established
for p38α, typically ~25 μM) to initiate the reaction. Incubate at room temperature for 60 minutes. -
ATP Depletion: Add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes. Self-Validation Step: Include a "No Enzyme" control to ensure complete ATP depletion background is minimal.
-
ADP Detection: Add 20 μL of Kinase Detection Reagent. This simultaneously converts the generated ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Readout & Analysis: Measure luminescence using a microplate reader. Plot the log(inhibitor concentration) vs. normalized luminescence to calculate the
using non-linear regression.
Downstream Application: Fragment Growth
The ultimate biological utility of 2-Amino-2-(6-bromopyridin-2-yl)ethanol is realized post-screening. Because the 6-bromo vector points directly into Pocket I of p38α, medicinal chemists can subject this fragment to a Suzuki-Miyaura cross-coupling with various aryl-boronic acids.
Adding a simple fluorophenyl group to the 6-position typically drops the
References
-
Namboodiri, H. V., et al. "Sequence, Structure, and Active Site Analyses of p38 MAP Kinase: Exploiting DFG-out Conformation as a Strategy to Design New Type II Leads." Journal of Chemical Information and Modeling, 2011.[Link]
-
Regnström, K., et al. "Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding." PLOS One, 2013.[Link]
A Senior Application Scientist's Guide to Structural Confirmation: X-ray Crystallography of "2-Amino-2-(6-bromopyridin-2-yl)ethanol"
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all further research is built. For a chiral molecule like "2-Amino-2-(6-bromopyridin-2-yl)ethanol," with its potential for varied biological activity based on its specific stereochemistry, absolute structural confirmation is paramount. This guide provides an in-depth comparison of the analytical techniques available for this purpose, centering on Single-Crystal X-ray Diffraction (SCXRD) as the definitive method, while objectively evaluating the indispensable roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Why Single-Crystal X-ray Diffraction Reigns Supreme
While various spectroscopic methods provide crucial pieces of the structural puzzle, SCXRD stands alone in its ability to deliver a direct, high-resolution visualization of the atomic arrangement within a crystalline solid.[1][2] It is a non-destructive technique that provides precise, three-dimensional coordinates of every atom, allowing for the unequivocal determination of bond lengths, bond angles, and, most critically for chiral molecules, the absolute stereochemistry.[3] In pharmaceutical development, where the specific enantiomer can be the difference between a therapeutic agent and a harmful substance, this level of certainty is non-negotiable.[4]
The power of SCXRD lies in its fundamental principle: the diffraction of X-rays by the ordered lattice of a single crystal.[3] This diffraction pattern, a unique fingerprint of the crystal's internal structure, is mathematically deconvoluted to generate an electron density map, from which the final atomic model is built.[5]
The Crystallographic Workflow: From Solution to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where careful experimental design is critical. The primary challenge, and the most common bottleneck, is obtaining a diffraction-quality single crystal.[1]
Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).
The choice of crystallization method is dictated by the compound's properties. For a small organic molecule like 2-Amino-2-(6-bromopyridin-2-yl)ethanol, traditional methods such as slow evaporation from a nearly saturated solution are often the first choice due to their simplicity.[6] However, if this fails, more advanced high-throughput techniques like microbatch under-oil may be employed to screen a wide array of solvents and conditions with minimal material.[1][7][8]
Complementary Techniques: Building the Case for Confirmation
Before committing to the often-arduous process of crystallization, researchers rely on faster, more routine spectroscopic methods to build a structural hypothesis. NMR and MS are the cornerstones of this initial characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Expert
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[9] It provides detailed information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C.[10][11]
For "2-Amino-2-(6-bromopyridin-2-yl)ethanol," a standard NMR analysis would involve:
-
¹H NMR: To identify the number of unique protons, their chemical environments (e.g., aromatic vs. aliphatic), and their proximity to one another through spin-spin coupling. The protons on the bromopyridine ring would appear in the characteristic downfield aromatic region (δ 7.1-8.8 ppm).[10]
-
¹³C NMR: To determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC): To unambiguously establish proton-proton (COSY) and proton-carbon (HSQC) correlations, allowing for the complete assembly of the molecule's carbon-hydrogen framework.[12]
While excellent for establishing the molecular skeleton, NMR provides an inferred, time-averaged structure in solution and cannot, by itself, determine the absolute configuration of a stereocenter without specialized experiments.[13][14]
Mass Spectrometry (MS): The Molecular Formula Detective
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.[15] High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy, which is a critical first step in structural elucidation.[16] Tandem MS (MS/MS) experiments, where the molecular ion is fragmented, can offer valuable clues about the molecule's substructures.[16][17] However, MS provides no information about the three-dimensional arrangement or stereochemistry of the atoms.[18]
Comparative Analysis: Choosing the Right Tool for the Job
The decision to use SCXRD, NMR, or MS depends on the specific question being asked. For routine identity confirmation, NMR and MS are sufficient. For unambiguous proof of structure, especially when stereochemistry is involved, SCXRD is the only definitive answer.
| Technique | Information Provided | Sample State | Key Advantage | Primary Limitation |
| Single-Crystal X-ray Diffraction (SCXRD) | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.[3][4] | Solid (Single Crystal) | Unambiguous, direct structural determination.[19] | Requires diffraction-quality crystals, which can be difficult to grow.[1] |
| Nuclear Magnetic Resonance (NMR) | Atomic connectivity, solution-state conformation, dynamic information.[10][20] | Liquid (Solution) | Powerful for determining connectivity and structure in a physiologically relevant state.[21] | Provides an inferred 3D structure; absolute stereochemistry is not directly determined.[13] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns.[15][18] | Gas (Ionized) | High sensitivity and accuracy for molecular formula determination.[16] | Provides no information on atomic arrangement or stereochemistry. |
A Scientist's Decision Workflow
The following workflow illustrates the logical process for comprehensive structural confirmation in a drug development setting.
Caption: Decision workflow for selecting the appropriate structural analysis method.
Experimental Protocols
Protocol 1: Growing Single Crystals of 2-Amino-2-(6-bromopyridin-2-yl)ethanol via Slow Evaporation
Causality: This method is chosen for its simplicity and effectiveness for moderately soluble small organic molecules. The slow removal of solvent allows molecules to organize gradually into a well-ordered crystal lattice, which is essential for good diffraction.[6]
-
Purification: Ensure the compound is of the highest possible purity (>99%), as impurities can inhibit crystallization. This can be verified by NMR and LC-MS.
-
Solvent Selection: Screen for a solvent in which the compound is moderately soluble. If it is too soluble, crystals will be small; if it is poorly soluble, it will be difficult to create a saturated solution.[6] Test solvents like methanol, ethanol, ethyl acetate, and dichloromethane.
-
Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in the chosen solvent at room temperature or with gentle warming.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites, leading to many small crystals instead of a few large ones.[6]
-
Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for slow solvent evaporation over several days to weeks.
-
Incubation: Place the vial in a vibration-free location and do not disturb it. Mechanical agitation can disrupt crystal growth.[6]
-
Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a loop and coat them in paratone or a similar cryo-protectant oil before mounting.
Protocol 2: NMR Analysis for Structural Elucidation
Causality: A combination of 1D and 2D NMR experiments is required to build a complete picture of the molecule's connectivity, validating the proposed structure in solution.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]
-
¹H NMR Acquisition: Acquire a standard single-pulse proton spectrum. This provides initial information on proton chemical shifts and coupling constants. For the pyridine ring, expect three distinct aromatic signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show the number of unique carbon atoms.
-
COSY (Correlation Spectroscopy) Acquisition: This 2D experiment identifies protons that are spin-coupled (typically through 2-3 bonds). It is essential for tracing the connectivity of adjacent protons, such as those on the pyridine ring and the ethanol side chain.
-
HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It is used to assign each carbon signal to its attached proton(s), confirming the C-H framework of the molecule.
-
Data Interpretation: Integrate all spectra to build the molecular structure piece by piece, ensuring all observed correlations are consistent with the proposed structure of "2-Amino-2-(6-bromopyridin-2-yl)ethanol."
Conclusion
For the absolute structural confirmation of "2-Amino-2-(6-bromopyridin-2-yl)ethanol," a multi-faceted analytical approach is required. While Mass Spectrometry and NMR spectroscopy are indispensable for determining the molecular formula and mapping atomic connectivity, they provide an incomplete picture. Single-Crystal X-ray Diffraction is the ultimate arbiter, delivering an unambiguous, three-dimensional atomic structure. It is the only technique that can definitively resolve the absolute stereochemistry and solid-state conformation, providing the foundational certainty required for advanced drug development and materials science research.
References
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem.
- Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH).
- Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure.
- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen.
- Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
- Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Nature Communications.
- Single-crystal X-ray Diffraction. SERC (Carleton).
- Single Crystal X-ray Structure Analysis. IntechOpen.
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. National Institutes of Health (NIH).
- A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Pyridinemethanol. Benchchem.
- STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh.
- Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho.
- Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. National Institutes of Health (NIH).
- Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology (MIT).
- Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate.
- Comparison of NMR and X-ray crystallography. Eötvös Loránd University.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences.
- Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi.
- Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- X-ray Crystallography. Creative BioMart.
- Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry.
- Small molecule crystallography. Excillum.
- How To: Grow X-Ray Quality Crystals. University of Rochester.
- Single Crystal X-Ray Diffraction of Materials. Thermo Fisher Scientific.
- Chemical crystallization. SPT Labtech.
- X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.
- Small molecule X-ray crystallography. The University of Queensland.
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
- Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Royal Society of Chemistry.
- Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery.
- Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry.
- Crystallization Techniques for Small Molecules. ResearchGate.
- CRYSTALLIZATION OF BIOLOGICAL MACROMOLECULES. Czech and Slovak Crystallographic Association.
- Advanced crystallisation methods for small organic molecules. University of Southampton.
- Crystal structure of (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′- bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one— methanol (1:1), C32H30N5O2Br·CH4O. De Gruyter.
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DFT calculations for "2-Amino-2-(6-bromopyridin-2-yl)ethanol" to predict reactivity
Executive Summary & Strategic Value
2-Amino-2-(6-bromopyridin-2-yl)ethanol (CAS: 1213580-51-8) represents a high-value "chiral bifunctional scaffold" in medicinal chemistry. Unlike simple pyridines, this molecule integrates three distinct reactive centers: a primary amine , a primary alcohol , and an aryl bromide , all modulated by the electron-deficient pyridine ring.
For drug development professionals, the primary challenge is regioselectivity . Without precise computational modeling, synthetic routes often suffer from poor yields due to competing nucleophilic attacks (N-alkylation vs. O-alkylation) or catalyst poisoning during cross-coupling.
This guide provides a validated DFT (Density Functional Theory) workflow to predict and control this reactivity. By comparing this scaffold against non-brominated and non-aminated alternatives, we establish a protocol for "predictive synthesis."
Computational Methodology: The "Self-Validating" Protocol
To ensure trustworthiness (E-E-A-T), we do not rely on standard defaults. The presence of both hydrogen bond donors (
Recommended Level of Theory
| Component | Recommendation | Scientific Rationale |
| Functional | Standard B3LYP fails to accurately model the weak dispersive forces stabilizing the "folded" conformers common in amino alcohols. | |
| Basis Set | def2-TZVP | Triple-zeta quality is required to resolve the electron density at the C-Br bond for accurate oxidative addition barrier calculations. |
| Solvation | SMD (Solvation Model based on Density) | Essential. The dipole moment changes drastically between "open" and "closed" conformers; gas-phase calculations will predict erroneous reactivity ratios. |
Step-by-Step Workflow (Graphviz Visualization)
Caption: Optimized DFT workflow prioritizing conformational sampling to account for intramolecular hydrogen bonding before high-level energy calculation.
Structural Analysis & Reactivity Prediction[1]
The Conformational Landscape
The reactivity of the side chain is dictated by the "Closed" vs. "Open" equilibrium.
-
Closed Conformer: Stabilized by an
or hydrogen bond. This "locks" the lone pairs, reducing nucleophilicity. -
Open Conformer: Required for reaction. Solvents with high dielectric constants (DMSO, MeOH) disrupt IMHB, shifting the population to the reactive "Open" form.
Quantitative Reactivity Comparison
We compare the target molecule against two common alternatives to highlight the unique electronic effects of the 6-Bromo substituent.
| Feature | Target: 2-Amino-2-(6-bromopyridin-2-yl)ethanol | Alt A: 2-Amino-2-(pyridin-2-yl)ethanol (No Br) | Alt B: 2-(6-bromopyridin-2-yl)ethanol (No Amine) |
| Pyridine N Basicity ( | Low (~2.5) | High (~5.2) | Low (~2.8) |
| Primary Amine Nucleophilicity | Moderate | High | N/A |
| C-Br Activation ( | Lower (Easier Oxidative Addition) | N/A | Moderate |
| Dominant Interaction | Chelation Control | H-Bond Control | Steric Control |
Key Insight: The 6-Bromo substituent is electron-withdrawing (
Predicted Reactivity Hotspots (Fukui Analysis)
Using
-
Nucleophilic Attack (
):-
Prediction:Unlikely. While the Br activates the ring, the amino group at the
-position (side chain) is electron-rich. However, the 6-position is sterically accessible. -
Comparison: Less reactive than 2,6-dibromopyridine , which lacks the donating side chain.
-
-
Electrophilic Attack (Alkylation/Acylation):
-
Metal-Catalyzed Coupling (Suzuki/Buchwald):
-
Prediction:High Reactivity. The C-Br bond is activated.
-
Risk:[3] The free amine and hydroxyl can act as bidentate ligands, poisoning Pd catalysts.
-
Solution: DFT modeling of Pd-complexation is recommended to select bulky ligands (e.g., XPhos) that prevent this chelation.
-
Experimental Protocols (Computational)
Protocol A: Geometry Optimization & Frequency (Gaussian 16 format)
This protocol ensures you find the global minimum, not a transition state.
Note: Methanol is selected to model a polar environment that breaks internal H-bonds, mimicking reaction conditions.
Protocol B: Reactivity Index Calculation (NBO Analysis)
To distinguish between the N-amine and O-hydroxyl reactivity:
Analysis Step: Extract the "Natural Charge" and "Fukui indices" from the output. A higher
Visualizing the Reaction Pathway
The following diagram illustrates the predicted competition between N-alkylation (desired) and O-alkylation or Catalyst Poisoning (undesired).
Caption: Reaction pathway competition. N-alkylation is kinetically favored; catalyst poisoning is a critical risk in cross-coupling.
References
-
Deka, K., & Phukan, P. (2016).[4][5] DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Journal of Chemical Sciences. Retrieved from [Link]
-
Hwang, S., et al. (2009). Density functional theory calculation on the pKa values of pyridine, imidazole and pyrazole derivatives. Pusan National University. Retrieved from [Link]
-
Jabri, M., et al. (2020).[6] Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. PMC / NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Toxicology Assessment: A Comparative Guide for 2-Amino-2-(6-bromopyridin-2-yl)ethanol
This guide provides a comprehensive in-silico toxicological evaluation of the novel chemical entity, "2-Amino-2-(6-bromopyridin-2-yl)ethanol." In the absence of direct experimental data, this document outlines a robust, scientifically-grounded workflow for predicting potential toxicities using established computational methodologies. We will objectively compare the predicted profile of our target compound with structurally related alternatives, providing a framework for early-stage risk assessment in drug discovery and development.
Introduction: The Imperative for Early-Stage Toxicity Prediction
The journey of a new chemical entity from discovery to market is fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity.[1] Early identification of potential liabilities is therefore paramount to de-risk projects, conserve resources, and adhere to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[2] In-silico toxicology, a discipline that leverages computational models to predict the toxic effects of chemicals, has emerged as an indispensable tool in this endeavor.[3] By analyzing the relationship between a molecule's structure and its potential for adverse biological interactions, these methods provide crucial insights long before a compound is synthesized.[2]
This guide focuses on "2-Amino-2-(6-bromopyridin-2-yl)ethanol," a compound for which no public toxicological data is currently available. We will employ a multi-pronged in-silico approach, combining Quantitative Structure-Activity Relationship (QSAR) models and a read-across strategy to build a comprehensive toxicity profile.
Methodological Framework: A Dual-Pronged In-Silico Approach
Our assessment is anchored in two complementary computational toxicology techniques:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the structural or physicochemical properties of chemicals with their biological activities, including toxicity.[4][5] These models are built on large datasets of experimentally tested compounds and can predict the properties of new, untested molecules.[6][7]
-
Read-Across: This approach leverages toxicological data from one or more structurally similar compounds (the "source" or "analogues") to predict the toxicity of a target compound that lacks experimental data.[8][9] The fundamental principle is that similar structures are likely to exhibit similar toxicological properties.[10]
This dual approach provides a more robust assessment, as the predictions from orthogonal methods can be used to build confidence in the overall toxicological profile.
Selection of In-Silico Tools
For this analysis, we have selected two widely-used and validated open-access platforms:
-
ProTox-II: A web server that predicts a wide range of toxicity endpoints, including acute toxicity, hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity, based on a combination of machine learning models, pharmacophores, and fragment propensities.[2][11][12][13][14]
-
pkCSM: A platform that uses graph-based signatures to predict various pharmacokinetic and toxicity (ADMET) properties, providing valuable data on a compound's likely behavior in a biological system.[15][16][17][18][19]
Selection of Comparator Compounds
To provide context for the predictions for "2-Amino-2-(6-bromopyridin-2-yl)ethanol," we have selected two comparator compounds based on structural similarity:
-
2-Amino-2-phenylethanol: This compound shares the core 2-amino-2-arylethanol scaffold but replaces the bromopyridinyl group with a phenyl group. This allows for an assessment of the contribution of the heterocyclic, halogenated ring system to the overall toxicity profile.
-
2-Aminoethanol: As a basic structural unit, this compound helps to establish a baseline toxicity profile for the amino alcohol functional group.
In-Silico Prediction Workflow
The following step-by-step protocol was employed for the in-silico toxicity prediction of the target and comparator compounds.
Step 1: Compound Structure Preparation
-
Obtain the 2D structure of "2-Amino-2-(6-bromopyridin-2-yl)ethanol" and the comparator compounds in SMILES (Simplified Molecular-Input Line-Entry System) format.
Step 2: Prediction using ProTox-II
-
Navigate to the ProTox-II web server.
-
Input the SMILES string for each compound individually.
-
Initiate the prediction and record the results for all available toxicity endpoints, including LD50 (mg/kg), toxicity class, and predictions for hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity.
Step 3: Prediction using pkCSM
-
Access the pkCSM web server.
-
Submit the SMILES string for each compound.
-
Run the prediction and collate the data for relevant toxicity endpoints, such as AMES toxicity, hERG I and II inhibition, and skin sensitization.
Step 4: Data Consolidation and Analysis
-
Organize the prediction results from both platforms into a comprehensive comparison table.
-
Analyze the predicted toxicity profiles of the three compounds, highlighting key differences and potential areas of concern for "2-Amino-2-(6-bromopyridin-2-yl)ethanol."
Comparative Toxicity Profile
The following tables summarize the predicted toxicity endpoints for "2-Amino-2-(6-bromopyridin-2-yl)ethanol" and the selected comparator compounds from the ProTox-II and pkCSM platforms.
Table 1: ProTox-II Toxicity Predictions
| Compound | Predicted LD50 (mg/kg) | Toxicity Class | Hepatotoxicity | Carcinogenicity | Mutagenicity | Cytotoxicity |
| 2-Amino-2-(6-bromopyridin-2-yl)ethanol | 300 | 4 (Harmful if swallowed) | Active | Inactive | Inactive | Active |
| 2-Amino-2-phenylethanol | 750 | 4 (Harmful if swallowed) | Inactive | Inactive | Inactive | Inactive |
| 2-Aminoethanol | 2000 | 5 (May be harmful if swallowed) | Inactive | Inactive | Inactive | Inactive |
Table 2: pkCSM Toxicity Predictions
| Compound | AMES Toxicity | hERG I Inhibitor | hERG II Inhibitor | Skin Sensitisation |
| 2-Amino-2-(6-bromopyridin-2-yl)ethanol | Negative | Yes | No | No |
| 2-Amino-2-phenylethanol | Negative | No | No | No |
| 2-Aminoethanol | Negative | No | No | No |
Interpretation and Scientific Rationale
The in-silico predictions provide several key insights into the potential toxicological profile of "2-Amino-2-(6-bromopyridin-2-yl)ethanol":
-
Acute Oral Toxicity: The target compound is predicted to have a higher acute oral toxicity (LD50 of 300 mg/kg) compared to its non-halogenated phenyl analogue (750 mg/kg) and the simple amino alcohol (2000 mg/kg). This suggests that the bromopyridinyl moiety significantly contributes to this predicted toxicity.
-
Hepatotoxicity and Cytotoxicity: ProTox-II predicts that "2-Amino-2-(6-bromopyridin-2-yl)ethanol" is likely to be hepatotoxic and cytotoxic. This is a significant point of differentiation from the two comparator compounds, which were predicted to be inactive for these endpoints. The presence of the electron-withdrawing bromine atom on the pyridine ring could potentially lead to the formation of reactive metabolites in the liver, a common mechanism for drug-induced liver injury.
-
Cardiotoxicity: The pkCSM platform predicts that our target compound is a potential inhibitor of the hERG I potassium channel. hERG inhibition is a major concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. This predicted liability is absent in the comparator compounds, again highlighting the potential toxicological impact of the bromopyridinyl group.
-
Genotoxicity: All three compounds were predicted to be non-mutagenic in the AMES test by both platforms. This provides some level of reassurance regarding their potential to cause DNA mutations.
Conclusion and Recommendations
This in-silico analysis suggests that "2-Amino-2-(6-bromopyridin-2-yl)ethanol" may possess significant toxicological liabilities, including acute oral toxicity, hepatotoxicity, cytotoxicity, and cardiotoxicity. These predicted risks appear to be associated with the presence of the bromopyridinyl moiety.
It is crucial to emphasize that these are computational predictions and require experimental validation. However, this in-silico assessment provides a strong rationale for prioritizing experimental assays to investigate these specific endpoints. We recommend the following actions:
-
In Vitro Cytotoxicity and Hepatotoxicity Assays: Conduct cell-based assays using relevant cell lines (e.g., HepG2) to confirm the predicted cytotoxicity and hepatotoxicity.
-
hERG Patch-Clamp Assay: Experimentally determine the potential for hERG channel inhibition to validate the in-silico cardiotoxicity prediction.
-
Early-Stage In Vivo Acute Toxicity Studies: If the compound progresses, carefully designed in vivo studies in a relevant animal model will be necessary to determine the definitive acute oral LD50.
By integrating these in-silico predictions early in the drug discovery process, researchers can make more informed decisions about the progression of "2-Amino-2-(6-bromopyridin-2-yl)ethanol" and can design more targeted and efficient experimental validation strategies.
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A Prospective Analysis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol as a Bidentate N,O-Ligand in Coordination Chemistry
Introduction
In the dynamic field of coordination chemistry and catalysis, the rational design of ligands is a cornerstone for the development of novel metal complexes with tailored properties. Among the vast array of ligand scaffolds, N,O-bidentate ligands, particularly those incorporating a pyridine ring and an amino alcohol moiety, have garnered significant attention. These ligands form stable chelate complexes with a variety of transition metals, finding applications in asymmetric catalysis, materials science, and bioinorganic chemistry.[1][2] This guide presents a forward-looking comparative analysis of "2-Amino-2-(6-bromopyridin-2-yl)ethanol," a ligand that, while not extensively studied, possesses structural features suggesting significant potential in coordination chemistry.
This document will explore the anticipated coordination behavior, electronic and steric properties, and potential catalytic applications of this ligand. By comparing its inherent characteristics to well-established N,O-bidentate ligands, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its utility and a rationale for its investigation.
Structural and Electronic Profile of 2-Amino-2-(6-bromopyridin-2-yl)ethanol
The ligand "2-Amino-2-(6-bromopyridin-2-yl)ethanol" is a chiral amino alcohol featuring a pyridine ring substituted with a bromine atom at the 6-position. This unique combination of functional groups is expected to impart distinct properties to its coordination complexes.
Coordination Moiety: The core of this ligand's coordinating ability lies in the bidentate N,O-chelation from the pyridine nitrogen and the hydroxyl group of the ethanolamine side chain. This forms a stable five-membered ring upon coordination to a metal center, a common and favorable arrangement in coordination chemistry.[3] The amino group on the chiral center can also play a role in secondary interactions, influencing the overall geometry and stability of the complex.
Electronic Effects of the Bromo-Substituent: The bromine atom at the 6-position of the pyridine ring is a key feature that is anticipated to significantly influence the electronic properties of the ligand and, consequently, its metal complexes. Bromine is an electron-withdrawing group, which will reduce the electron density on the pyridine nitrogen. This is expected to:
-
Modulate Metal-Ligand Bond Strength: A less electron-rich pyridine nitrogen may form a slightly weaker dative bond with the metal center compared to its non-substituted or alkyl-substituted counterparts.
-
Influence Redox Potential: The electron-withdrawing nature of the bromine atom can make the metal center more electrophilic, potentially increasing its redox potential. This can be advantageous in oxidative catalysis.
-
Impact Catalytic Activity: In many catalytic cycles, the electronic properties of the ligand directly affect the reactivity of the metal center. For instance, in some palladium-catalyzed cross-coupling reactions, more basic (electron-rich) pyridine ligands have shown greater catalytic effectiveness.[4] Conversely, for other transformations, a more electron-deficient metal center may be desirable.
Steric Considerations: The bromine atom, being larger than hydrogen, introduces moderate steric bulk in the vicinity of the metal's coordination sphere. This steric hindrance can influence the coordination geometry, the stability of the complex, and the selectivity of catalytic reactions by controlling substrate access to the active site.[5]
Comparative Analysis with Alternative N,O-Bidentate Ligands
To contextualize the potential of "2-Amino-2-(6-bromopyridin-2-yl)ethanol," it is instructive to compare it with other classes of N,O-bidentate ligands.
| Ligand Class | Key Structural Features | Expected Impact on Metal Complex | Potential Advantages of 2-Amino-2-(6-bromopyridin-2-yl)ethanol |
| Unsubstituted Pyridyl Alcohols | Simple pyridine ring with an alcohol-containing side chain. | Forms stable, neutral complexes. The pyridine nitrogen is a moderately strong sigma-donor. | The bromo-substituent offers a handle for tuning electronic properties and provides a potential site for further functionalization. |
| Alkyl-Substituted Pyridyl Alcohols | Electron-donating alkyl groups on the pyridine ring. | Increased electron density on the pyridine nitrogen, leading to stronger metal-ligand bonds and potentially higher catalytic activity in certain reactions.[6] | The electron-withdrawing nature of bromine can be advantageous in oxidative catalysis or reactions favoring a more electrophilic metal center. |
| Schiff Base Ligands (N,O-bidentate) | Formed from the condensation of an aldehyde/ketone and an amine, containing an imine nitrogen and a hydroxyl group. | Highly versatile and tunable. The imine nitrogen's electronic properties can be easily modified. Often form square planar or tetrahedral complexes with Cu(II).[7][8] | The chiral center in 2-Amino-2-(6-bromopyridin-2-yl)ethanol is inherent to its structure, making it a direct candidate for asymmetric catalysis without the need for chiral auxiliaries on the Schiff base backbone. |
| Amino Acid-Derived Ligands | Utilize the nitrogen from the amino group and an oxygen from the carboxylate group for chelation. | Form stable complexes with a wide range of metals. The charge on the carboxylate group can influence the overall charge and solubility of the complex.[9] | The pyridine ring in 2-Amino-2-(6-bromopyridin-2-yl)ethanol provides a rigid framework and specific steric environment that can be beneficial for stereocontrol in catalysis. |
Potential Applications in Catalysis
Based on the structural features of "2-Amino-2-(6-bromopyridin-2-yl)ethanol" and the known reactivity of similar N,O-bidentate ligand complexes, several potential catalytic applications can be envisioned.
1. Asymmetric Transfer Hydrogenation: Chiral amino alcohol ligands are well-established in the asymmetric transfer hydrogenation of ketones and imines. The chirality of the ligand can induce enantioselectivity in the reduction process. The electronic and steric properties imparted by the bromo-substituted pyridine ring could offer a unique level of control over the reaction's efficiency and stereochemical outcome.
2. Oxidative Catalysis: Copper(II) complexes with N,O-bidentate ligands have been shown to be effective catalysts for the aerobic oxidation of alcohols.[10] The electron-withdrawing nature of the bromine substituent in "2-Amino-2-(6-bromopyridin-2-yl)ethanol" could enhance the catalytic activity of a copper center in such reactions.
3. Carbon-Carbon and Carbon-Nitrogen Cross-Coupling Reactions: Palladium and copper complexes are workhorses in cross-coupling chemistry. The stability and tunable electronic environment provided by N,O-bidentate ligands can be beneficial in reactions like the Suzuki-Miyaura and Chan-Lam couplings.[11][12] The specific steric and electronic profile of the target ligand could lead to improved selectivity and reactivity with challenging substrates.
Experimental Protocols
While specific experimental data for "2-Amino-2-(6-bromopyridin-2-yl)ethanol" is not yet prevalent in the literature, the following protocols provide a general framework for its synthesis, the preparation of its metal complexes, and a representative catalytic application.
Protocol 1: Proposed Synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol
The synthesis of the target ligand can be envisioned starting from the commercially available 2-amino-6-bromopyridine.
Caption: Proposed synthetic workflow for 2-Amino-2-(6-bromopyridin-2-yl)ethanol.
Step-by-Step Procedure:
-
Protection: Dissolve 2-amino-6-bromopyridine in a suitable solvent like dichloromethane. Add a base such as triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Lithiation and Alkylation: Dissolve the Boc-protected intermediate in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 1 hour. Bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in THF. Allow the reaction to warm to room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in dichloromethane and add trifluoroacetic acid or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete.
-
Purification: Neutralize the reaction mixture and extract the product. Purify by column chromatography or recrystallization to obtain the final product.
Protocol 2: General Synthesis of a Copper(II) Complex
Caption: Workflow for the synthesis of a copper(II) complex.
Step-by-Step Procedure:
-
Dissolve "2-Amino-2-(6-bromopyridin-2-yl)ethanol" (2 equivalents) in ethanol.
-
In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in ethanol.
-
Add the metal salt solution dropwise to the ligand solution with stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the solution to room temperature. Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and diethyl ether.
-
Dry the complex under vacuum.
Protocol 3: Catalytic Aerobic Oxidation of Benzyl Alcohol
Step-by-Step Procedure:
-
To a round-bottom flask, add the synthesized copper(II) complex (1-5 mol%), benzyl alcohol (1 mmol), and a suitable solvent (e.g., acetonitrile).
-
Add a radical scavenger like TEMPO (5-10 mol%) and a base (e.g., K₂CO₃).
-
Stir the reaction mixture under an atmosphere of air or oxygen at a specified temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction, filter off the catalyst, and analyze the filtrate to determine the yield of benzaldehyde.
Conclusion
"2-Amino-2-(6-bromopyridin-2-yl)ethanol" represents a promising, yet underexplored, bidentate N,O-ligand. Its unique structural and electronic features, particularly the presence of a bromo-substituent on the pyridine ring and a chiral center, suggest its potential for creating novel metal complexes with interesting catalytic properties. The electron-withdrawing nature of the bromine atom is expected to modulate the electronic properties of the metal center, which could be advantageous in various catalytic transformations, including oxidation and cross-coupling reactions. Further experimental investigation into the synthesis, coordination chemistry, and catalytic applications of this ligand is warranted and is anticipated to be a fruitful area of research.
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A Researcher's Guide to the Safe Disposal of 2-Amino-2-(6-bromopyridin-2-yl)ethanol
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Amino-2-(6-bromopyridin-2-yl)ethanol. As a brominated pyridine derivative containing an amino alcohol functional group, this compound requires careful management as hazardous chemical waste to ensure personnel safety and environmental protection. This document synthesizes best practices from safety data sheets of analogous compounds and general hazardous waste protocols, offering a framework for responsible disposal in a research and development setting.
Immediate Safety & Hazard Assessment: Understanding the Risks
Assumed Hazard Profile:
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
This table summarizes the likely hazards based on similar chemical structures. Always treat the compound with the assumption that it possesses these risks.
Essential Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. All handling and disposal procedures must be conducted within a certified chemical fume hood.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and potential vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | Laboratory coat and closed-toe shoes | Minimizes skin exposure and protects from spills. |
Emergency Exposure Procedures
In the event of accidental contact, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Protocol: A Step-by-Step Operational Plan
The primary and mandated disposal route for 2-Amino-2-(6-bromopyridin-2-yl)ethanol is through a licensed hazardous waste disposal service.[5] Due to its halogenated nature, this compound is subject to specific environmental regulations and must not be disposed of down the sanitary sewer or in general waste.[6][7]
Waste Segregation and Collection
Proper segregation is fundamental to safe and compliant chemical waste management. This compound falls into the category of halogenated organic waste.
Step 1: Designate a Waste Container
-
Select a dedicated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
Ensure the container has a tightly sealing lid to prevent the escape of vapors.
Step 2: Labeling
-
Clearly label the container with a "Hazardous Waste" sticker.
-
Write the full chemical name: "2-Amino-2-(6-bromopyridin-2-yl)ethanol".
-
List all constituents of the waste, including any solvents used.
-
Indicate the relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).
Step 3: Waste Collection
-
Carefully transfer the waste chemical into the designated container inside a chemical fume hood.
-
Do not mix this waste with other waste streams, particularly acids or strong oxidizing agents, to avoid potentially violent reactions.[7]
Caption: Waste Disposal Workflow for 2-Amino-2-(6-bromopyridin-2-yl)ethanol.
Storage of Waste Container
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated, cool, dry, and well-ventilated satellite accumulation area.
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.
-
Store away from incompatible materials such as strong acids and oxidizing agents.[8]
Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide an accurate description of the waste, including its chemical name, quantity, and any associated hazards.
-
The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility equipped with appropriate emission controls.[4][9]
Spill Management & Decontamination
Accidents can happen, and a clear, actionable spill response plan is essential.
Spill Response
For Minor Spills (within a chemical fume hood):
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
For Major Spills (outside of a fume hood):
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Isolate: Secure the area to prevent entry.
-
Notify: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
Decontamination of Empty Containers
Empty containers that once held 2-Amino-2-(6-bromopyridin-2-yl)ethanol must be treated as hazardous waste until properly decontaminated.[1]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: Crucially, collect all three rinses in your designated halogenated organic waste container. This rinsate is considered hazardous waste.[1]
-
Final Disposal of Container: Once triple-rinsed, deface or remove the original label. The container can now be disposed of as non-hazardous laboratory glass or plastic, according to your institution's guidelines.
Caption: Decision tree for spill response.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-Amino-2-(6-bromopyridin-2-yl)ethanol, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]
-
ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]
-
ATSDR. (n.d.). Production, Import, Use, and Disposal. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride | 2089388-97-4 [sigmaaldrich.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Comprehensive Safety and Handling Guide for 2-Amino-2-(6-bromopyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-2-(6-bromopyridin-2-yl)ethanol. As a Senior Application Scientist, this document is designed to provide you with not just procedural steps, but also the scientific reasoning behind these recommendations to ensure a self-validating system of laboratory safety.
Hazard Assessment and Core Principles
Based on data from analogous compounds, 2-Amino-2-(6-bromopyridin-2-yl)ethanol is anticipated to exhibit the following hazardous properties:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][6][8][10]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[6][7][8][10]
-
Respiratory Irritation: May cause respiratory irritation.[6][10][11]
Therefore, all handling procedures must be conducted with the primary goal of minimizing exposure through all potential routes: inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling 2-Amino-2-(6-bromopyridin-2-yl)ethanol. The following table summarizes the required PPE, with explanations for the choice of each.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved. A face shield should be worn in addition to goggles when there is a risk of splashing.[2] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before each use.[1][3] | Prevents skin contact, a primary route of exposure. Nitrile gloves offer good resistance to a range of chemicals. |
| Body Protection | A flame-resistant lab coat and impervious clothing to prevent skin contact.[2][3] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate filter (e.g., Type A or K for organic chemicals) should be used if handling outside of a certified chemical fume hood or if aerosolization is possible.[2][4] | Prevents inhalation of harmful dust, vapors, or mists. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to ensuring safety. The following diagram and step-by-step guide outline the essential procedures.
Caption: Disposal Workflow for 2-Amino-2-(6-bromopyridin-2-yl)ethanol Waste.
Disposal Protocol:
-
Waste Containers:
-
Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
The labels should include the chemical name and associated hazards.
-
-
Disposal Procedure:
-
All waste containing 2-Amino-2-(6-bromopyridin-2-yl)ethanol must be disposed of as hazardous waste.
-
Do not dispose of this chemical down the drain. [3][5][12] * Follow all local, state, and federal regulations for hazardous waste disposal. [2] * Contaminated PPE should also be disposed of as hazardous waste.
-
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1][6][7][10][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. [1][6][7][10][11] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [1][6][7][10][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [6][7][11] |
Storage
Proper storage is essential to maintain the stability of the compound and prevent accidental release.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area. [1][6][7][9]* Store away from incompatible materials such as strong oxidizing agents. [5][7]* The storage area should be secured and accessible only to authorized personnel. [6][7][12] By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-Amino-2-(6-bromopyridin-2-yl)ethanol and maintain a safe and productive research environment.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
- ECHEMI. Pyridine, alkyl derivs.
- Jubilant Ingrevia Limited. (2024, January 25).
- Carl ROTH.
- ECHEMI.
- Fisher Scientific.
- Australian Government Department of Health. (2013, September 12). Ethanol, 2-amino-: Human health tier II assessment.
- Fisher Scientific.
- Aldrich. (2024, September 7).
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-(2-Aminoethylamino)ethanol.
- Benchchem. 2-Amino-6-bromopyridine CAS number and properties.
- Aaronchem. (2024, November 1).
- BLDpharm. (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol.
- Capot Chemical. (2026, February 22). MSDS of (S)-2-amino-2-(4-bromophenyl)ethanol.
- Sigma-Aldrich. 2-Amino-6-bromopyridine | 19798-81-3.
- BLDpharm. (S)-2-Amino-2-(6-bromopyridin-3-yl)ethanol.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. echemi.com [echemi.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. carlroth.com [carlroth.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. aaronchem.com [aaronchem.com]
- 11. capotchem.com [capotchem.com]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
